2-Bromo-N-propylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-propylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-2-3-7-5(8)4-6/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQUCXISMHTDMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968756 | |
| Record name | 2-Bromo-N-propylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5395-67-5 | |
| Record name | NSC4100 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-propylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-N-propylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Bromo-N-propylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-N-propylacetamide (CAS No. 5395-67-5) is a valuable chemical intermediate and building block in organic synthesis.[1][2] Its structure, featuring a reactive bromine atom alpha to an amide carbonyl group, makes it a versatile reagent for introducing the N-propylacetamido moiety into various molecules.[3] This functionality is of interest in medicinal chemistry and drug development, where the compound can be used in optimization studies to explore protein-ligand interactions.[4] This guide provides a detailed examination of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations.
Core Synthesis Pathway: Nucleophilic Acyl Substitution
The most direct and widely employed method for synthesizing this compound is through the reaction of an acyl halide with a primary amine.[][6] Specifically, this involves the nucleophilic acyl substitution of 2-bromoacetyl bromide with n-propylamine.[7] This reaction is a variation of the well-established Schotten-Baumann reaction, which is a common method for forming amides from amines and acid halides.[][8]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the primary amine (n-propylamine) on the highly electrophilic carbonyl carbon of the acyl bromide (2-bromoacetyl bromide). The lone pair of electrons on the nitrogen atom of the amine initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the bromide ion, which is an excellent leaving group. A base is required to neutralize the hydrobromic acid (HBr) byproduct that is generated.[9] In this synthesis, a second equivalent of the n-propylamine starting material can act as the base, though an external non-nucleophilic base like triethylamine or pyridine is often preferred to maximize the yield of the desired product.[][8]
Experimental Protocol
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound, adapted from similar established amide synthesis reactions.[7]
Reagents and Materials
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Bromoacetyl bromide | 598-21-0 | 201.83 | 20.2 g (9.8 mL) | 0.10 |
| n-Propylamine | 107-10-8 | 59.11 | 11.8 g (16.6 mL) | 0.20 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | - | 50 mL | - |
| Brine (Saturated NaCl solution) | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | - |
Step-by-Step Methodology
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with n-propylamine (0.20 mol) and dichloromethane (100 mL).
-
Cooling: The reaction mixture is cooled to 0°C in an ice-water bath. This is crucial as the reaction between acyl halides and amines is highly exothermic.[]
-
Addition of Acyl Bromide: 2-Bromoacetyl bromide (0.10 mol) is dissolved in 50 mL of dichloromethane and added to the dropping funnel. The solution is then added dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Workup - Quenching and Extraction: The reaction mixture is transferred to a separatory funnel and washed sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to remove any remaining HBr), and 50 mL of brine.
-
Drying and Solvent Removal: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, typically a solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.[7]
Synthesis Pathway Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis of this compound via nucleophilic attack.
Safety and Handling
The synthesis of this compound involves hazardous materials that require strict safety protocols.
-
2-Bromoacetyl bromide: This reagent is highly corrosive, a lachrymator, and reacts violently with water.[10][11] It can cause severe chemical burns to the skin, eyes, and respiratory tract.[12][13] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[10]
-
n-Propylamine: This is a flammable liquid and can cause skin and eye irritation. It should be handled in a fume hood away from ignition sources.
-
Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. It should be handled with care in a fume hood.
Characterization
The identity and purity of the synthesized this compound (Molecular Formula: C5H10BrNO, Molecular Weight: 180.04 g/mol ) can be confirmed using standard analytical techniques:[1][4][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and connectivity of the molecule.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide N-H and C=O bonds.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range indicates a high degree of purity.
Conclusion
The synthesis of this compound via the nucleophilic acyl substitution of 2-bromoacetyl bromide with n-propylamine is a robust and efficient method. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can reliably produce this important chemical intermediate for applications in drug discovery and organic synthesis.
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An In-Depth Technical Guide to 2-Bromo-N-propylacetamide: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-N-propylacetamide, a key reagent and building block for researchers in chemistry, biochemistry, and pharmacology. We will delve into its chemical structure, physicochemical properties, reactivity, synthesis, and applications, with a focus on the mechanistic principles that underpin its utility. This document is intended to serve as a practical resource for scientists leveraging this versatile molecule in their research and development endeavors.
Chemical Identity and Structure
This compound is an α-haloacetamide, a class of compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This specific structural arrangement is the primary determinant of its chemical behavior, rendering it a potent electrophile.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 5395-67-5[1][2] |
| Molecular Formula | C₅H₁₀BrNO[1][2] |
| SMILES | CCNC(=O)CBr[1][3] |
| InChIKey | KOQUCXISMHTDMC-UHFFFAOYSA-N[1][3] |
| Synonyms | N-Propyl-2-bromoacetamide, NSC4100[1] |
The molecule's architecture features an electrophilic methylene carbon (Cα) directly attached to a bromine atom, which serves as an excellent leaving group. The adjacent amide functionality further activates this position. The N-propyl group influences the molecule's overall lipophilicity and steric profile.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 180.04 g/mol | [1][2] |
| Monoisotopic Mass | 178.99458 Da | [1][3] |
| XLogP3 (Lipophilicity) | 0.9 | [1] |
| Polar Surface Area (PSA) | 29.1 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
Reactivity and Mechanistic Insights
The primary utility of this compound stems from its reactivity as an alkylating agent. The carbon atom bearing the bromine is highly electrophilic due to the inductive effect of the adjacent bromine and carbonyl group.
Mechanism of Action: SN2 Alkylation
This compound readily undergoes nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. In biological contexts, the most relevant nucleophiles are the side chains of amino acid residues within proteins. The thiol group of cysteine is a particularly strong and soft nucleophile, making it a primary target for alkylation by α-haloacetamides.[5] The reaction proceeds via a backside attack by the nucleophile on the electrophilic carbon, displacing the bromide ion and forming a stable thioether bond.
Caption: General Sₙ2 reaction of a thiolate with this compound.
This covalent and often irreversible modification is the foundation of its use as a chemical probe, affinity labeling agent, and a warhead for covalent inhibitors in drug discovery.
Synthesis and Purification
The synthesis of this compound is a straightforward amidation reaction. A common and efficient method involves the reaction of a primary amine (n-propylamine) with an acyl halide (bromoacetyl bromide). The reaction must be conducted under anhydrous conditions, typically in a non-protic solvent, and often at reduced temperatures to control the exothermic reaction.
Representative Experimental Protocol: Synthesis
This protocol is adapted from a standard procedure for the synthesis of N-substituted-α-bromoacetamides.[6]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Nitrogen or Argon), dissolve bromoacetyl bromide (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C using an ice-acetone bath.
-
Amine Addition: Prepare a solution of n-propylamine (2.1 eq) in the same anhydrous solvent. Causality Note: A slight excess of the amine is used; one equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HBr byproduct, driving the reaction to completion.
-
Reaction: Add the n-propylamine solution dropwise to the stirred, cooled bromoacetyl bromide solution over 30-60 minutes. Maintain the temperature below 5 °C during the addition.
-
Warm-up and Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the bromoacetyl bromide.
-
Workup:
-
Wash the reaction mixture sequentially with water, 1M HCl (to remove excess amine), and saturated sodium bicarbonate solution (to remove any remaining acid).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
While a publicly available spectrum for this specific compound is elusive, its key spectral features can be reliably predicted based on its structure and data from analogous compounds like 2-bromoacetamide.[7]
-
¹H NMR:
-
A triplet corresponding to the terminal methyl (CH₃) group (~0.9 ppm).
-
A sextet for the central methylene (CH₂) group of the propyl chain (~1.5 ppm).
-
A triplet (or quartet coupled to the NH proton) for the methylene group attached to the nitrogen (~3.2 ppm).
-
A singlet for the methylene group protons adjacent to the bromine (Br-CH₂) (~3.8-4.0 ppm).
-
A broad singlet or triplet for the amide proton (N-H) (~6.5-8.0 ppm).
-
-
¹³C NMR:
-
Signals for the three distinct propyl carbons (~11, 22, 41 ppm).
-
A signal for the electrophilic carbon (Br-C H₂) (~28-35 ppm).
-
A signal for the carbonyl carbon (C=O) (~165-170 ppm).
-
-
Mass Spectrometry (EI):
-
The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. For C₅H₁₀BrNO, this would appear at m/z 179 and 181.
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band for the C=O stretch (amide I band) around 1650-1680 cm⁻¹.
-
An absorption for the N-H stretch around 3300 cm⁻¹.
-
An absorption for the N-H bend (amide II band) around 1550 cm⁻¹.
-
Applications in Research and Development
The predictable reactivity of this compound makes it a valuable tool for a range of applications.
-
Protein Modification and Labeling: It is used to selectively alkylate cysteine residues in proteins. This can be used to introduce labels (like fluorescent groups or affinity tags) at specific sites, or to probe the accessibility and reactivity of cysteines to map protein structure and function.[2]
-
Enzyme Inhibition: As an irreversible inhibitor, it can be used to target enzymes that have a nucleophilic residue (commonly cysteine or histidine) in their active site. This is a foundational strategy in designing covalent drugs.
-
Chemical Biology Probes: The bromoacetamide moiety serves as a reactive "warhead" in chemical probes designed to covalently bind to protein targets, enabling target identification and validation studies.
-
Synthetic Chemistry: It serves as a versatile building block, providing a propyl-amide fragment with a reactive handle for further elaboration in multi-step organic synthesis.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions.
| GHS Hazard Statements | Code |
| Harmful if swallowed | H302[1] |
| Causes skin irritation | H315[1] |
| Causes serious eye damage | H318[1] |
| May cause respiratory irritation | H335[1] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator is required.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term stability, refrigeration is often recommended.
Conclusion
This compound is a powerful and versatile chemical tool whose utility is directly derived from its fundamental structure. As an α-haloacetamide, its capacity for efficient SN2 alkylation of biological nucleophiles has cemented its role in chemical biology, drug discovery, and synthetic chemistry. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in a research setting.
References
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Organic Syntheses (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. Available from: [Link]
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Chemsrc (2025). 2-Bromo-N-isopropylacetamide. Chemsrc.com. Available from: [Link]
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PubChemLite (n.d.). This compound (C5H10BrNO). PubChemLite. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12509261, 2-Bromo-N-isopropylacetamide. PubChem. Available from: [Link]
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2-Bromo-N-propylacetamide CAS number lookup
An In-Depth Technical Guide to 2-Bromo-N-propylacetamide (CAS: 5395-67-5) for Advanced Research Applications
Introduction
This compound is a specialized chemical reagent that serves as a pivotal building block and alkylating agent in advanced organic synthesis and medicinal chemistry. Characterized by a reactive bromine atom on the carbon adjacent to a carbonyl group, this compound offers a prime site for nucleophilic substitution, making it an invaluable tool for researchers. Its utility is particularly pronounced in the covalent modification of biomolecules and the construction of complex molecular architectures for drug discovery. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, applications, and safe handling protocols, grounded in established scientific principles.
Part 1: Core Chemical and Physical Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research. This compound is a stable, yet reactive, molecule whose characteristics are well-documented in chemical literature and supplier databases.
| Property | Value | Source |
| CAS Number | 5395-67-5 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₅H₁₀BrNO | [1][2] |
| Molecular Weight | 180.04 g/mol | [1][2] |
| SMILES | CCNC(=O)CBr | [1][2] |
| Synonyms | N-Propylbromoacetamide, NSC4100 | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1][4] |
| Complexity | 74.8 | [1][4] |
Part 2: Synthesis and Purification
Synthetic Rationale: The Amidation Pathway
The most direct and widely employed method for synthesizing N-substituted 2-bromoacetamides is the reaction of an appropriate amine with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride.[5][6] This pathway is favored due to the high reactivity of the acid halide, which readily undergoes nucleophilic acyl substitution with the primary amine (n-propylamine). The reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the bromoacetyl halide. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
-
Preparation : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve n-propylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Reaction : Cool the flask to 0°C in an ice bath. Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred amine solution over 30 minutes.
-
Incubation : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup : Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound.
Part 3: Applications in Research and Development
The utility of this compound stems from its electrophilic α-carbon, which is susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in protein science and as a synthetic intermediate.[7]
Covalent Labeling and Enzyme Inhibition
This compound is an effective alkylating agent for specific amino acid residues in proteins. It is particularly reactive towards nucleophilic side chains, such as the thiol group of cysteine, the imidazole of histidine, and to a lesser extent, the epsilon-amino group of lysine. This makes it a valuable tool for:
-
Enzyme Inhibition : Covalently modifying an active site residue to irreversibly inhibit enzyme function.
-
Protein Modification : Attaching biophysical probes, such as fluorescent dyes, spin labels, or affinity tags (e.g., biotin), to study protein structure, function, and localization.[2]
The reaction proceeds via a classic SN2 mechanism, where the nucleophilic amino acid side chain attacks the carbon bearing the bromine, displacing the bromide ion and forming a stable covalent bond.
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An In-Depth Technical Guide to 2-Bromo-N-propylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-N-propylacetamide, a key reagent and building block in organic synthesis and chemical biology. The document details its fundamental physicochemical properties, outlines a standard synthesis protocol, explores its primary applications as an alkylating agent, and provides critical safety and handling information. Designed for the laboratory professional, this guide synthesizes technical data with practical insights to ensure safe and effective utilization of this versatile compound.
Core Compound Identification & Properties
This compound is an alpha-haloacetamide derivative characterized by a propyl group attached to the amide nitrogen and a bromine atom on the adjacent carbon. This structure makes it an effective alkylating agent, particularly for soft nucleophiles like thiols.
Chemical Formula and Molecular Weight
The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and analysis.
Physicochemical Data Summary
The physical properties of a compound dictate its handling, storage, and application conditions. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 5395-67-5 | PubChem[1] |
| Canonical SMILES | CCCNC(=O)CBr | Biosynth[2], PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1], ECHEMI[3] |
| Complexity | 74.8 | PubChem[1], ECHEMI[3] |
| Hydrogen Bond Donor Count | 1 | ECHEMI[3] |
| Hydrogen Bond Acceptor Count | 1 | ECHEMI[3] |
| Rotatable Bond Count | 3 | ECHEMI[3] |
Synthesis and Mechanism
The most direct and common method for synthesizing N-substituted 2-bromoacetamides is the reaction of an appropriate amine with a bromoacetyl halide, such as bromoacetyl bromide.[4] This is an example of nucleophilic acyl substitution.
Synthesis Reaction Pathway
The synthesis involves the nucleophilic attack of the primary amine (n-propylamine) on the electrophilic carbonyl carbon of bromoacetyl bromide. A base, such as pyridine or a tertiary amine, is typically added to neutralize the hydrogen bromide (HBr) byproduct, driving the reaction to completion.[4]
Caption: General synthesis pathway for this compound.
Laboratory Synthesis Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
n-Propylamine
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or triethylamine (base)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve n-propylamine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM. Cool the flask to 0°C in an ice bath.
-
Causality: The reaction is exothermic; cooling prevents side reactions and controls the reaction rate. The base is essential to scavenge the acidic HBr byproduct.
-
-
Reagent Addition: Slowly add bromoacetyl bromide (1.0 eq), dissolved in a small amount of anhydrous DCM, to the stirred amine solution via a dropping funnel over 30-60 minutes.
-
Causality: Slow addition maintains temperature control and prevents the formation of undesired side products.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Causality: The acid wash removes excess amine and base. The bicarbonate wash removes any remaining acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography if necessary.
Applications in Research and Drug Development
This compound's utility stems from the reactivity of its carbon-bromine bond, making it an excellent alkylating agent.
Covalent Modification of Proteins
A primary application is the selective alkylation of cysteine residues in proteins. The sulfur atom of the cysteine thiol is a potent nucleophile that readily attacks the carbon atom bearing the bromine, displacing it in an SN2 reaction. This process is fundamental in:
-
Enzyme Inhibition: Covalently modifying an active-site cysteine can irreversibly inhibit enzyme function.
-
Protein Labeling: The compound can be used to attach probes or tags to proteins for detection and analysis.[2]
-
Chemical Proteomics: It is used in activity-based protein profiling (ABPP) to identify and characterize specific classes of enzymes.
Intermediate in Organic Synthesis
This compound serves as a versatile building block for synthesizing more complex molecules.[5] The bromo-acetamide moiety can be incorporated into larger scaffolds to introduce specific functional groups, which is a common strategy in the development of novel pharmaceutical agents.[4]
Caption: Standard workflow for protein alkylation experiments.
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its hazardous nature.
Hazard Identification
The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).[1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][6]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Respiratory Irritation (Category 3): May cause respiratory irritation.[1][6]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment:
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapor. Wash hands thoroughly after handling.[6]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is often recommended to store refrigerated.[6]
Conclusion
This compound is a valuable and reactive compound with significant applications in biochemical research and synthetic chemistry. Its utility as an alkylating agent, particularly for protein modification, makes it an important tool for scientists. However, its hazardous properties demand strict adherence to safety protocols. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a laboratory setting.
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A Technical Guide to the Spectroscopic Characterization of 2-Bromo-N-propylacetamide
This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the chemical structure and purity of 2-Bromo-N-propylacetamide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive understanding of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule.
Introduction: The Importance of Spectroscopic Analysis
This compound (CAS No. 5395-67-5) is a haloacetamide compound with potential applications in organic synthesis and pharmaceutical development.[1][2][3][4][5] The precise elucidation and confirmation of its molecular structure are paramount for ensuring the integrity of research and the safety and efficacy of any resulting products. Spectroscopic methods provide a non-destructive and highly detailed view of the molecular framework, enabling unambiguous identification and quality control. This guide will delve into the expected spectroscopic data for this compound and the methodologies to acquire it.
Molecular Structure and Predicted Spectroscopic Features
To fully appreciate the spectroscopic data, it is essential to first understand the molecular structure of this compound.
Caption: Molecular Structure of this compound.
Based on this structure, we can predict the key features in its NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Theoretical Basis: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling provides information about adjacent protons.
Predicted ¹H NMR Spectrum for this compound:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| -CH₃ | ~0.9 | Triplet (t) | 3H | Terminal methyl group protons are coupled to the adjacent -CH₂- group. |
| -CH₂-CH₃ | ~1.5-1.6 | Sextet or Multiplet (m) | 2H | Methylene protons are coupled to both the terminal -CH₃ and the -CH₂-N- groups. |
| -N-CH₂- | ~3.2-3.3 | Triplet (t) or Quartet (q) | 2H | Methylene protons adjacent to the nitrogen are deshielded. They are coupled to the adjacent -CH₂- group and potentially the N-H proton. |
| -CO-CH₂-Br | ~3.9-4.1 | Singlet (s) | 2H | Methylene protons adjacent to the carbonyl and bromine are highly deshielded. |
| -NH- | ~6.5-8.0 | Broad Singlet (br s) | 1H | The amide proton has a variable chemical shift and often appears as a broad signal due to quadrupole broadening from the nitrogen and chemical exchange. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy
Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.
Predicted ¹³C NMR Spectrum for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C H₃ | ~11 | The terminal methyl carbon is in a highly shielded environment. |
| -C H₂-CH₃ | ~22 | The methylene carbon adjacent to the methyl group. |
| -N-C H₂- | ~41 | The methylene carbon bonded to the nitrogen is deshielded. |
| -CO-C H₂-Br | ~28-30 | The alpha-carbon to the carbonyl is significantly deshielded by the adjacent bromine atom. |
| -C O- | ~165-170 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required compared to ¹H NMR.
-
Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed.
-
Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is usually necessary due to the low natural abundance of ¹³C.
-
Processing: The data is processed using a Fourier transform and phasing.
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.
Predicted IR Absorption Bands for this compound:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H | 3300-3500 | Stretching |
| C-H (sp³) | 2850-3000 | Stretching |
| C=O (Amide I) | 1630-1680 | Stretching |
| N-H (Amide II) | 1510-1570 | Bending |
| C-N | 1200-1350 | Stretching |
| C-Br | 500-600 | Stretching |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured.
Predicted Mass Spectrum for this compound:
-
Molecular Ion (M⁺): The molecular ion peak is expected to appear as a pair of peaks of nearly equal intensity at m/z 179 and 181, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[2][3] The exact mass is 178.99458 Da.[2][3]
-
Key Fragmentation Patterns:
-
Loss of Br• (m/z 79/81) to give a fragment at m/z 100.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen can lead to fragments at m/z 72 and 108/110.
-
McLafferty rearrangement is possible, though may not be a major pathway.
-
Caption: Predicted Fragmentation Pathway of this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Inject the sample into the gas chromatograph (GC), which separates the components of the sample before they enter the mass spectrometer.
-
Ionization: In the mass spectrometer, the sample is ionized, typically by electron impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Integrated Spectral Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound, the presence of the propylamide and bromoacetyl moieties would be confirmed by the combination of:
-
NMR: The distinct signals for the propyl chain protons and carbons, along with the deshielded methylene protons adjacent to the bromine and the characteristic amide proton signal.
-
IR: The strong amide I and II bands, the N-H stretch, and the C-Br stretch.
-
MS: The isotopic pattern of the molecular ion confirming the presence of one bromine atom and the fragmentation pattern consistent with the proposed structure.
Conclusion
This technical guide has outlined the expected spectroscopic data for this compound and provided standardized protocols for their acquisition. While direct experimental data for this specific compound is not widely available in public databases, the principles and predictions laid out here, based on the analysis of analogous structures, provide a robust framework for its characterization.[6][7][8][9] By employing a multi-technique spectroscopic approach, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of their scientific endeavors.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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NIST. (n.d.). 2-Bromoacetamide. Retrieved from [Link]
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PubChem. (n.d.). N-Propylacetamide. Retrieved from [Link]
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NIST. (n.d.). N-(n-Propyl)acetamide. Retrieved from [Link]
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Bromo-N-propylacetamide
Abstract
This technical guide provides a comprehensive overview of the essential starting materials and synthetic strategy for the preparation of 2-Bromo-N-propylacetamide, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties of the precursors, the underlying reaction mechanism, a detailed experimental protocol, and critical safety considerations. By elucidating the causality behind experimental choices, this guide serves as a self-validating resource for the robust and efficient synthesis of the target molecule.
Introduction: Strategic Importance of this compound
This compound is a versatile bifunctional molecule featuring a reactive bromine atom and an amide functional group. The electrophilic nature of the carbon atom alpha to the carbonyl group, combined with the excellent leaving group properties of the bromide, makes it a valuable reagent for the alkylation of various nucleophiles. This reactivity profile allows for its use as a building block in the synthesis of more complex molecules, including pharmacologically active compounds and other specialty chemicals. A thorough understanding of its synthesis from fundamental starting materials is therefore crucial for its effective application in research and development.
The most direct and widely employed synthetic route to this compound is the N-acylation of n-propylamine with a bromoacetyl halide, a classic example of the Schotten-Baumann reaction.[1][2] This guide will focus on the use of bromoacetyl bromide as the acylating agent due to its high reactivity, which facilitates a high conversion to the desired amide product.
Core Starting Materials: Properties and Rationale
The successful synthesis of this compound is predicated on the quality and handling of two primary starting materials: n-propylamine and bromoacetyl bromide.
The Nucleophile: n-Propylamine
n-Propylamine (Propan-1-amine) is a primary aliphatic amine that serves as the nitrogen nucleophile in the amide bond formation. Its lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbonyl carbon of the acylating agent.[3]
Key Properties of n-Propylamine:
| Property | Value | Source(s) |
| Chemical Formula | C₃H₉N | [4] |
| Molecular Weight | 59.11 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Odor | Fishy, ammoniacal | [4] |
| Boiling Point | 48-49 °C | [5] |
| Density | 0.719 g/mL | [4] |
| pKa of conjugate acid | 10.71 | |
| Solubility | Miscible in water | [6] |
Rationale for Selection: The primary amine functionality of n-propylamine provides the necessary nucleophilicity to react efficiently with the acyl bromide. Its relatively low boiling point simplifies its removal from the reaction mixture if used in excess.
The Electrophile: Bromoacetyl Bromide
Bromoacetyl bromide is a highly reactive acylating agent. The presence of two bromine atoms significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[7]
Key Properties of Bromoacetyl Bromide:
| Property | Value | Source(s) |
| Chemical Formula | C₂H₂Br₂O | [8] |
| Molecular Weight | 201.85 g/mol | [8] |
| Appearance | Colorless to yellow liquid | [8] |
| Boiling Point | 147-150 °C | [8] |
| Density | 2.317 g/cm³ | [8] |
| Reactivity | Reacts violently with water | [8][9] |
Rationale for Selection: As an acyl bromide, it is more reactive than the corresponding acyl chloride or carboxylic acid, leading to faster reaction times and often higher yields. This high reactivity, however, necessitates careful handling under anhydrous conditions to prevent hydrolysis.
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of this compound from n-propylamine and bromoacetyl bromide proceeds via a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway.[3][7][10]
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The Alkylating Agent 2-Bromo-N-propylacetamide: A Mechanistic and Methodological Guide for Researchers
Abstract
This technical guide provides a comprehensive exploration of the mechanism of action of 2-Bromo-N-propylacetamide as an alkylating agent. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemical principles governing its reactivity, its primary biological targets, and the downstream cellular consequences of its action. Furthermore, this guide presents detailed, field-proven methodologies for studying and characterizing the activity of this compound and similar α-haloacetamide compounds. By integrating mechanistic insights with practical experimental protocols, this whitepaper aims to serve as an essential resource for leveraging this class of compounds in chemical biology and drug discovery.
Introduction: The Chemical Reactivity of α-Haloacetamides
Alkylating agents are a class of reactive compounds that covalently modify biological macromolecules, thereby altering their structure and function.[1] this compound belongs to the α-haloacetamide family of alkylating agents, which are characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This structural motif confers a significant electrophilic character to the α-carbon, rendering it susceptible to nucleophilic attack.
The reactivity of α-haloacetamides is largely dictated by the nature of the halogen atom, which serves as the leaving group during the alkylation reaction. The general reactivity trend follows the order of the carbon-halogen bond strength, with the weaker C-I bond leading to the highest reactivity and the stronger C-Cl bond resulting in the lowest. Consequently, the reactivity order is: Iodoacetamide > Bromoacetamide > Chloroacetamide. This compound, therefore, exhibits an intermediate reactivity within this class, making it a versatile tool for various research applications.
Mechanism of Action: A Tale of Two Nucleophiles
The primary mechanism of action for this compound as an alkylating agent is a bimolecular nucleophilic substitution (SN2) reaction.[1] In this concerted mechanism, a nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the bromide ion. The rate of this reaction is dependent on the concentrations of both the alkylating agent and the nucleophile.
Within a biological context, the principal targets of this compound are soft nucleophiles, most notably the thiol group of cysteine residues in proteins and the nitrogen atoms in the purine and pyrimidine bases of DNA.
Protein Alkylation: Targeting Cysteine Residues
The sulfhydryl group of cysteine is a prime target for alkylation by this compound due to its high nucleophilicity, particularly in its deprotonated thiolate form. The reaction results in the formation of a stable thioether bond, a modification that can have profound effects on protein function. This can include the inhibition of enzymatic activity, disruption of protein-protein interactions, or alteration of protein conformation.
Diagram 1: SN2 Mechanism of Cysteine Alkylation
Sources
Introduction: Understanding the Core Hazards of an Alkylating Agent
2-Bromo-N-propylacetamide is a valuable research chemical employed in various applications, including as a tool for protein modification and labeling studies.[1][2] Its utility stems from the reactive α-bromoamide functional group. This same reactivity, however, classifies the compound as a potent alkylating agent, a class of substances known for their ability to form covalent bonds with nucleophilic functional groups in biological macromolecules.[3] This mechanism is the root cause of its significant health hazards, as alkylation of DNA and proteins can lead to cytotoxic, mutagenic, and potentially carcinogenic effects.[4][5][6]
This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. It is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The protocols and precautions described herein are based on the principle of minimizing exposure to the lowest reasonably achievable level (ALARA) due to the compound's inherent reactivity and the lack of extensive, specific toxicological data.
Section 1: Compound Profile and Hazard Overview
A clear understanding of the compound's basic properties and official hazard classifications is the foundation of a robust safety protocol.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Synonyms | N-Propylbromoacetamide, NSC-4100 | [2][7] |
| CAS Number | 5395-67-5 | [2][7] |
| Molecular Formula | C₅H₁₀BrNO | [1][2][7] |
| Molecular Weight | 180.04 g/mol | [1][2][7] |
| Appearance | Solid (presumed) | Inferred |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| XLogP3 (Computed) | 0.9 | [4][7] |
GHS Hazard Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). Researchers must be intimately familiar with these classifications and the corresponding precautions.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | Danger | |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning | |
| (Source: PubChem)[7] |
Section 2: Toxicological Profile and Routes of Exposure
The primary toxicological concern is the compound's ability to act as an alkylating agent.[3] There is no established safe level of exposure for many such compounds.[4]
-
Dermal Contact: Skin is a primary route of exposure. Due to its irritant properties and potential for absorption, any skin contact can lead to local irritation and systemic toxicity.[7] Contaminated personal protective equipment (PPE), particularly gloves, can be a significant source of exposure if not managed correctly.
-
Inhalation: As a solid, the primary inhalation risk is from dust or aerosols generated during handling (e.g., weighing, transferring). Inhalation may cause severe irritation to the respiratory tract.[7]
-
Ocular Exposure: The compound is classified as causing serious eye damage.[7] Direct contact with dust or splashes can result in severe, potentially irreversible, injury.
-
Ingestion: Ingestion is harmful and can occur through the transfer of the chemical from contaminated hands to the mouth.[7] Strict personal hygiene practices are mandatory.
While specific data on carcinogenicity and mutagenicity for this compound are absent, its mechanism as an alkylating agent suggests these are significant potential long-term effects. Many alkylating agents are considered known or suspected carcinogens.[4]
Section 3: Chemical Reactivity and Incompatibilities
The α-bromoamide moiety is highly susceptible to nucleophilic substitution (S_N2) reactions. This reactivity dictates its handling and storage requirements.
-
Reactivity: The bromine atom is a good leaving group, activated by the adjacent carbonyl group. This makes the α-carbon highly electrophilic and reactive toward a wide range of nucleophiles.
-
Incompatible Materials: To prevent uncontrolled reactions and degradation, avoid contact with:
-
Strong Bases (e.g., hydroxides, alkoxides): Can promote elimination reactions or hydrolysis of the amide bond.
-
Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.
-
Nucleophiles (e.g., amines, thiols, azides): Will readily displace the bromide, leading to the formation of new products. This is the basis of its intended reactivity in research but must be controlled.
-
Strong Acids: Can catalyze hydrolysis of the amide bond.
-
-
Conditions to Avoid:
-
High Temperatures: Thermal decomposition may release toxic fumes such as hydrogen bromide and nitrogen oxides.
-
Moisture: May lead to slow hydrolysis.
-
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound and the lack of established Occupational Exposure Limits (OELs), a multi-layered approach to exposure control is required, combining engineering controls and rigorous PPE protocols.
Engineering Controls
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be performed inside a certified chemical fume hood to control exposure to dust and vapors.
-
Designated Area: Establish a designated area within the lab specifically for working with this and other potent compounds. This area should be clearly marked, and access should be restricted.
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible in the work area.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected and used correctly.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against dermal contact. Double-gloving provides additional protection against tears and contamination during doffing. Gloves must be changed immediately if contamination is suspected. |
| Eye Protection | Chemical safety goggles and a full-face shield | Goggles protect against dust and splashes. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A buttoned lab coat (preferably non-flammable) with tight-fitting cuffs. A disposable chemical-resistant apron is also recommended. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if work is performed within a certified chemical fume hood. For spill cleanup or if there is a risk of aerosolization outside a hood, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary. | Ensures protection from inhalation of hazardous dust. |
PPE Workflow Diagram
Properly donning and doffing PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing PPE.
Section 5: Standard Operating Procedures for Safe Handling
This protocol outlines the step-by-step process for handling the solid compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface within the hood with disposable absorbent bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the hood before retrieving the chemical.
-
Don all required PPE as described in Section 4.
-
-
Weighing and Transfer:
-
Retrieve the container of this compound and place it inside the fume hood.
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully open the container. Avoid creating dust by using slow, deliberate movements.
-
Use a dedicated spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.
-
Securely close the primary container immediately after dispensing.
-
-
Dissolution and Reaction:
-
If making a solution, add the solvent to the vessel containing the solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust generation.
-
Ensure dissolution is complete before proceeding with the reaction.
-
When adding the compound or its solution to a reaction mixture, do so slowly and carefully to avoid splashes.
-
-
Post-Handling:
-
Decontaminate any non-disposable equipment (e.g., spatulas) that came into contact with the chemical using a suitable solution (see Section 7).
-
Wipe down the work surface inside the fume hood with a decontaminating solution.
-
Collect all disposable items (gloves, bench paper, weigh boats) in a dedicated, sealed hazardous waste bag located inside the fume hood.
-
Doff PPE according to the prescribed procedure.
-
Wash hands thoroughly with soap and water.
-
Section 6: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station.[6] Remove contact lenses if possible. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately and provide the Safety Data Sheet (SDS) to medical personnel.
Spill Response
-
Small Spill (inside a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area using one of the solutions in Section 7, followed by a final wipe with 70% ethanol.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the substance is volatile or dusty, evacuate the entire lab and close the doors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Emergency Response Workflow
Caption: Emergency response decision tree.
Section 7: Waste Management and Disposal
Proper disposal is a critical final step in the safe handling lifecycle. All waste containing this compound must be treated as hazardous.
Waste Segregation
-
Solid Waste: All contaminated disposable items (gloves, bench pads, weigh boats, paper towels) must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Decontamination of Surfaces and Equipment
Decontamination involves both physically removing the agent and chemically deactivating it. Studies on decontaminating hazardous drugs provide effective protocols.
| Decontamination Solution | Procedure | Efficacy Notes |
| 1. Surfactant/Alcohol Solution | A solution of sodium dodecyl sulfate (SDS) in 70-80% isopropanol or ethanol. | Effective at physically removing and solubilizing chemical residues. |
| 2. Oxidizing Agent | 0.5% - 2% Sodium Hypochlorite (bleach), followed by a neutralizing agent like sodium thiosulfate. | Highly effective at chemical degradation of many hazardous drugs. Caution: Corrosive to stainless steel; must be neutralized and rinsed thoroughly. |
Recommended Decontamination Protocol:
-
Initial Removal: Perform an initial wipe of the contaminated surface or equipment with a wipe dampened with a surfactant/alcohol solution (e.g., SDS in 70% isopropanol). This removes the bulk of the contamination.
-
Chemical Deactivation: Wipe the area with a solution of 2% sodium hypochlorite. Allow a contact time of 5-10 minutes.
-
Neutralization & Rinsing: Wipe the area with a sterile wipe dampened with a sodium thiosulfate solution to neutralize the bleach, followed by a wipe with sterile water to rinse.
-
Final Disinfection: Perform a final wipe with 70% ethanol or isopropanol.
Final Disposal
All collected hazardous waste must be disposed of through your institution's certified hazardous waste management program. Do not pour any waste containing this chemical down the drain.
Section 8: References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). This compound | 5395-67-5. Retrieved January 17, 2026, from [Link]
-
OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor. Retrieved January 17, 2026, from [Link]
-
Vasseur, M., et al. (2020). Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces. PLOS ONE, 15(6), e0234471. [Link]
-
Neufeldt, M. J., et al. (2021). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 12(3), 1045-1051. [Link]
-
Columbia University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved January 17, 2026, from [Link]
-
CAREX Canada. (n.d.). Occupational exposure to antineoplastic agents. Retrieved January 17, 2026, from [Link]
-
Pharmacy Times. (2018). Highlighting the Risk of Occupational Exposure to Hazardous Drugs in the Health Care Setting. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Evaluation of decontamination efficacy of four antineoplastics (ifosfamide, 5-fluorouracil, irinotecan, and methotrexate) after deliberate contamination. Retrieved January 17, 2026, from [Link]
-
National Toxicology Program. (2018). Protocol: Occupational Exposure to Cancer Chemotherapy Agents and Adverse Health Outcomes. U.S. Department of Health and Human Services. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved January 17, 2026, from [Link]
-
ChemistryViews. (2015). Chemical Indicator for Alkylating Agents. Retrieved January 17, 2026, from [Link]
-
ASHP. (n.d.). DECONTAMINATION AND CLEANING. Retrieved January 17, 2026, from [Link]
-
Nussbaumer, S., et al. (2018). A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. A prospective, parallel study. PLOS ONE, 13(8), e0201338. [Link]
-
GERPAC. (2006). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. Retrieved January 17, 2026, from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved January 17, 2026, from [Link]
-
ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved January 17, 2026, from [Link]
Sources
- 1. 2-Bromo-N-isopropylacetamide | CAS#:75726-96-4 | Chemsrc [chemsrc.com]
- 2. This compound | C5H10BrNO | CID 220796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2-Bromo-N-isopropylacetamide | C5H10BrNO | CID 12509261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. biosynth.com [biosynth.com]
- 7. americanelements.com [americanelements.com]
The Solubility Profile of 2-Bromo-N-propylacetamide: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-N-propylacetamide (C₅H₁₀BrNO), a compound of interest in biochemical research and drug development.[1] Lacking extensive public data on its solubility, this document establishes a predictive framework based on its molecular structure and delineates a rigorous experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies to effectively utilize this compound in various solvent systems.
Introduction: Understanding the Importance of Solubility
Solubility, the capacity of a solute to dissolve in a solvent, is a fundamental physicochemical property that governs the behavior of a compound in a given medium.[2] For drug development professionals and researchers, understanding the solubility of a molecule like this compound is paramount. It directly influences critical parameters such as bioavailability, formulation design, reaction kinetics in organic synthesis, and the efficacy of purification techniques like crystallization and chromatography.[3] this compound has been identified as a regulator of amine activity and is utilized in studies to optimize fluorescent labeling of proteins.[1] A thorough understanding of its solubility is therefore essential for its application in these areas.
Theoretical Framework: Predicting the Solubility of this compound
The solubility of an organic compound is primarily dictated by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[4][5] To predict the solubility of this compound, we must first analyze its molecular structure.
Molecular Structure of this compound:
Key Structural Features and Their Influence on Solubility:
-
Amide Group (-NH-C=O): This functional group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This feature suggests good solubility in polar protic solvents that can engage in hydrogen bonding, such as water and alcohols.[5]
-
Propyl Group (-CH2-CH2-CH3): This alkyl chain is nonpolar and contributes to the hydrophobic character of the molecule. The presence of this group will enhance solubility in nonpolar solvents.[5]
-
Bromine Atom (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule through a dipole moment. However, its contribution to hydrogen bonding is negligible.
Predicted Solubility Profile:
Based on this structural analysis, we can predict a nuanced solubility profile for this compound. It is expected to exhibit moderate to good solubility in polar solvents due to the amide group, while the propyl chain will confer some solubility in less polar organic solvents.
Experimental Determination of Solubility: A Validated Protocol
To move beyond prediction and obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method (shake-flask method), a reliable technique for determining the solubility of a solid compound in a liquid solvent.[6]
Materials and Equipment
-
This compound (solid)
-
A range of solvents (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a known volume of the selected solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period.
-
Centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
-
Data Calculation and Reporting:
-
Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.
-
Repeat the experiment at least in triplicate for each solvent to ensure the reliability of the results.
-
Predicted and Experimental Data Summary
| Solvent | Solvent Class | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25 °C) |
| Water | Polar Protic | Sparingly Soluble | To be determined |
| Methanol | Polar Protic | Soluble | To be determined |
| Ethanol | Polar Protic | Soluble | To be determined |
| Acetone | Polar Aprotic | Soluble | To be determined |
| Acetonitrile | Polar Aprotic | Moderately Soluble | To be determined |
| Dichloromethane | Polar Aprotic | Moderately Soluble | To be determined |
| Toluene | Nonpolar | Sparingly Soluble | To be determined |
| Hexane | Nonpolar | Insoluble | To be determined |
Discussion and Interpretation of Results
The experimental results should be interpreted in the context of the theoretical principles of solubility.
Relationship Between Solvent Polarity and Solubility
The following diagram illustrates the expected relationship between the polarity of the solvent and the solubility of this compound.
Caption: Relationship between solvent properties and the solubility of this compound.
A high solubility in polar protic solvents like methanol and ethanol would confirm the dominant role of the amide group's hydrogen bonding capabilities. Conversely, low solubility in nonpolar solvents like hexane would highlight the limited contribution of the propyl chain to overall solubility in such media.
Conclusion and Future Directions
This guide provides a foundational understanding of the solubility of this compound, combining theoretical predictions with a practical experimental framework. The generation of precise solubility data is a critical step in unlocking the full potential of this compound in research and development. Future work should focus on determining the temperature dependence of solubility and investigating its solubility in more complex solvent mixtures relevant to specific applications.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 220796, this compound. [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]
-
Teachy. Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. [Link]
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? - YouTube. [Link]
-
University of California, Riverside. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Khan Academy. Solubility of organic compounds. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
-
Pace University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Collin College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
Chemistry LibreTexts. 1.6: Physical properties of organic compounds. [Link]
Sources
An In-depth Technical Guide to the Reactivity of 2-Bromo-N-propylacetamide with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 2-Bromo-N-propylacetamide with a range of biologically and synthetically relevant nucleophiles. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing these reactions, including mechanistic pathways, kinetic considerations, and the influence of experimental conditions. Detailed, field-tested protocols for key transformations are provided, underpinned by a focus on causality and self-validating experimental design. The insights and methodologies presented herein are intended to empower scientists to effectively utilize this compound as a versatile electrophilic building block in their research and development endeavors.
Introduction: The Chemical Versatility of this compound
This compound, a member of the α-haloacetamide class of compounds, is a valuable reagent in organic synthesis and chemical biology. Its chemical architecture, featuring a reactive carbon-bromine bond alpha to an amide carbonyl group, renders it a potent electrophile for a variety of nucleophiles. This reactivity profile makes it a useful tool for applications ranging from the synthesis of complex molecular scaffolds to the selective modification of biomolecules.[1] In proteomics, for instance, α-haloacetamides are employed as alkylating agents to covalently modify cysteine residues, aiding in protein identification and functional studies.[2]
This guide will explore the fundamental reactivity of this compound with three key classes of nucleophiles: amines, thiols, and carboxylates. For each class, we will examine the reaction mechanism, factors influencing reactivity, and provide detailed experimental protocols.
Core Reactivity Principles: The SN2 Pathway
The predominant mechanism governing the reaction of this compound with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[3] This is a single-step process where the nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide leaving group.[3]
The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[3][4] This relationship is expressed in the second-order rate law:
Rate = k[this compound][Nucleophile]
where 'k' is the experimentally determined rate constant.[4]
Several factors influence the rate and success of these SN2 reactions, including the nature of the nucleophile, the solvent system, and steric hindrance at the reaction center.
Reaction with Amine Nucleophiles: Synthesis of N-Substituted Aminoacetamides
The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-substituted aminoacetamide derivatives. These products are valuable intermediates in medicinal chemistry.
Mechanism and Challenges
The reaction proceeds via a standard SN2 mechanism where the amine nitrogen acts as the nucleophile. A significant challenge in the alkylation of primary amines is the potential for over-alkylation. The secondary amine product of the initial reaction is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.
To favor mono-alkylation, strategies such as using a large excess of the primary amine or the slow, dropwise addition of the alkylating agent are often employed.
Experimental Protocol: Synthesis of N-propyl-2-(propylamino)acetamide
This protocol is adapted from established procedures for the synthesis of analogous N-substituted aminoacetamides.
Materials:
-
This compound (1.0 eq.)
-
Propanamine (a primary amine, 2.0-3.0 eq.)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 eq.)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Apparatus for thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (propanamine) and the chosen anhydrous solvent (DMF or MeCN).
-
Add the base (K₂CO₃ or Et₃N) to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture. For primary amines, slow, dropwise addition is crucial to minimize over-alkylation.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-propyl-2-(propylamino)acetamide.
Reaction with Thiol Nucleophiles: Formation of Stable Thioether Linkages
This compound reacts efficiently and chemoselectively with thiol-containing molecules, such as the amino acid cysteine, to form stable thioether bonds. This reaction is particularly relevant in the field of bioconjugation and proteomics for labeling proteins.
Mechanism and pH Dependence
The reaction proceeds via an SN2 mechanism, with the nucleophilic thiolate anion (R-S⁻) attacking the electrophilic carbon of the bromoacetamide. The reactivity is highly dependent on the pH of the reaction medium. Bromoacetyl groups react with thiols chemoselectively at a pH of 8.0 or higher.[3] At this pH, the thiol group is deprotonated to the more nucleophilic thiolate anion.
A comparative study has shown a significant kinetic discrimination between the reaction of maleimide and bromoacetyl groups with thiols at pH 6.5, with the bromoacetyl group reacting much slower. However, at higher pH values (e.g., pH 9.0), the bromoacetyl function reacts appreciably with thiols while retaining high chemoselectivity over other nucleophilic groups like amines and imidazoles.[3]
Experimental Protocol: Alkylation of a Generic Thiol
This protocol provides a general procedure for the alkylation of a thiol with this compound.
Materials:
-
Thiol (e.g., Thiophenol, 1.0 mmol)
-
This compound (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous Acetonitrile (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0 mmol) and anhydrous acetonitrile (5 mL).
-
Addition of Base: Add triethylamine (1.5 mmol) to the solution and stir for 10 minutes at room temperature to generate the thiolate.
-
Addition of Alkylating Agent: Dissolve this compound (1.1 mmol) in anhydrous acetonitrile (5 mL) and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 8-24 hours).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure thioether product.
Reaction with Carboxylate Nucleophiles: Ester Synthesis
Carboxylate anions can also act as nucleophiles, reacting with this compound to form the corresponding esters. This reaction is a variation of the Williamson ether synthesis, applied to the formation of an ester linkage.
Mechanism and Reaction Conditions
The reaction follows the SN2 pathway, with the carboxylate anion attacking the α-carbon of the bromoacetamide. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the carboxylate. The carboxylate is usually generated in situ by reacting a carboxylic acid with a non-nucleophilic base, or a pre-formed carboxylate salt (e.g., sodium acetate) is used.
Experimental Protocol: Reaction with Sodium Acetate
This protocol outlines a general procedure for the reaction of this compound with a carboxylate salt.
Materials:
-
This compound (1.0 eq.)
-
Sodium Acetate (1.2 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Apparatus for TLC for reaction monitoring
Procedure:
-
To a round-bottom flask, add sodium acetate and anhydrous DMF.
-
Add this compound to the suspension.
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the reaction by TLC. The reaction may require several hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine to remove DMF and any unreacted sodium acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Factors Influencing Reactivity: A Deeper Dive
The success and selectivity of the reactions of this compound are critically dependent on several factors.
The Nature of the Nucleophile
The nucleophilicity of the attacking species is a primary determinant of the reaction rate. Generally, stronger nucleophiles lead to faster SN2 reactions. For the nucleophiles discussed:
-
Thiols (as thiolates) are excellent nucleophiles.
-
Amines are also good nucleophiles, with their reactivity influenced by their substitution pattern and basicity.
-
Carboxylates are moderate nucleophiles.
The Role of the Solvent
The choice of solvent can dramatically affect the rate of SN2 reactions.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, acetone) are generally the best choice for SN2 reactions. They can solvate the cation of a nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and more reactive.
-
Polar protic solvents (e.g., water, methanol, ethanol) can slow down SN2 reactions. They form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that hinders their ability to attack the electrophile.
Steric Hindrance
SN2 reactions are sensitive to steric hindrance at the reaction center. In the case of this compound, the electrophilic carbon is a primary carbon, which is relatively unhindered, making it well-suited for SN2 attack.
Data Presentation and Visualization
To provide a clear overview of the reactions discussed, the following table summarizes the key aspects of the reactivity of this compound with different nucleophiles.
| Nucleophile Class | Product Type | Key Reaction Conditions | Mechanistic Pathway |
| Amines | N-Substituted Aminoacetamides | Base (e.g., K₂CO₃, Et₃N), Polar Aprotic Solvent (e.g., DMF, MeCN) | SN2 |
| Thiols | Thioethers | Base (e.g., Et₃N), pH ≥ 8, Polar Aprotic Solvent (e.g., Acetonitrile) | SN2 |
| Carboxylates | Esters | Polar Aprotic Solvent (e.g., DMF), Heat | SN2 |
Reaction Mechanism Diagram
Caption: Generalized SN2 reaction mechanism of this compound with a nucleophile.
Experimental Workflow Diagram
Sources
Methodological & Application
Application Notes and Protocols for Protein Alkylation Using 2-Bromo-N-propylacetamide
Introduction: The Critical Role of Cysteine Alkylation in Modern Proteomics
In the landscape of protein chemistry and proteomics, the strategic modification of amino acid residues is a cornerstone of experimental design. Among the 20 common amino acids, cysteine, with its nucleophilic thiol (-SH) group, stands out for its unique reactivity. This reactivity is central to protein structure, forming disulfide bonds that stabilize tertiary and quaternary structures, and to protein function, where it often participates directly in catalysis or redox signaling. However, this same reactivity presents a significant challenge during proteomics workflows, particularly those involving mass spectrometry (MS).
To ensure reproducible and accurate protein identification and quantification, it is imperative to stabilize the protein structure by irreversibly modifying these reactive thiol groups. This is achieved through a two-step process: reduction of disulfide bonds to free thiols, followed by alkylation. Alkylation caps the cysteine residues, preventing re-oxidation and the formation of unwanted disulfide-linked protein aggregates. This critical step ensures that proteins are maintained in a uniformly reduced state, which is essential for proper enzymatic digestion (e.g., with trypsin) and subsequent analysis by mass spectrometry.[1]
While iodoacetamide (IAA) and N-ethylmaleimide (NEM) are the most commonly used alkylating agents, the diverse family of haloacetamides offers a range of options for specific applications.[1] This guide focuses on 2-Bromo-N-propylacetamide , a bromoacetamide derivative, providing a detailed technical overview and a comprehensive protocol for its application in protein research. We will explore the underlying chemical principles, procedural best practices, and the rationale behind each step to empower researchers to confidently and effectively utilize this reagent.
Chemical & Physical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| Chemical Formula | C₅H₁₀BrNO | [2] |
| Molecular Weight | 180.04 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 5395-67-5 | [2] |
| Appearance | Solid (form may vary) | Assumed based on typical bromoacetamides |
Mechanism of Action: Cysteine Alkylation
The alkylation of cysteine by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. This mechanism is common to all haloacetamide-based alkylating agents.
The Causality Behind the Reaction:
-
Nucleophilic Attack: The process is initiated under slightly alkaline conditions (typically pH 7.5-8.5). At this pH, the thiol group of the cysteine residue is deprotonated to form a highly nucleophilic thiolate anion (-S⁻). This deprotonation significantly enhances its reactivity.
-
Electrophilic Target: The carbon atom bonded to the bromine in this compound is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group and the bromine atom itself.
-
Displacement and Bond Formation: The thiolate anion attacks this electrophilic carbon, displacing the bromide ion, which is a good leaving group. This results in the formation of a stable, covalent thioether bond between the cysteine residue and the N-propylacetamide moiety.
This irreversible modification effectively "caps" the cysteine, preventing its participation in further reactions.
Application in Mass Spectrometry
The primary goal of alkylation in proteomics is to produce a homogeneous population of peptides for MS analysis. The covalent modification of cysteine by this compound results in a predictable mass shift, which is crucial for peptide identification by database search algorithms.
Calculating the Mass Shift:
-
Reagent: this compound (C₅H₁₀BrNO)
-
Leaving Group: Bromine (Br)
-
Added Moiety: N-propyl-2-thio-acetamide group (-CH₂CONH(CH₂CH₃)) which has the formula C₄H₉NO.
-
Monoisotopic Mass of Added Moiety:
-
C: 4 x 12.000000 = 48.000000 Da
-
H: 9 x 1.007825 = 9.070425 Da
-
N: 1 x 14.003074 = 14.003074 Da
-
O: 1 x 15.994915 = 15.994915 Da
-
Total Mass Shift = 87.068414 Da
-
This +87.0684 Da mass shift must be specified as a variable or static modification on cysteine residues in the search parameters of proteomics software (e.g., MaxQuant, Proteome Discoverer, Mascot).
Experimental Workflow: A Self-Validating System
A robust alkylation protocol is not merely a series of steps but a system designed to ensure complete and specific modification. The following workflow incorporates essential quality control considerations.
Detailed In-Solution Alkylation Protocol
This protocol is designed for preparing protein samples for subsequent enzymatic digestion and LC-MS/MS analysis. It is based on established principles for haloacetamide reagents and should be optimized for specific protein samples.[3]
I. Materials and Reagents
-
Protein Sample: Purified protein or complex protein lysate.
-
Denaturation/Lysis Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5.
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in water. Prepare fresh.
-
Alkylating Agent: 500 mM this compound in Acetonitrile or DMSO. Prepare fresh and protect from light.
-
Quenching Reagent: 500 mM DTT in water.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
-
Enzyme: Sequencing-grade Trypsin.
-
Reaction Tubes: Low-protein-binding microcentrifuge tubes.
-
Thermomixer or Water Bath.
II. Reagent Preparation
-
Denaturation Buffer (8 M Urea, 100 mM Tris-HCl, pH 8.5): Dissolve 4.8 g of urea and 1.21 g of Tris base in 70 mL of HPLC-grade water. Adjust pH to 8.5 with HCl. Bring the final volume to 100 mL.
-
500 mM DTT: Dissolve 77.1 mg of DTT in 1 mL of HPLC-grade water.
-
500 mM this compound: Dissolve 90.0 mg of this compound in 1 mL of Acetonitrile.
-
Expertise & Trustworthiness: Always prepare alkylating agent solutions immediately before use. Haloacetamides can hydrolyze in aqueous solutions, reducing their potency. Storing the stock in an organic solvent like Acetonitrile or DMSO and protecting it from light minimizes degradation.
-
III. Step-by-Step Protocol
-
Protein Solubilization and Denaturation:
-
Resuspend or dilute the protein sample (e.g., 100 µg of protein) in 100 µL of Denaturation Buffer.
-
Vortex thoroughly and incubate for 15 minutes at room temperature to ensure complete denaturation. This step is critical for exposing buried cysteine residues.
-
-
Reduction of Disulfide Bonds:
-
Add 2 µL of 500 mM DTT to the protein solution (final concentration: ~10 mM).
-
Vortex gently and incubate for 1 hour at 37°C. This step breaks the disulfide bonds, making the cysteine thiols accessible for alkylation.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
In a fume hood, add 5 µL of 500 mM this compound (final concentration: ~25 mM). This represents a ~2.5-fold molar excess over DTT.
-
Vortex immediately and incubate for 30 minutes at room temperature in complete darkness . Alkylation must be performed in the dark as haloacetamides are light-sensitive. The molar excess ensures that the alkylating agent outcompetes the reducing agent for reaction sites and drives the alkylation to completion.
-
-
Quenching:
-
Add 2.5 µL of 500 mM DTT (final concentration: ~12.5 mM) to quench any unreacted this compound.
-
Incubate for 15 minutes at room temperature in the dark. This step is vital to prevent the non-specific alkylation of other amino acid residues (like methionine, histidine, or lysine) or the N-terminus during subsequent, longer incubation steps like enzymatic digestion.
-
-
Sample Preparation for Digestion:
-
The high concentration of urea must be reduced before adding trypsin. Dilute the sample at least 5-fold with 50 mM Ammonium Bicarbonate to bring the urea concentration below 1.6 M.
-
For 100 µg of protein in ~110 µL, add at least 440 µL of Ammonium Bicarbonate.
-
-
Enzymatic Digestion:
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.
-
Incubate overnight at 37°C.
-
-
Post-Digestion:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
The peptide sample is now ready for desalting (e.g., using a C18 StageTip) and LC-MS/MS analysis.
-
Potential Pitfalls and Off-Target Reactions
While cysteine is the primary target, haloacetamides can react with other nucleophilic sites, especially if conditions are not optimized.[4]
-
Methionine: Alkylation of the thioether side chain.
-
Histidine: Alkylation of the imidazole ring.
-
Lysine & N-terminus: Alkylation of the primary amine groups.
Self-Validating Experimental Design: To minimize these side reactions, it is crucial to:
-
Control pH: Maintain a pH between 7.5 and 8.5. At higher pH values, the deprotonation of lysine's ε-amino group increases its nucleophilicity, leading to a higher risk of off-target alkylation.
-
Limit Excess Reagent: Use the minimum concentration of alkylating agent required for complete cysteine modification. A 2- to 3-fold molar excess over the reducing agent is a good starting point.
-
Quench the Reaction: Do not skip the quenching step. This is the most effective way to prevent non-specific modifications during long downstream incubations.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate care.
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye damage. May cause respiratory irritation.[2]
-
Precautions:
-
Always work in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.
-
Avoid inhalation of dust or powder.
-
Weigh the reagent in a fume hood and prepare solutions immediately before use.
-
Consult the Safety Data Sheet (SDS) for complete handling and disposal information.
-
Conclusion
This compound is a capable reagent for the alkylation of cysteine residues in proteins. By understanding its chemical properties, the SN2 reaction mechanism, and the rationale behind each step of the protocol, researchers can effectively integrate this reagent into their proteomics workflows. The key to success lies in careful optimization of reaction conditions—particularly pH, reagent concentration, and reaction time—and the diligent application of quenching steps to ensure high specificity. This structured approach, grounded in chemical principles, provides the trustworthiness and reliability required for high-quality proteomic analysis. While not as commonly cited as iodoacetamide, its utility has been demonstrated in biochemical synthesis, making it a viable tool for protein chemistry.[5][6][7]
References
-
Deltin, C., et al. (2017). Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs. ACS Omega, 2(12), 9033-9042. Available at: [Link]
-
Deltin, C., et al. (2017). Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs. PMC. Available at: [Link]
-
Deltin, C., et al. (2017). Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs. Semantic Scholar. Available at: [Link]
-
Deltin, C., et al. (2017). Indolizine-Based Scaffolds as Efficient and Versatile Tools... ResearchGate. Available at: [Link]
-
Loth, M., et al. (2013). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 12(8), 2274-2283. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220796, this compound. Retrieved from [Link]
Sources
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- 2. This compound | C5H10BrNO | CID 220796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Cysteine Residue Labeling with 2-Bromo-N-propylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Cysteine Labeling
In the landscape of proteomics and drug development, the ability to selectively modify proteins is a cornerstone of innovation. Cysteine, with its unique sulfhydryl (-SH) group, stands out as a prime target for such modifications.[1] Due to its relatively low abundance and the high nucleophilicity of its side chain, cysteine offers a handle for precise, site-specific labeling.[1] This capability is pivotal for a multitude of applications, from elucidating protein structure and function to the construction of sophisticated antibody-drug conjugates (ADCs).[1]
The alkylation of cysteine residues is a fundamental technique in this domain, serving to cap the thiol group and prevent the formation or re-formation of disulfide bonds, which is critical for many downstream analytical methods like mass spectrometry.[2] Among the arsenal of alkylating agents, haloacetamides are a well-established class of reagents that react with the thiol group of cysteine to form a stable thioether bond.[2] This application note provides a detailed guide to the use of 2-bromo-N-propylacetamide, a bromoacetamide derivative, for the specific and efficient labeling of cysteine residues. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying principles and expert insights to ensure robust and reproducible results.
Mechanism of Action: The SN2 Reaction
The labeling of a cysteine residue with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The reaction is initiated by the deprotonated form of the cysteine's sulfhydryl group, the thiolate anion (-S⁻), which acts as a potent nucleophile.[3] The thiolate anion attacks the electrophilic carbon atom adjacent to the bromine atom in this compound. This concerted reaction results in the displacement of the bromide ion, a good leaving group, and the formation of a stable covalent thioether bond between the cysteine residue and the N-propylacetamide moiety.[3]
The efficiency of this reaction is highly dependent on the pH of the reaction buffer. A pH above the pKa of the cysteine's thiol group (typically around 8.3) favors the formation of the more reactive thiolate anion, thus accelerating the rate of alkylation.[2]
Figure 1: The SN2 reaction mechanism for cysteine labeling.
Reactivity and Specificity Considerations
Bromoacetamides, such as this compound, are effective alkylating agents for cysteine residues. Their reactivity is only slightly less than that of the more commonly used iodoacetamides.[4] The choice between a bromoacetamide and an iodoacetamide can be influenced by factors such as the desired reaction kinetics and the specific steric environment of the target cysteine.[5]
While haloacetamides are highly reactive towards cysteine's thiol group, it is important to be aware of potential off-target reactions with other nucleophilic amino acid side chains, particularly at higher pH values and reagent concentrations. These can include methionine, histidine, and lysine.[6] Therefore, careful optimization of the reaction conditions is crucial to ensure the specificity of the labeling.
Experimental Protocol: In-Solution Cysteine Labeling
This protocol provides a general framework for the in-solution labeling of cysteine residues in a purified protein sample using this compound. Optimization of reagent concentrations and incubation times may be necessary for specific proteins.
Materials and Reagents
-
Protein of interest in a suitable buffer (e.g., PBS, Tris, HEPES)
-
Denaturing buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 50 mM HEPES, pH 7.5)[7]
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound (FW: 180.04 g/mol )[7]
-
Quenching solution (e.g., 1 M DTT or L-cysteine)
-
Buffer for downstream analysis (e.g., Ammonium Bicarbonate for mass spectrometry)
-
Desalting columns or dialysis equipment
Step-by-Step Methodology
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample to a concentration of approximately 2 mg/mL in a denaturing buffer. This step is crucial to unfold the protein and ensure all cysteine residues are accessible to the reducing and alkylating agents.[7]
-
-
Reduction of Disulfide Bonds:
-
Add a reducing agent to the denatured protein solution.
-
For DTT, add to a final concentration of 10 mM.
-
For TCEP, add to a final concentration of 5 mM.
-
-
Incubate the mixture at 56°C for 30 minutes to ensure complete reduction of all disulfide bonds.[3]
-
Cool the sample to room temperature.
-
-
Alkylation with this compound:
-
Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., acetonitrile or DMF).
-
Add the this compound solution to the reduced protein sample to a final concentration of 20 mM. A 2- to 5-fold molar excess over the total sulfhydryl content is a good starting point for optimization.
-
Incubate the reaction mixture in the dark at room temperature for 30-60 minutes. The optimal incubation time should be determined empirically.[3]
-
-
Quenching the Reaction:
-
To stop the alkylation reaction and consume any unreacted this compound, add a quenching solution.
-
Add DTT to a final concentration of 10 mM and incubate for 15 minutes at room temperature.[3]
-
-
Sample Cleanup:
-
Remove excess reagents (denaturant, reducing agent, alkylating agent, and quenching agent) by buffer exchange using a desalting column or by dialysis against a buffer suitable for your downstream application (e.g., 50 mM ammonium bicarbonate for mass spectrometry).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
Application of 2-Bromo-N-propylacetamide as a Covalent Inhibitor: A Technical Guide for Researchers
Introduction: The Resurgence of Covalent Inhibition
In the landscape of modern drug discovery and chemical biology, covalent inhibitors have undergone a significant renaissance. Once largely sidestepped due to concerns about off-target toxicity, the strategic design of targeted covalent inhibitors has re-emerged as a powerful approach to achieve high potency, prolonged duration of action, and the ability to tackle challenging therapeutic targets.[1][2][3] The core principle of a covalent inhibitor lies in its ability to form a stable, irreversible bond with its target protein, effectively leading to its permanent inactivation.[4] This is achieved through the incorporation of a reactive electrophilic group, often termed a "warhead," which forms a covalent bond with a nucleophilic amino acid residue on the target protein.[1][5]
Among the various electrophilic warheads, α-haloacetamides, including 2-Bromo-N-propylacetamide, represent a class of reactive groups that have been effectively utilized in the development of chemical probes and inhibitors.[1][2] This guide provides a comprehensive overview of the application of this compound as a covalent inhibitor, detailing its mechanism of action, key applications, and detailed experimental protocols for its use in a research setting. While specific published data on this compound is limited, the principles and protocols described herein are based on the well-established chemistry of the bromoacetamide functional group and its broader application in chemical proteomics.
Chemical Properties and Mechanism of Action
This compound is a small molecule featuring an acetamide backbone with a bromine atom at the alpha-carbon and an N-propyl group. The key to its function as a covalent inhibitor is the electrophilic nature of the α-carbon, which is rendered susceptible to nucleophilic attack by the electron-withdrawing effects of the adjacent carbonyl group and the bromine atom, a good leaving group.
The primary mechanism of covalent bond formation is a bimolecular nucleophilic substitution (SN2) reaction. Nucleophilic residues on a protein, most commonly the thiol group of cysteine, can attack the electrophilic α-carbon of this compound. This results in the displacement of the bromide ion and the formation of a stable thioether bond between the inhibitor and the protein. Other nucleophilic residues such as the imidazole ring of histidine, the ε-amino group of lysine, and the hydroxyl group of serine can also be targeted, although cysteine is generally the most reactive nucleophile under physiological conditions due to its higher nucleophilicity and lower pKa.[5]
Caption: SN2 reaction of this compound with a cysteine residue.
Key Applications in Research
The reactive nature of this compound makes it a versatile tool for several applications in chemical biology and drug discovery.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy used to identify and characterize enzyme function directly in complex biological systems.[6][7][8][9][10] In this approach, a reactive probe, such as this compound, is used to covalently label the active sites of enzymes. By incorporating a reporter tag (e.g., a fluorophore or biotin) onto the inhibitor, either directly or via click chemistry, labeled proteins can be visualized, enriched, and identified using mass spectrometry. This allows for the identification of novel drug targets and the assessment of inhibitor selectivity on a proteome-wide scale.
Irreversible Enzyme Inhibition
For enzymes that possess a nucleophilic residue within their active site, this compound can act as a potent irreversible inhibitor.[3] By forming a covalent bond, it permanently blocks substrate access to the active site, leading to complete and sustained inhibition. This is particularly advantageous for achieving a prolonged pharmacological effect and can be effective at lower doses compared to reversible inhibitors.[3]
Fragment-Based Ligand Discovery (FBLD)
This compound can be employed as an electrophilic fragment in FBLD campaigns.[2] This strategy involves screening a library of low-molecular-weight compounds ("fragments") that can form a covalent bond with the target protein. Even weak-binding fragments can be identified due to the irreversible nature of the interaction, providing valuable starting points for the development of more potent and selective inhibitors.
Experimental Protocols
The following protocols provide a general framework for the application of this compound in a research setting. Optimization may be required depending on the specific protein target and experimental system.
Protocol 1: Covalent Labeling of a Purified Protein
Objective: To confirm the covalent modification of a purified protein by this compound.
Materials:
-
Purified protein of interest (with a known or suspected reactive nucleophile)
-
This compound
-
Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4)
-
Quenching solution (e.g., DTT or β-mercaptoethanol)
-
SDS-PAGE reagents
-
Mass spectrometer (for confirmation of modification)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Prepare the reaction buffer and ensure the pH is appropriate for the target protein's stability and the desired reaction.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the purified protein (at a final concentration of 1-10 µM) with the reaction buffer.
-
Add this compound to the desired final concentration (e.g., a 10-100 fold molar excess over the protein). A titration of inhibitor concentration is recommended.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific time course (e.g., 30, 60, 120 minutes).
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching solution containing a high concentration of a reducing agent (e.g., 10 mM DTT) to consume any unreacted this compound.
-
-
Analysis of Labeling:
-
SDS-PAGE: Analyze the reaction products by SDS-PAGE to check for any gross changes in the protein.
-
Mass Spectrometry: The most definitive method for confirming covalent modification.
-
Digest the protein sample with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify the modified peptide and the specific site of covalent adduction. The mass of the adducted peptide will increase by the mass of the N-propylacetamide group minus the mass of the bromine atom.
-
-
Protocol 2: Target Identification using Activity-Based Protein Profiling (ABPP)
Objective: To identify the protein targets of this compound in a complex biological sample (e.g., cell lysate).
Materials:
-
Cell lysate or tissue homogenate
-
This compound (or a tagged version, e.g., with an alkyne handle for click chemistry)
-
Biotin-azide (if using an alkyne-tagged probe)
-
Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Trypsin
-
LC-MS/MS system
Caption: Workflow for target identification using ABPP.
Procedure:
-
Proteome Preparation: Prepare a cell or tissue lysate in a suitable buffer (e.g., PBS) and determine the protein concentration.
-
Proteome Labeling:
-
Treat the proteome with this compound (or its alkyne-tagged analogue) at a predetermined concentration and for a specific duration. Include a DMSO-treated control.
-
-
Reporter Tag Conjugation (Click Chemistry):
-
If an alkyne-tagged probe was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag.
-
-
Enrichment of Labeled Proteins:
-
Incubate the biotinylated proteome with streptavidin-agarose beads to capture the labeled proteins.
-
-
Washing:
-
Thoroughly wash the beads with a series of buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides and analyze them by LC-MS/MS.
-
-
Data Analysis:
-
Use a proteomics database search engine to identify the proteins that were enriched in the inhibitor-treated sample compared to the control.
-
Data Interpretation and Key Considerations
-
Confirmation of Covalent Adduct: A key aspect of data interpretation is the unambiguous identification of the covalent adduct by mass spectrometry. Look for a specific mass shift on a particular peptide corresponding to the addition of the N-propylacetamide moiety.
-
Selectivity and Off-Target Effects: While covalent inhibitors can be highly selective, it is crucial to assess their proteome-wide selectivity. ABPP is an excellent tool for this. Non-specific binding can lead to toxicity, so identifying and minimizing off-target interactions is a critical step in the development of a covalent inhibitor.[1]
-
Control Experiments: Always include appropriate controls in your experiments. For labeling studies, a DMSO-only control is essential. For competitive ABPP, pre-incubation with a known inhibitor of the target protein can help validate that the probe is binding to the expected active site.
Quantitative Data Summary
When characterizing a covalent inhibitor, it is important to determine its kinetic parameters. The following table provides a template for summarizing such data.
| Parameter | Description | Example Value |
| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50% at a specific time point. | 5.2 µM (at 30 min) |
| kinact | The maximal rate of inactivation at saturating inhibitor concentrations. | 0.1 min-1 |
| KI | The inhibitor concentration that gives half the maximal rate of inactivation. | 15 µM |
| kinact/KI | The second-order rate constant for inactivation, which is a measure of the inhibitor's efficiency. | 6667 M-1min-1 |
Note: The values in this table are for illustrative purposes only.
Safety and Handling
This compound is a reactive electrophile and should be handled with appropriate safety precautions. It is classified as harmful if swallowed and can cause skin and eye irritation.[7] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
-
Recent Advances in Covalent Drug Discovery. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. (2016). ACS Chemical Biology. Retrieved January 18, 2026, from [Link]
-
Activity-based Protein Profiling. (n.d.). Plant Chemetics Laboratory. Retrieved January 18, 2026, from [Link]
-
Activity-based protein profiling: A graphical review. (2023). Frontiers in Chemistry. Retrieved January 18, 2026, from [Link]
-
Activity-Based Protein Profiling (ABPP) Service. (n.d.). Mtoz Biolabs. Retrieved January 18, 2026, from [Link]
-
Activity-based proteomics. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (2019). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2011). Future Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. (2019). ACS Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]
-
Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. (2023). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. (2022). ChemBioChem. Retrieved January 18, 2026, from [Link]
-
An update on the discovery and development of reversible covalent inhibitors. (2023). Journal of Biomedical Science. Retrieved January 18, 2026, from [Link]
-
Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. (2021). Proteomics. Retrieved January 18, 2026, from [Link]
-
This compound | C5H10BrNO | CID 220796. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. (2005). FEBS Letters. Retrieved January 18, 2026, from [Link]
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (2021). RSC Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. (2023). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
Covalent modifications to enzymes (video) | Khan Academy. (n.d.). Khan Academy. Retrieved January 18, 2026, from [Link]
-
Enzyme Inhibition. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. plantchemetics.org [plantchemetics.org]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Activity-based proteomics - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: A-Z Guide for Labeling Proteins with 2-Bromo-N-propylacetamide
Audience: Researchers, scientists, and drug development professionals.
Objective: This comprehensive guide provides a deep dive into the experimental conditions for labeling proteins with 2-Bromo-N-propylacetamide. From fundamental principles to detailed protocols and troubleshooting, this document serves as an essential resource for achieving efficient and specific protein modification.
Foundational Principles: The Chemistry of Alkylation
Protein alkylation is a chemical modification technique that covalently attaches an alkyl group to specific amino acid residues.[1] In the context of this compound, the primary target is the thiol (-SH) group of cysteine residues, which are highly nucleophilic.[1] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of a deprotonated cysteine (thiolate anion) attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond. This process is often referred to as carbamidomethylation.
The specificity of this reaction is a key advantage in protein chemistry. While other nucleophilic residues like lysine, histidine, and aspartate can also be alkylated, the high nucleophilicity of cysteine, particularly at physiological or slightly basic pH, allows for preferential modification.[2][3]
Strategic Considerations for Experimental Design
Successful protein labeling with this compound hinges on the careful optimization of several key parameters. The interplay of these factors determines the efficiency and specificity of the alkylation reaction.
The Critical Role of pH
The pH of the reaction buffer is arguably the most critical factor influencing the rate and specificity of cysteine alkylation. The nucleophilicity of the cysteine thiol group is highly dependent on its protonation state. The deprotonated thiolate form (S-) is a much stronger nucleophile than the protonated thiol (SH). Therefore, the reaction rate increases with pH.
However, at higher pH values, other nucleophilic amino acid side chains, such as the ε-amino group of lysine and the imidazole ring of histidine, also become deprotonated and more reactive, potentially leading to off-target modifications.[1] A careful balance must be struck to achieve maximal cysteine reactivity while minimizing non-specific labeling. For most applications, a pH range of 7.0-8.5 is recommended.
Molar Ratio: Reagent in Excess
To drive the alkylation reaction to completion, this compound is typically used in molar excess relative to the concentration of cysteine residues in the protein sample. A common starting point is a 2 to 10-fold molar excess. The optimal ratio will depend on the specific protein, its cysteine content, and the desired extent of labeling.
It is important to note that a very high excess of the alkylating agent can increase the likelihood of non-specific modifications.[4] Therefore, it is advisable to perform a titration experiment to determine the minimal concentration of this compound required for complete labeling of the target cysteine residues.
Reaction Time and Temperature
The alkylation reaction is typically carried out at room temperature (20-25°C) or at 37°C to enhance the reaction rate.[1] The reaction time can vary from 30 minutes to several hours. Shorter reaction times are generally preferred to minimize the risk of protein degradation and off-target reactions.[2] For initial experiments, a 1-hour incubation at room temperature is a good starting point. The progress of the reaction can be monitored over time using analytical techniques such as mass spectrometry to determine the optimal incubation period.
The Importance of a Reducing Agent
For proteins containing disulfide bonds, a reduction step is necessary prior to alkylation to ensure that the cysteine residues are available for modification. Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
-
DTT: Typically used at a final concentration of 5-10 mM. It is important to remove or quench excess DTT before adding the alkylating agent, as it will react with this compound.
-
TCEP: A more stable and effective reducing agent that does not contain a free thiol group, eliminating the need for its removal before alkylation. It is typically used at a final concentration of 1-5 mM.
Detailed Experimental Protocols
This section provides step-by-step protocols for the in-solution alkylation of proteins with this compound.
Materials and Reagents
-
Protein of interest
-
This compound
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Reducing Agent (DTT or TCEP)
-
Quenching Reagent (e.g., L-cysteine or DTT)
-
Denaturant (optional, e.g., Urea or Guanidine-HCl)
-
Solvents (e.g., HPLC-grade water, acetonitrile)
Protocol 1: Alkylation of a Reduced Protein
This protocol is suitable for proteins that do not have disulfide bonds or have already been reduced.
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is not fully soluble, a denaturant such as 6 M urea or 4 M guanidine-HCl can be added to the buffer.
-
Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM in acetonitrile or DMSO).
-
Alkylation Reaction: Add the this compound stock solution to the protein solution to achieve the desired final molar excess. Mix gently by vortexing or pipetting.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1 hour in the dark. Haloacetamides can be light-sensitive.
-
Quenching: Quench the reaction by adding a quenching reagent, such as L-cysteine or DTT, to a final concentration that is in slight excess to the initial concentration of this compound. This will consume any unreacted alkylating agent.
-
Downstream Processing: The alkylated protein is now ready for downstream applications such as buffer exchange, enzymatic digestion, or mass spectrometry analysis.
Protocol 2: Reduction and Alkylation of a Protein with Disulfide Bonds
This protocol includes a reduction step to break disulfide bonds prior to alkylation.
-
Protein Preparation and Reduction: Dissolve the protein in a reaction buffer containing a denaturant and a reducing agent (e.g., 100 mM Tris-HCl, pH 8.0, 6 M Urea, 10 mM DTT). Incubate at 37°C for 1 hour.
-
Cooling: Allow the solution to cool to room temperature.
-
Alkylation: Add the this compound stock solution to a final concentration that is in molar excess to the total thiol concentration (cysteines plus DTT).
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour in the dark.
-
Quenching: Quench the reaction by adding a quenching reagent.
-
Downstream Processing: Proceed with downstream applications.
Visualization of the Workflow
The following diagram illustrates the general workflow for protein labeling with this compound.
Caption: General workflow for protein alkylation.
Characterization and Validation: Confirming Successful Labeling
It is crucial to verify the extent and specificity of the labeling reaction. Mass spectrometry (MS) is the most powerful tool for this purpose.
-
Intact Protein Analysis: By comparing the mass of the unlabeled and labeled protein, the number of incorporated propylacetamide groups can be determined. Each successful alkylation will result in a mass increase of approximately 99.068 Da.
-
Peptide Mapping: For more detailed information, the protein can be enzymatically digested (e.g., with trypsin) and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] This allows for the identification of the specific cysteine residues that have been modified.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Incomplete Labeling | Insufficient molar excess of reagent. | Increase the molar ratio of this compound to cysteine. |
| Incomplete reduction of disulfide bonds. | Ensure complete reduction by optimizing the concentration of the reducing agent and incubation time. | |
| Short reaction time or low temperature. | Increase the incubation time and/or temperature. | |
| Non-specific Labeling | pH is too high. | Decrease the pH of the reaction buffer (ideally to ≤ 8.0). |
| Excessive molar excess of reagent. | Perform a titration to determine the optimal reagent concentration. | |
| Prolonged reaction time. | Reduce the incubation time. | |
| Protein Precipitation | High concentration of organic solvent from reagent stock. | Use a more concentrated stock solution to minimize the volume of organic solvent added. |
| Protein instability under reaction conditions. | Screen different buffer conditions or add stabilizing excipients. |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this reagent.[8]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.[8]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.[9]
-
Storage: Store in a cool, dry, and dark place.
Always consult the Safety Data Sheet (SDS) for detailed safety information before use.[8][9]
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Marques, S. M., et al. (2022). Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. JACS Au, 2(6), 1324–1337.
- Collier, M. P., & Collins, D. M. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), 1461–1470.
- Codreanu, S. G., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(5), 2895–2902.
- Pan, Y., et al. (2014). Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry. Analytical Methods, 6(16), 6393-6399.
- Murphy, E., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 245, 104293.
-
ResearchGate. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Retrieved from [Link]
-
Loschmidt Laboratories. (n.d.). Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. Retrieved from [Link]
- Chen, Y., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 10(10), 2547-2555.
- Marques, S. M., et al. (2022). Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. JACS Au, 2(6), 1324–1337.
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ResearchGate. (n.d.). Thiol Alkylation below Neutral pH. Retrieved from [Link]
- Sechi, S., et al. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Proteomics, 4(10), 3052-3057.
- Murphy, E., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137.
- Huppertz, T., et al. (2024). Improving split‐HaloTag through computational protein engineering. Protein Science, 33(1), e4857.
- Marques, S. M., et al. (2022). Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. JACS Au, 2(6), 1324–1337.
- Zhang, C., et al. (2016). Fast Cysteine Bioconjugation Chemistry. Chemistry – An Asian Journal, 11(16), 2206–2214.
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University of Washington. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
- Moldoveanu, T., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(11), 4811-4818.
- Moldoveanu, T., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(11), 4811–4818.
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IQAC-CSIC. (n.d.). Protein labeling methods. Retrieved from [Link]
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2-Bromo-N-propylacetamide: A Versatile Electrophilic Probe for Chemical Biology
Introduction
In the intricate landscape of chemical biology and drug discovery, the ability to selectively interrogate and manipulate protein function is paramount. Covalent chemical probes have emerged as indispensable tools for achieving this, offering a means to form stable, long-lasting bonds with target proteins. Among the diverse arsenal of electrophilic warheads, the α-haloacetamides, and specifically 2-Bromo-N-propylacetamide, represent a class of reagents with significant utility. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and diverse applications as a tool in chemical biology. We present field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in leveraging this versatile molecule for their scientific pursuits.
Chemical Properties and Reactivity Profile
This compound is a small, electrophilic molecule featuring a bromoacetamide functional group. The presence of the bromine atom, a good leaving group, renders the adjacent carbonyl carbon susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a covalent labeling agent.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀BrNO | [1] |
| Molecular Weight | 180.04 g/mol | [1][2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | N/A |
The primary mode of action of this compound involves the alkylation of nucleophilic amino acid residues within proteins. The reactivity of these residues is dictated by their intrinsic nucleophilicity and their accessibility within the protein structure. The thiol group of cysteine is a prime target for α-haloacetamides due to its high nucleophilicity at physiological pH.[3] Other nucleophilic residues such as histidine, lysine, and serine can also be targeted, although generally requiring more forcing conditions or specific activation within a protein's microenvironment.[3][4]
Mechanism of Covalent Modification
The covalent modification of a protein by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated, nucleophilic form of an amino acid side chain, most commonly the thiolate of cysteine, attacks the electrophilic carbon of the bromoacetamide. This leads to the formation of a stable thioether bond and the displacement of the bromide ion.
Caption: SN2 reaction mechanism of cysteine modification.
Applications in Chemical Biology
The well-defined reactivity of this compound makes it a valuable tool for a range of applications in chemical biology, from fundamental protein research to the early stages of drug discovery.
Covalent Labeling of Proteins
The ability to covalently modify proteins is fundamental to studying their structure, function, and interactions. This compound can be used to introduce a stable tag onto a protein of interest, enabling its detection and characterization. This is particularly useful for:
-
Mapping Binding Sites: By identifying the site of covalent modification, researchers can gain insights into the binding pockets or functionally important regions of a protein.
-
Introducing Biophysical Probes: While this compound itself is not a probe, it serves as a reactive handle to attach fluorescent dyes, biotin tags, or other reporter molecules that have been pre-functionalized with a nucleophile.
-
Validating Target Engagement: In drug discovery, demonstrating that a compound covalently modifies its intended target is a critical step in establishing its mechanism of action.
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is a powerful strategy for identifying novel lead compounds.[5] It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target.[5] Electrophilic fragments, such as this compound, can be particularly effective in FBDD campaigns.[6] The formation of a covalent bond can trap a weakly binding fragment, facilitating its detection and characterization. This approach, often termed "covalent fragment screening," can identify novel binding pockets and provide starting points for the development of potent and selective covalent inhibitors.
Caption: Covalent Fragment-Based Drug Discovery Workflow.
Development of Covalent Inhibitors
Targeted covalent inhibitors have gained significant traction in drug development, with several approved drugs demonstrating their therapeutic potential.[7] These inhibitors typically consist of a recognition moiety that directs the molecule to the target protein and a reactive "warhead" that forms a covalent bond with a specific amino acid residue.[8][9] this compound can serve as a simple, yet effective, warhead in the design of novel covalent inhibitors, particularly when targeting proteins with a suitably positioned nucleophilic residue in their active site or an allosteric pocket.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in protein labeling and analysis. Optimization of these protocols for specific proteins and applications is highly recommended.
Protocol 1: Covalent Labeling of a Purified Protein
This protocol describes the general procedure for labeling a purified protein with this compound.
Materials:
-
Purified protein of interest
-
This compound
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Quenching solution (e.g., 1 M Dithiothreitol (DTT) or β-mercaptoethanol)
-
Desalting column or dialysis equipment
-
DMSO (for stock solution of this compound)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 100 mM.
-
Prepare the protein solution: Dilute the purified protein in the reaction buffer to a final concentration of 1-10 µM.
-
Initiate the labeling reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein). The final concentration of DMSO in the reaction should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal incubation time should be determined empirically.
-
Quench the reaction: Add the quenching solution to a final concentration of 10-100 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Remove excess reagents: Remove the unreacted this compound and quenching agent by using a desalting column or through dialysis against a suitable buffer.
-
Analyze the labeled protein: The extent of labeling can be assessed by mass spectrometry (see Protocol 2).
Protocol 2: Analysis of Protein Modification by Mass Spectrometry
Mass spectrometry is a powerful technique to confirm covalent modification and identify the site of labeling.[10][11]
Materials:
-
Labeled protein from Protocol 1
-
Unlabeled (control) protein
-
DTT (for reduction)
-
Iodoacetamide (for alkylation of non-labeled cysteines)
-
Trypsin (or other suitable protease)
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the labeled and unlabeled protein samples in a buffer containing 6 M urea or 8 M guanidine hydrochloride.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.[12]
-
Cool the samples to room temperature and alkylate any free cysteine residues (in the unlabeled control and any unreacted cysteines in the labeled sample) by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark for 45 minutes.[13]
-
-
Proteolytic Digestion:
-
Dilute the samples to reduce the concentration of the denaturant (e.g., < 1 M urea).
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixtures (e.g., with formic acid) and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence using a suitable search engine (e.g., Mascot, Sequest).
-
Include a variable modification in the search parameters corresponding to the mass of the N-propylacetamide adduct on cysteine (or other potential nucleophilic residues). The mass shift will be the molecular weight of this compound minus the mass of HBr.
-
Compare the results from the labeled and unlabeled samples to identify the modified peptide(s) and pinpoint the exact site of covalent modification.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low labeling efficiency | Suboptimal pH; Insufficient incubation time or reagent concentration; Cysteine residue is not accessible. | Optimize the reaction pH (typically 7.5-8.5). Increase the incubation time or the molar excess of this compound. Consider partial denaturation of the protein to increase accessibility. |
| Non-specific labeling | High concentration of labeling reagent; Prolonged incubation time; Reaction pH is too high. | Reduce the molar excess of this compound. Perform a time-course experiment to determine the optimal incubation time. Lower the reaction pH. |
| Protein precipitation | High concentration of DMSO; Protein instability under reaction conditions. | Ensure the final DMSO concentration is low (<5%). Screen different buffer conditions (pH, salt concentration) to improve protein stability. |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[1] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Always work in a well-ventilated area, preferably in a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[13][15]
References
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Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. (2022). Frontiers in Chemistry, 10, 847501. [Link]
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Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine. (n.d.). Retrieved January 17, 2026, from [Link]
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Protein Reduction, Alkylation, Digestion - UWPR - University of Washington. (2011). Retrieved from [Link]
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This compound | C5H10BrNO | CID 220796 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
- Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (2007). In Methods in Molecular Biology (Vol. 359, pp. 247-268). Humana Press.
-
Covalent Chemical Tools for Profiling Post-Translational Modifications. (2021). Frontiers in Chemistry, 9, 765984. [Link]
-
Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. (2018). Methods, 144, 66-76. [Link]
-
Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. (2021). Phytochemistry, 181, 112563. [Link]
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The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. (2022). RSC Medicinal Chemistry, 13(10), 1227-1236. [Link]
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Selectivity of labeled bromoethylamine for protein alkylation. (2012). Journal of Molecular Modeling, 18(11), 4905-4912. [Link]
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Selectivity of labeled bromoethylamine for protein alkylation. (2012). PubMed. [Link]
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Fragment-based screening by protein-detected NMR spectroscopy. (2019). Methods in Enzymology, 615, 29-57. [Link]
-
Emerging strategies in covalent inhibition. (2021, December 16). YouTube. [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). Molecules, 27(19), 6599. [Link]
-
Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute. Retrieved January 17, 2026, from [Link]
-
Selectivity of labeled bromoethylamine for protein alkylation. (2012). ResearchGate. [Link]
-
Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. (2020). Nature Communications, 11(1), 999. [Link]
-
Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. (2022, March 23). YouTube. [Link]
-
Nucleophilicities of amino acids and peptides | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Fast Cysteine Bioconjugation Chemistry. (2022). Chembiochem, 23(1), e202100579. [Link]
-
Covalent Inhibition in Drug Discovery. (2019). Trends in Pharmacological Sciences, 40(9), 624-639. [Link]
-
Fragment-based drug discovery—the importance of high-quality molecule libraries. (2022). The FEBS Journal, 289(20), 6195-6214. [Link]
-
Uncovering Post-Translational Modification-Associated Protein-Protein Interactions. (2021). Current Opinion in Chemical Biology, 60, 10-18. [Link]
-
Introduction to Amino Acid Reactivity. (2019, July 14). Chemistry LibreTexts. [Link]
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The Strategic Application of 2-Bromo-N-propylacetamide in Modern Drug Discovery
Introduction: The Resurgence of Covalent Modulators in Drug Development
In the landscape of contemporary drug discovery, the strategic deployment of covalent inhibitors has experienced a significant renaissance. Once sidelined due to concerns over off-target toxicity, the rational design of targeted covalent drugs now represents a frontier of innovation, offering unparalleled potency, prolonged duration of action, and the ability to tackle previously "undruggable" targets.[1][2][3] At the heart of this strategy lies the "warhead," an electrophilic functional group engineered to form a stable, covalent bond with a specific nucleophilic amino acid residue on the target protein.
This guide focuses on a versatile, yet relatively underexplored electrophilic fragment: 2-Bromo-N-propylacetamide . As a member of the haloacetamide class, this molecule serves as an exemplary tool for researchers and drug development professionals aiming to harness the power of covalent chemistry. Its utility spans from initial hit identification in fragment-based screening to the development of sophisticated chemical probes for target validation and occupancy studies. Herein, we provide a detailed exploration of the mechanistic underpinnings, strategic applications, and detailed protocols for the effective use of this compound in a drug discovery setting.
Chemical & Physical Properties
A foundational understanding of this compound's properties is crucial for its effective application.
| Property | Value | Source |
| Chemical Formula | C₅H₁₀BrNO | |
| Molecular Weight | 180.04 g/mol | [4] |
| CAS Number | 5395-67-5 | |
| Appearance | Solid | |
| SMILES | CCCNC(=O)CBr | [4] |
PART 1: The Bromoacetamide Warhead - A Mechanistic Overview
The efficacy of this compound as a covalent modifier is rooted in the reactivity of its α-bromoacetamide moiety. This functional group is a mild electrophile, primed to react with nucleophilic residues on a protein surface.
Mechanism of Action: Covalent Targeting of Cysteine
The primary target for haloacetamides like this compound is the thiol side chain of cysteine residues.[2] Cysteine is a relatively rare amino acid, and its thiol group (pKa ~8.5) can be readily deprotonated in specific protein microenvironments to form a highly nucleophilic thiolate anion.[5] This enhanced nucleophilicity makes certain cysteines "hyperreactive" and thus, attractive targets for covalent ligation.
The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophilic cysteine thiolate attacks the electrophilic carbon atom bearing the bromine atom. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond between the protein and the N-propylacetamide fragment.
PART 2: Core Applications in Drug Discovery
This compound's utility can be categorized into two primary, often overlapping, applications: as a fragment in initial hit discovery and as a scaffold for developing more complex chemical probes.
Application 1: Covalent Fragment-Based Drug Discovery (FBDD)
FBDD has emerged as a powerful strategy for identifying novel starting points for drug development, particularly for challenging targets.[6][7][8] Covalent FBDD leverages small, electrophilic fragments that can form a covalent bond with the target protein, enabling the detection of even very weak initial binding events.
Why this compound is an ideal covalent fragment:
-
Small Size & Low Complexity: With a molecular weight of 180.04 g/mol , it readily adheres to the "Rule of Three" often applied in fragment screening.[8]
-
Tunable Reactivity: While reactive enough to engage hyper-reactive cysteines, the bromoacetamide warhead is generally less reactive than its iodoacetamide counterpart, offering a degree of selectivity and reducing the likelihood of promiscuous, off-target labeling.
-
Vector for Elaboration: The N-propyl group provides a simple, non-obtrusive scaffold that can be readily modified in subsequent medicinal chemistry efforts to improve binding affinity and selectivity, growing the fragment into a more potent lead compound.
The general workflow for a covalent FBDD screen using this compound is depicted below:
Figure 1: Covalent Fragment-Based Drug Discovery (FBDD) Workflow.
Application 2: Affinity-Based Protein Profiling (ABPP) & Target Engagement Probes
Once a target is known, or to identify the targets of a compound of interest, this compound can be derivatized into a more sophisticated chemical probe.[9][10] By appending a reporter tag (e.g., a fluorophore or a biotin moiety) via a linker, one can create a probe for Activity-Based Protein Profiling (ABPP).
A common strategy is to append a "clickable" handle, such as an alkyne or azide group. This allows for a two-step labeling procedure using bio-orthogonal chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), which provides greater flexibility and reduces potential steric hindrance from a bulky reporter tag during the initial labeling event.
Figure 2: Competitive Chemoproteomics Workflow to Profile Covalent Fragments.
This competitive profiling method is a powerful tool for:
-
Target Identification: Identifying the specific protein targets of this compound or its derivatives in a complex biological sample.
-
Selectivity Profiling: Assessing the proteome-wide selectivity of a lead compound. An ideal inhibitor will show high occupancy of its intended target with minimal engagement of off-target proteins.[11][12]
-
Target Engagement Biomarker: Confirming that a drug candidate is binding to its target in a cellular or in vivo context.
PART 3: Experimental Protocols
The following protocols are provided as a general framework. Researchers must optimize concentrations, incubation times, and buffer conditions for their specific protein target and experimental system.
Protocol 1: Direct Covalent Modification of a Purified Protein
Objective: To confirm that this compound can covalently modify a purified protein of interest.
Materials:
-
Purified protein of interest (with at least one cysteine residue)
-
This compound (stock solution in DMSO, e.g., 100 mM)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)
-
Intact Protein Mass Spectrometer (e.g., ESI-Q-TOF)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein (e.g., 10 µM) with 1 mM TCEP for 30 minutes at room temperature.
-
Reaction Setup: In a microcentrifuge tube, combine the protein (final concentration 5-10 µM) with the reaction buffer.
-
Initiate Reaction: Add this compound to the protein solution. A typical starting point is a 10- to 100-fold molar excess of the fragment. Include a DMSO-only control.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like DTT to a final concentration of 10 mM.
-
Sample Preparation for MS: Desalt the protein sample using a C4 ZipTip or similar device according to the manufacturer's protocol. Elute directly into the mass spectrometer's running buffer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the protein of interest.
-
Data Analysis: Compare the mass of the protein from the treated sample to the DMSO control. A successful covalent modification will result in a mass shift of +179.03 Da (the mass of the N-propylacetamide moiety minus HBr).
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
Objective: To assess the target engagement and selectivity of this compound in a complex proteome (e.g., cell lysate). This protocol is adapted from established chemoproteomic methods.[5][11]
Materials:
-
Cell Lysate (prepared in a thiol-free lysis buffer, e.g., PBS with protease inhibitors)
-
This compound (stock solution in DMSO)
-
Iodoacetamide-alkyne (IA-alkyne) probe (stock solution in DMSO)
-
Biotin-Azide tag
-
CuSO₄, TBTA ligand, and a reducing agent (e.g., sodium ascorbate) for the CuAAC reaction
-
Streptavidin-agarose beads
-
Urea, DTT, Iodoacetamide (for proteomics sample processing)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS instrument
Procedure:
-
Lysate Preparation: Prepare cell lysate and determine protein concentration using a BCA assay. Adjust concentration to 1-2 mg/mL.
-
Competitive Incubation: Aliquot the lysate. Treat one aliquot with this compound (e.g., 100 µM final concentration) and another with DMSO (vehicle control). Incubate for 1 hour at room temperature.
-
Probe Labeling: Add the IA-alkyne probe to both samples (e.g., 10 µM final concentration). Incubate for another hour at room temperature.
-
Click Chemistry (CuAAC): To conjugate the biotin tag, add CuSO₄, TBTA, fresh sodium ascorbate, and Biotin-Azide to each sample. Incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the proteins using a method like chloroform/methanol precipitation to remove excess reagents.
-
Enrichment of Labeled Peptides:
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add streptavidin-agarose beads and incubate to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a urea-containing buffer.
-
Reduce the proteins with DTT and alkylate with iodoacetamide (to cap any remaining free cysteines).
-
Dilute the urea and add trypsin to digest the proteins overnight.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides.
-
Calculate the ratio of peptide abundance in the DMSO control vs. the this compound-treated sample.
-
A significant decrease in the abundance of a cysteine-containing peptide in the treated sample indicates that this compound successfully engaged that cysteine, preventing its labeling by the IA-alkyne probe.
-
PART 4: Safety & Handling
As a reactive electrophile, this compound requires careful handling.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]
-
Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a cool, dry place, tightly sealed.
Conclusion
This compound represents a valuable and accessible tool in the ever-expanding arsenal of covalent drug discovery. Its straightforward chemistry, coupled with its utility as both a screening fragment and a scaffold for probe development, makes it an ideal entry point for researchers seeking to explore covalent modification of their protein targets. By leveraging the principles of covalent FBDD and the power of chemoproteomic platforms, this simple molecule can serve as the starting point for the development of highly potent and selective next-generation therapeutics.
References
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]
-
Ábrányi-Balogh, P., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(4), 413-422. [Link]
-
Vinogradova, E. V., et al. (2021). Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells. STAR Protocols, 2(2), 100458. [Link]
-
Bar-Peled, L., et al. (2017). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. Cell Chemical Biology, 24(2), 151-158.e5. [Link]
-
Parker, C. G., & Shchepinov, M. S. (2022). Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. ACS Chemical Biology, 17(2), 340-347. [Link]
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790–795. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
-
Ward, R. A., & Glick, M. (2020). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Letters, 594(21), 3564-3581. [Link]
-
Hilaris Publisher. (n.d.). Fragment-based Drug Discovery: Emerging Strategies and Applications. Retrieved from [Link]
-
Cambridge Healthtech Institute. (2016). Fragment-Based Drug Discovery. Retrieved from [Link]
-
MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]
-
Zhang, T., et al. (2024). Innovative design and potential applications of covalent strategy in drug discovery. European Journal of Medicinal Chemistry, 266, 116156. [Link]
-
Abegg, D., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Chemical Biology, 2(4), 1041-1056. [Link]
-
ResearchGate. (n.d.). Affinity-based Probe (AfBP) and Affinity-based Protein Profiling. Retrieved from [Link]
-
Batt, A. R., et al. (2020). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications, 11(1), 5879. [Link]
Sources
- 1. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. This compound | C5H10BrNO | CID 220796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 7. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
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- 10. researchgate.net [researchgate.net]
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- 13. biosynth.com [biosynth.com]
Application Notes and Protocols: 2-Bromo-N-propylacetamide for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Covalent labeling, coupled with mass spectrometry, has emerged as a powerful technique to map these interactions by providing spatial information at the amino acid level. This guide provides a comprehensive overview and detailed protocols for utilizing 2-bromo-N-propylacetamide , a monofunctional covalent probe, for the investigation of PPIs through covalent footprinting. We will delve into the chemical principles, experimental design, and data analysis workflows, offering a complete framework for researchers to apply this methodology in their own laboratories.
Introduction: The Power of Covalent Footprinting
Understanding the intricate network of protein-protein interactions is paramount to deciphering biological pathways in both health and disease. While numerous techniques exist to identify interacting partners, elucidating the specific interfaces of these interactions remains a significant challenge. Covalent footprinting, a subset of chemical proteomics, offers a robust solution by mapping the solvent accessibility of amino acid residues on a protein's surface.[1]
This technique relies on the use of small, reactive molecules, or "probes," that covalently modify accessible amino acid side chains. When a protein is part of a complex, the residues at the interaction interface are shielded from the solvent and, consequently, from modification by the probe. By comparing the modification pattern of a protein in its free and complexed states, we can identify these "footprints" and thereby map the interaction interface.[2][3]
This compound is a valuable tool for this purpose. As a monofunctional electrophilic probe, it primarily targets nucleophilic residues, with a strong preference for the thiol group of cysteine.[4] Its relatively small size allows it to probe the protein surface with high resolution.
The Chemistry of Covalent Labeling with this compound
This compound belongs to the class of haloacetamide reagents, which are well-established for their ability to alkylate nucleophilic amino acid residues.[4]
2.1. Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₅H₁₀BrNO | |
| Molecular Weight | 180.04 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like DMSO and DMF | |
| Reactive Group | Bromoacetamide |
2.2. Mechanism of Action
The primary mechanism of action for this compound is the nucleophilic substitution (SN2) reaction with the thiol group of cysteine residues. The carbon atom attached to the bromine is electrophilic, making it susceptible to attack by the nucleophilic thiolate anion of a deprotonated cysteine. This reaction forms a stable thioether bond.[5]
dot
Figure 1: Covalent modification of a cysteine residue.
While cysteine is the primary target, side reactions with other nucleophilic residues like lysine, histidine, and methionine can occur, particularly at higher pH and probe concentrations.[6][7] Careful optimization of reaction conditions is therefore crucial to ensure specificity.
Experimental Design: The Differential Labeling Workflow
The core of the experiment lies in comparing the labeling pattern of a protein of interest (the "bait") in the presence and absence of its interacting partner (the "prey"). This differential approach allows for the precise identification of residues whose accessibility changes upon complex formation.
dot
Figure 2: Covalent footprinting workflow.
Detailed Protocols
4.1. Materials and Reagents
-
This compound: High purity (>95%).
-
Proteins: Purified "bait" and "prey" proteins of interest.
-
Buffers:
-
Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, BME).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M L-cysteine.
-
-
Denaturants and Reducing/Alkylating Agents for MS Sample Preparation:
-
Urea or Guanidinium Chloride
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAM)
-
-
Protease: Sequencing-grade trypsin or other suitable protease.
-
Mass Spectrometry Grade Solvents: Acetonitrile, water, formic acid.
4.2. Protocol 1: Covalent Labeling of Proteins
This protocol outlines the labeling of the bait protein in its unbound and bound states. It is crucial to perform both reactions in parallel under identical conditions.
-
Protein Preparation:
-
Prepare two identical samples of the bait protein at a concentration of 1-10 µM in the labeling buffer.
-
To one sample, add the prey protein at a concentration sufficient to ensure a high percentage of complex formation (e.g., 1.5 to 5-fold molar excess).
-
Incubate the protein-complex sample for a sufficient time at the appropriate temperature to allow for binding.
-
-
Probe Preparation:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM) in an organic solvent like DMSO.
-
-
Labeling Reaction:
-
Quenching:
-
Stop the labeling reaction by adding the quenching solution to a final concentration of 100-200 mM.
-
Incubate for 15-30 minutes at room temperature.
-
4.3. Protocol 2: Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate all free cysteine residues with iodoacetamide at a final concentration of 55 mM for 45 minutes at room temperature in the dark. This step ensures that any unreacted cysteines from the initial labeling are blocked.
-
-
Buffer Exchange and Digestion:
-
Dilute the samples with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (w/w) protease-to-protein ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the samples with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide samples using a C18 StageTip or a similar solid-phase extraction method.
-
Dry the samples in a vacuum centrifuge.
-
4.4. Protocol 3: LC-MS/MS Analysis
-
Sample Resuspension: Reconstitute the dried peptide samples in a solution of 0.1% formic acid in water.
-
Liquid Chromatography: Separate the peptides using a nano-flow liquid chromatography system with a C18 reversed-phase column and a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry:
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).[8]
-
Data Analysis and Interpretation
The goal of the data analysis is to identify and quantify the peptides that have been modified by this compound and to compare the extent of modification between the unbound and bound states.
5.1. Peptide Identification and Modification Site Localization:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer, or similar) to identify the peptides from the MS/MS spectra.
-
Configure the search parameters to include the mass shift corresponding to the modification by this compound on cysteine residues (+125.0476 Da). Also, include carbamidomethylation of cysteine (+57.0215 Da) as a fixed modification.
5.2. Quantitative Analysis:
-
Quantify the relative abundance of the modified and unmodified versions of each cysteine-containing peptide in both the unbound and bound samples. This can be done using label-free quantification (LFQ) based on the peak intensities of the precursor ions.
-
For each cysteine-containing peptide, calculate the "protection factor" or the ratio of modification in the unbound state to the bound state.
5.3. Interface Mapping:
-
Residues that show a significant decrease in modification in the bound state (i.e., a high protection factor) are likely located at the protein-protein interaction interface.
-
Map these protected residues onto the three-dimensional structure of the protein to visualize the interaction surface.
dot
Figure 3: Data analysis workflow for covalent footprinting.
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Suboptimal reaction conditions (pH, temperature, time).- Inactive probe. | - Optimize reaction parameters.- Use a fresh stock of this compound. |
| Non-specific Labeling | - High probe concentration.- High pH. | - Perform a titration of the probe concentration.- Maintain the pH between 7.2 and 7.5. |
| Protein Precipitation | - High concentration of organic solvent from the probe stock.- Protein instability under labeling conditions. | - Minimize the volume of organic solvent added.- Screen for optimal buffer conditions. |
| Poor MS Signal for Modified Peptides | - Inefficient ionization.- Low abundance of modified peptides. | - Optimize MS parameters.- Increase the labeling reaction time or probe concentration (with caution). |
Conclusion
Covalent footprinting with this compound offers a powerful and relatively straightforward method for mapping protein-protein interaction interfaces. The key to success lies in careful experimental design, optimization of reaction conditions, and rigorous data analysis. By following the protocols and considerations outlined in this guide, researchers can confidently apply this technique to gain valuable insights into the structural basis of protein interactions, paving the way for a deeper understanding of biology and the development of novel therapeutics.
References
-
The Path Forward for Protein Footprinting, Covalent Labeling, and Mass Spectrometry-Based Protein Conformational Analyses. Journal of the American Society for Mass Spectrometry. [Link]
-
Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications. Chemical Reviews. [Link]
-
Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Request PDF. [Link]
-
Protein Footprinting via Covalent Protein Painting Reveals Structural Changes of the Proteome in Alzheimer Disease. Journal of the American Chemical Society. [Link]
-
Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Methods in Molecular Biology. [Link]
-
A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences. [Link]
-
On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. [Link]
-
A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity. Current Protocols in Chemical Biology. [Link]
-
Fast Cysteine Bioconjugation Chemistry. Angewandte Chemie International Edition. [Link]
-
Covalent Labeling Automated Data Analysis Platform for High Throughput in R (coADAPTr): A Proteome-Wide Data Analysis Platform for Covalent Labeling Experiments. Journal of the American Society for Mass Spectrometry. [Link]
-
Overalkylation of a Protein Digest with Iodoacetamide. ResearchGate. [Link]
-
Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation. Biochemistry. [Link]
-
Modification of cysteine. Current Protocols in Protein Science. [Link]
-
Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry. [Link]
-
Anyone have a protocol for using N-Ethylmaleimide (deSUMO inhibitor) in a nuclear extraction? ResearchGate. [Link]
-
Profiling cysteine reactivity and oxidation in the endoplasmic reticulum. eLife. [Link]
-
A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI. [Link]
-
Differential alkylation-based redox proteomics – Lessons learnt. Free Radical Biology and Medicine. [Link]
-
Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. [Link]
-
Modification of Cysteine Residues by N-ethylmaleimide Inhibits Annexin II Tetramer Mediated Liposome Aggregation. Archives of Biochemistry and Biophysics. [Link]
-
Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation. Biochemistry. [Link]
-
New methods to modulate protein-protein interactions for drug discovery. University of Leeds. [Link]
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- 1. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Path Forward for Protein Footprinting, Covalent Labeling, and Mass Spectrometry-Based Protein Conformational Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Footprinting via Covalent Protein Painting Reveals Structural Changes of the Proteome in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modification of cysteine residues by N-ethylmaleimide inhibits annexin II tetramer mediated liposome aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-N-propylacetamide
Welcome to the technical support resource for the synthesis of 2-Bromo-N-propylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction outcomes.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound is a classic example of an N-acylation reaction. Typically, it involves the reaction of a primary amine, n-propylamine, with a reactive acyl halide, bromoacetyl bromide. While seemingly straightforward, the high reactivity of the acyl bromide and the potential for side reactions necessitate careful control over reaction conditions to achieve high yields and purity. This guide will address the most common challenges encountered during this synthesis.
The core reaction involves the nucleophilic attack of the n-propylamine on the electrophilic carbonyl carbon of bromoacetyl bromide.[1] This is a rapid and often exothermic process. A base is required to neutralize the hydrogen bromide (HBr) byproduct formed during the reaction.[2] In many setups, an excess of the n-propylamine starting material serves this purpose.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or non-existent. What are the primary causes?
Several factors can lead to poor product formation. The most common culprits involve reagent quality, reaction conditions, and stoichiometry.
-
Incomplete Reaction: This often stems from the deactivation of the amine. The HBr generated as a byproduct will react with the nucleophilic n-propylamine to form n-propylammonium bromide, a salt that is non-nucleophilic and will not react with the bromoacetyl bromide.[3] This is why a sufficient amount of base is critical.
-
Reagent Degradation: Bromoacetyl bromide is highly sensitive to moisture and will readily hydrolyze to bromoacetic acid and HBr.[4] Using old or improperly stored bromoacetyl bromide is a frequent cause of reaction failure. Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere.
-
Suboptimal Temperature Control: This reaction is highly exothermic. Adding the bromoacetyl bromide too quickly or at too high a temperature can lead to the formation of complex side products and potential degradation of the desired product.
Solution Pathway:
-
Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.[3]
-
Verify Reagent Quality: Use freshly opened bromoacetyl bromide. Ensure your n-propylamine is pure and has not absorbed significant amounts of atmospheric CO2.
-
Control the Temperature: Begin the reaction at a low temperature (0 °C in an ice bath) and add the bromoacetyl bromide dropwise to maintain control over the exotherm.[5]
-
Use Appropriate Stoichiometry: A common strategy is to use at least two equivalents of n-propylamine: one to react with the bromoacetyl bromide and one to act as the base to neutralize the HBr byproduct. Alternatively, use one equivalent of n-propylamine and at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[6]
Question 2: My TLC plate shows multiple spots, and purification is difficult. What are the likely side products?
The formation of multiple products is a clear indicator of side reactions. For this synthesis, the most probable side products are:
-
N,N'-bis(bromoacetyl)propylamine: If the initial product is deprotonated, it can be acylated a second time. This is less common but possible under harsh conditions.
-
Dialkylation Product: The product, this compound, still contains a reactive C-Br bond. It can be attacked by another molecule of n-propylamine, leading to N-propyl-N-(propylcarbamoyl)methylamine.
-
Unreacted Starting Materials: Residual n-propylamine and bromoacetyl bromide (or its hydrolysis product, bromoacetic acid) will also appear on the TLC plate.
Solution Pathway:
-
Slow Reagent Addition: The most effective way to minimize side reactions is to add the bromoacetyl bromide slowly and in a controlled manner to a solution of the amine.[5] This maintains a low concentration of the electrophile, favoring the desired 1:1 reaction.
-
Optimize Base and Solvent: Using a non-nucleophilic base like TEA can prevent the N-alkylation side reactions that occur when excess n-propylamine is used. Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally effective for this type of reaction.[6][7]
-
Monitor Reaction Progress: Use TLC to monitor the reaction. The reaction is typically very fast. Once the starting amine is consumed, the reaction should be quenched to prevent further side reactions.
Question 3: The reaction mixture turned dark brown/black. Is the experiment salvageable?
A significant color change to dark brown or black often indicates decomposition. This is usually caused by excessive heat. As mentioned, the reaction is exothermic, and poor temperature control can lead to polymerization or degradation of the reagents and product.
Solution Pathway:
-
Unfortunately, if significant decomposition has occurred, the yield will be very low, and purification will be extremely difficult. It is often best to discard the reaction mixture, paying close attention to safety protocols for quenching reactive reagents, and restart the experiment with stricter temperature control.[8]
-
For future attempts, ensure your reaction flask is well-immersed in an ice bath during the addition of bromoacetyl bromide. Consider diluting the reaction mixture further to help dissipate the heat more effectively.
Frequently Asked Questions (FAQs)
What are the critical safety precautions for this reaction? Bromoacetyl bromide is a highly corrosive, toxic, and lachrymatory (tear-inducing) substance.[9][10] It reacts violently with water.[4]
-
Always handle bromoacetyl bromide in a certified chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.[4][9]
-
Have an emergency shower and eyewash station readily accessible.[8]
-
Quench any excess bromoacetyl bromide slowly and carefully with a suitable reagent, such as a cold solution of sodium bicarbonate or by adding it to a large volume of a stirred alcohol like isopropanol. Do not add water directly to bromoacetyl bromide .[11]
How do I best purify the final product? Standard purification involves an aqueous workup followed by either recrystallization or column chromatography.
-
Aqueous Workup: After the reaction is complete, quench the mixture. Dilute with an organic solvent (like DCM or ethyl acetate) and wash sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Final Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If recrystallization is ineffective, silica gel column chromatography is a reliable alternative.[5]
Can I use a different acylating agent? Yes, while bromoacetyl bromide is common, other reagents like bromoacetyl chloride can be used. Bromoacetyl chloride is also highly reactive and requires similar handling precautions.[1] Alternatively, one could use bromoacetic acid with a peptide coupling reagent (e.g., EDC, HATU), but this adds complexity and cost to the synthesis.[3] For directness and reactivity, the acyl halides are generally preferred.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity for the synthesis of this compound.
Materials:
-
n-Propylamine (≥99%)
-
Bromoacetyl bromide (≥98%)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add n-propylamine (2.2 equivalents) and anhydrous DCM to make a 0.5 M solution based on the limiting reagent.
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate, dry dropping funnel, prepare a solution of bromoacetyl bromide (1.0 equivalent) in a small amount of anhydrous DCM.
-
Add the bromoacetyl bromide solution dropwise to the stirred n-propylamine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the bromoacetyl bromide is consumed.
-
Pour the reaction mixture into a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or silica gel column chromatography.
Data Summary Table
The choice of reaction parameters can significantly impact the outcome. The following table provides a summary based on established principles of N-acylation.
| Parameter | Condition | Expected Outcome | Rationale |
| Base | 2.2 eq. n-Propylamine | Good Yield | Simple, acts as both reactant and base. |
| 1.1 eq. n-Propylamine, 1.2 eq. TEA/DIPEA | High Yield, Lower Side Products | Non-nucleophilic base prevents N-alkylation of the product.[6] | |
| Temperature | 0 °C to Room Temp | High Yield, High Purity | Controls exotherm, minimizes decomposition and side reactions.[5] |
| > Room Temp | Low Yield, Impurities | Potential for decomposition and increased side product formation.[6] | |
| Solvent | DCM, THF (Aprotic) | Good Yield | Solubilizes reagents and is non-reactive.[7] |
| Protic Solvents (e.g., Ethanol) | Very Low/No Yield | Reacts with bromoacetyl bromide. | |
| Addition Rate | Slow, Dropwise | High Yield, High Purity | Maintains low electrophile concentration, favoring desired reaction. |
| Fast, Bolus | Low Yield, Impurities | Causes temperature spike and promotes side reactions. |
Visualizing the Process
Experimental Workflow
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Key Reaction Pathways
This diagram illustrates the desired reaction versus a significant potential side reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 2-bromo-N-isopropylacetamide | 75726-96-4 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nj.gov [nj.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. lobachemie.com [lobachemie.com]
- 11. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Navigating the Side Reactions of 2-Bromo-N-propylacetamide in Protein Modification
Welcome to the technical support center for the use of 2-Bromo-N-propylacetamide in protein modification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) regarding the side reactions encountered during the alkylation of proteins with this compound. As a Senior Application Scientist, my goal is to equip you with the expertise and practical insights necessary to anticipate, mitigate, and troubleshoot these off-target reactions, ensuring the integrity and success of your experiments.
Introduction: The Double-Edged Sword of Reactivity
This guide will delve into the common side reactions of this compound, providing a detailed understanding of their mechanisms and the factors that influence their occurrence. We will then equip you with practical troubleshooting guides and validated protocols to minimize these off-target modifications and confidently interpret your results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns regarding the use of this compound in protein modification.
Q1: What are the primary off-target amino acid residues for this compound?
A1: While the primary target for alkylation by this compound is the sulfhydryl group of cysteine , several other amino acid residues with nucleophilic side chains are susceptible to modification. The most common off-target residues are:
-
Methionine (Met): The thioether side chain of methionine can be alkylated to form a sulfonium ion. This modification is particularly problematic in mass spectrometry-based proteomics as it can lead to a neutral loss during fragmentation, complicating peptide identification.[1]
-
Histidine (His): The imidazole ring of histidine is nucleophilic and can be alkylated by this compound, particularly at higher pH values where the imidazole nitrogen is deprotonated.
-
Lysine (Lys): The ε-amino group of lysine is a potent nucleophile when deprotonated at alkaline pH and can be a significant site of off-target alkylation.
-
N-terminus: The α-amino group of the protein's N-terminus can also be modified, especially under conditions that favor its deprotonation.[2]
Q2: How does pH influence the selectivity of this compound for cysteine?
A2: pH is a critical parameter that governs the selectivity of the alkylation reaction. The reactivity of nucleophilic amino acid side chains is highly dependent on their protonation state.
-
Cysteine: The pKa of the cysteine thiol group is typically around 8.3. For efficient alkylation, the reaction is ideally performed at a pH slightly below or at the pKa to ensure a sufficient concentration of the highly nucleophilic thiolate anion (-S⁻).
-
Histidine: The imidazole side chain of histidine has a pKa of approximately 6.0. At pH values above 6, the imidazole ring is deprotonated and becomes more nucleophilic, increasing the likelihood of alkylation.
-
Lysine and N-terminus: The ε-amino group of lysine and the α-amino group of the N-terminus have pKa values typically above 9.0. Therefore, side reactions at these sites become more prominent at alkaline pH (pH > 8.5).
By carefully controlling the pH, you can favor the alkylation of cysteine while minimizing modifications at other residues. A slightly acidic to neutral pH (6.5-7.5) is often a good starting point to enhance selectivity for cysteine.
Q3: I am observing unexpected mass shifts in my mass spectrometry data after alkylation. What could be the cause?
A3: Unexpected mass shifts are a common indicator of off-target modifications or over-alkylation. The mass of the propylacetamido group is 99.068 Da. Here are some potential causes for unexpected mass additions:
-
Single Off-Target Modification: A mass increase of ~99 Da on a peptide lacking cysteine suggests modification of a methionine, histidine, or lysine residue.
-
Multiple Alkylations: If a peptide contains multiple reactive residues (e.g., a cysteine and a histidine), you might observe mass additions corresponding to the modification of both sites.
-
Hydrolysis of the Reagent: this compound can hydrolyze in aqueous solutions to form bromoacetic acid and N-propylamine. While less reactive, bromoacetic acid can still modify nucleophilic residues, leading to a different mass addition.
To troubleshoot this, a detailed analysis of your mass spectrometry data is required. This includes searching for the expected mass shift on peptides containing potential off-target residues and performing tandem mass spectrometry (MS/MS) to pinpoint the exact site of modification.
Q4: How does the N-propyl group on this compound affect its reactivity compared to iodoacetamide or 2-bromoacetamide?
A4: The N-propyl group can influence the reagent's properties in several ways:
-
Steric Hindrance: The propyl group may introduce some steric bulk around the reactive center, which could potentially modulate its reactivity towards different amino acid residues. This might lead to a slightly different selectivity profile compared to the smaller, unsubstituted 2-bromoacetamide.
-
Hydrophobicity: The increased hydrophobicity due to the propyl group might influence the reagent's interaction with the protein, potentially favoring reactions in more hydrophobic pockets.
-
Reactivity: While the core reactivity is determined by the bromoacetyl group, the electronic effects of the N-alkyl substituent are generally considered to be minor. The reactivity of bromoacetamides is often comparable to that of iodoacetamides.[3][4]
Direct quantitative comparisons of N-substituted 2-bromoacetamides are limited in the literature. Therefore, it is crucial to empirically optimize the reaction conditions for your specific protein and application.
Troubleshooting Guide: A Proactive Approach to Minimizing Side Reactions
This section provides a structured approach to troubleshooting and minimizing off-target modifications when using this compound.
Problem 1: Low Yield of Cysteine Alkylation
Possible Causes:
-
Incomplete reduction of disulfide bonds.
-
Suboptimal pH for thiolate formation.
-
Degradation of the alkylating reagent.
-
Insufficient concentration of the alkylating reagent.
Solutions:
| Solution | Rationale |
| Ensure Complete Reduction | Use a sufficient excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and optimize incubation time and temperature. |
| Optimize Reaction pH | Perform the alkylation at a pH between 7.0 and 8.0 to ensure a good balance between thiolate availability and minimizing side reactions. |
| Use Fresh Reagent | Prepare the this compound solution immediately before use. |
| Optimize Reagent Concentration | Empirically titrate the concentration of this compound to find the lowest effective concentration that achieves complete cysteine alkylation. |
Problem 2: Evidence of Off-Target Modification (e.g., unexpected mass shifts)
Possible Causes:
-
High reaction pH.
-
Excessive concentration of the alkylating reagent.
-
Prolonged reaction time.
-
Presence of highly reactive, solvent-exposed nucleophilic residues.
Solutions:
| Solution | Rationale |
| Lower the Reaction pH | Perform the alkylation at a more neutral pH (e.g., pH 7.0) to decrease the nucleophilicity of histidine and lysine. |
| Reduce Reagent Concentration | Use a lower molar excess of this compound over the reducing agent. |
| Shorten Reaction Time | Optimize the incubation time to the minimum required for complete cysteine alkylation. |
| Include a Scavenger | After the desired reaction time, add a thiol-containing scavenger like excess DTT or β-mercaptoethanol to quench any unreacted this compound. |
| Differential Alkylation Analysis | Perform a control experiment using a different alkylating agent with a distinct mass to confirm the identity of the modified residues. |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments related to protein alkylation and the identification of side reactions.
Protocol 1: Standard In-Solution Alkylation of Cysteine Residues
This protocol provides a starting point for the efficient and selective alkylation of cysteine residues.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 8 M urea for denaturation)
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
This compound stock solution (e.g., 500 mM in a compatible organic solvent like DMF or acetonitrile, prepare fresh)
-
Quenching solution (e.g., 1 M DTT)
-
Buffer for downstream applications (e.g., for buffer exchange or enzymatic digestion)
Procedure:
-
Reduction: To your protein solution, add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add the freshly prepared this compound stock solution to a final concentration of 20-25 mM (a ~2-fold molar excess over DTT). Incubate in the dark at room temperature for 30-45 minutes.
-
Quenching: Add DTT from the quenching solution to a final concentration of 40-50 mM to quench the unreacted this compound. Incubate for 15 minutes at room temperature.
-
Downstream Processing: The alkylated protein is now ready for downstream applications such as buffer exchange, enzymatic digestion for mass spectrometry, or SDS-PAGE analysis.
Protocol 2: Identification of Off-Target Modifications by Mass Spectrometry
This protocol outlines a general workflow for identifying side reactions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Sample Preparation: Alkylate your protein of interest using Protocol 1. As a control, prepare a sample under identical conditions but without the addition of this compound.
-
Enzymatic Digestion: Perform in-solution or in-gel digestion of both the alkylated and control samples with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.
-
Data Analysis:
-
Perform a database search of the MS/MS data against the sequence of your protein of interest.
-
In your search parameters, include a variable modification corresponding to the mass of the propylacetamido group (+99.068 Da) on cysteine, methionine, histidine, and lysine residues, as well as the N-terminus.
-
Compare the results from the alkylated and control samples. Peptides with the +99.068 Da modification that are present only in the alkylated sample and do not contain cysteine are indicative of off-target reactions.
-
Manually inspect the MS/MS spectra of these peptides to confirm the site of modification.
-
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further clarify the chemical processes and troubleshooting logic, the following diagrams are provided.
Reaction Mechanisms
Caption: Reaction mechanisms of this compound with cysteine and common off-target residues.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues in protein alkylation experiments.
Conclusion
The successful use of this compound in protein modification hinges on a thorough understanding of its reactivity and the potential for off-target reactions. By carefully controlling experimental parameters, particularly pH, reagent concentration, and reaction time, researchers can significantly enhance the selectivity for cysteine modification. This guide provides the foundational knowledge and practical tools to troubleshoot and optimize your alkylation protocols, leading to more reliable and reproducible results. As with any chemical modification of a protein, empirical optimization for each specific system is paramount.
References
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(2), 263–278. [Link]
-
Wang, C., & Li, L. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 192, 246-254. [Link]
-
Chase, J. F. A., & Tubbs, P. K. (1969). Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine. Biochemical Journal, 111(2), 225–235. [Link]
-
Zhang, Y., & Li, L. (2019). Selective N-terminal functionalization of native peptides and proteins. Chemical Science, 10(4), 1165-1170. [Link]
-
Kalyanaraman, B., & Sohnle, P. G. (1985). Generation of free radical intermediates from foreign compounds by neutrophils. Journal of Clinical Investigation, 75(5), 1618–1622. [Link]
-
Carroll, K. S., & Bertozzi, C. R. (2006). A Cysteine-Reactive Probe for the Detection of S-Nitrosation. Journal of the American Chemical Society, 128(41), 13354–13355. [Link]
-
Dou, T., Li, X., & Li, L. (2021). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(3), 727–736. [Link]
-
Johnson, R. C., & White, F. M. (2010). Targeted quantitation of site-specific cysteine oxidation in endogenous proteins using a differential alkylation and multiple reaction monitoring mass spectrometry approach. Molecular & Cellular Proteomics, 9(7), 1400–1410. [Link]
-
Ghesquiere, B., Van Breusegem, F., & Gevaert, K. (2011). Cysteine-based proteomics: a new way to look at redox regulation. Journal of Proteome Research, 10(11), 4873–4884. [Link]
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(2), 263–278. [Link]
-
Ghesquiere, B., Van Breusegem, F., & Gevaert, K. (2011). Differential alkylation-based redox proteomics – Lessons learnt. FEBS Journal, 278(18), 3262–3273. [Link]
-
Johnson, R. C., & White, F. M. (2010). Targeted quantitation of site-specific cysteine oxidation in endogenous proteins using a differential alkylation and multiple reaction monitoring mass spectrometry approach. Molecular & Cellular Proteomics, 9(7), 1400–1410. [Link]
-
Johnson, R. C., & White, F. M. (2010). Targeted quantitation of site-specific cysteine oxidation in endogenous proteins using a differential alkylation and multiple reaction monitoring mass spectrometry approach. Molecular & Cellular Proteomics, 9(7), 1400–1410. [Link]
-
Li, X., et al. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Proteome Research, 22(1), 234-242. [Link]
-
Dou, T., Li, X., & Li, L. (2021). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(3), 727–736. [Link]
Sources
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for 2-Bromo-N-propylacetamide Alkylation Reactions
Welcome to the technical support center for alkylation reactions using 2-bromo-N-propylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of pH control in their experiments. By understanding the interplay between your nucleophile, base, and reaction conditions, you can significantly improve yield, minimize side reactions, and ensure reproducible results.
This center is divided into two main sections: a Troubleshooting Guide to address common problems encountered during experimentation, and a Frequently Asked Questions (FAQ) section to explain the core principles behind pH optimization.
Troubleshooting Guide
Encountering issues with your alkylation reaction? This section provides a systematic approach to diagnosing and solving common problems.
Problem: Low or No Product Yield
Low yield is one of the most common issues and can often be traced back to suboptimal pH.[1] Use the following workflow to diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Problem: Multiple Products or Significant Impurities Detected
The formation of unintended byproducts is a clear sign that your reaction conditions are promoting side reactions.
1. Over-alkylation:
-
Symptom: You observe a product with a mass corresponding to the addition of two or more propylacetamide groups. This is common with primary amines, which can be alkylated twice.[1]
-
Cause: The initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation.[1] High pH and an excess of the alkylating agent can exacerbate this.
-
Solution:
-
Control Stoichiometry: Use a large excess of the nucleophile (amine) relative to the this compound.[1]
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more than the first.[1]
-
pH Control: Avoid excessively high pH. Use a base just strong enough to deprotonate the primary amine.
-
2. Hydrolysis of this compound:
-
Symptom: You detect 2-hydroxy-N-propylacetamide (MW ≈ 117.15 g/mol ) in your reaction mixture.
-
Cause: The bromide is displaced by hydroxide ions (OH⁻) present at high pH. This side reaction consumes your electrophile.
-
Solution:
-
Lower pH: Use a weaker, non-nucleophilic base (e.g., K₂CO₃ instead of NaOH).
-
Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can be a source of hydroxide, especially in the presence of a base.
-
Temperature Control: Hydrolysis rates increase with temperature.
-
3. Impurities from Solvent or Base:
-
Symptom: Unexpected peaks in your analysis that do not correspond to starting materials or expected products.
-
Cause: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, producing dimethylamine which can act as a nucleophile.[2]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical for this alkylation reaction?
The success of this Sₙ2 reaction hinges on a delicate balance dictated by pH. The reaction requires the nucleophile to be in its deprotonated, anionic form to be reactive.[4][5] However, the electrophile, this compound, is susceptible to degradation under overly basic conditions.[6]
-
pH too low: The nucleophile remains protonated (e.g., R-NH₃⁺, R-SH, R-OH) and is not sufficiently nucleophilic to attack the electrophile. The reaction will be very slow or will not proceed at all.
-
pH too high: While the nucleophile is fully deprotonated, the high concentration of hydroxide ions (OH⁻) will compete with your nucleophile, leading to the hydrolysis of this compound into an inactive hydroxy-derivative.
The optimal pH is therefore a "sweet spot" that is high enough to deprotonate a significant portion of the nucleophile but low enough to prevent significant substrate hydrolysis.
Caption: Relationship between pH, nucleophile activity, and electrophile stability.
Q2: How do I choose the right base for my nucleophile?
The ideal base has a conjugate acid with a pKa slightly higher than the pKa of your nucleophile. This ensures the equilibrium favors the deprotonation of your nucleophile without making the solution excessively basic.
| Nucleophile Type | Typical pKa Range | Recommended Bases (pKa of Conjugate Acid) | Comments |
| Aliphatic Thiol (R-SH) | 8 - 11 | Triethylamine (Et₃N) (pKa ~10.8)[7], K₂CO₃ (pKa ~10.3)[7][8] | Thiols are excellent nucleophiles and are easily deprotonated. Mild bases are usually sufficient.[5] |
| Phenol (Ar-OH) | 9 - 11 | K₂CO₃ (pKa ~10.3)[7], Cs₂CO₃ | Carbonate bases are widely used for phenol alkylation as they provide sufficient basicity with low risk of hydrolysis. |
| Aliphatic Amine (R-NH₂) | 9 - 11 | K₂CO₃, Et₃N, DBU (pKa ~13.5) | Choice depends on amine reactivity. Weaker amines may require stronger, non-nucleophilic bases like DBU. Over-alkylation is a key concern.[1][9] |
| Alcohol (R-OH) | 16 - 18 | Sodium Hydride (NaH) (pKa ~35)[7], LDA (pKa ~36)[7] | Requires a very strong base to deprotonate. Anhydrous conditions are critical.[10] |
Note: pKa values are approximate and can vary with solvent and temperature.[11][12]
Q3: What is the role of the solvent in controlling the reaction?
The solvent plays a crucial role beyond simply dissolving the reactants.[11][13][14]
-
Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, and Acetonitrile are ideal for Sₙ2 reactions.[11][13] They are polar enough to dissolve reactants but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, increasing the reaction rate.[11][15]
-
Polar Protic Solvents (Use with Caution): Solvents like water, ethanol, or methanol can solvate the anionic nucleophile through hydrogen bonding. This stabilizes the nucleophile, making it less reactive and slowing down the Sₙ2 reaction.[11][15] These solvents should generally be avoided unless they are required for solubility reasons.
Q4: How should I set up a typical alkylation experiment with this compound?
The following is a generalized protocol for the N-alkylation of a primary amine. Adjustments to base, solvent, and temperature will be necessary based on your specific nucleophile (refer to the table above).
Experimental Protocol: N-Alkylation of Benzylamine
-
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (dimethylformamide).
-
Add benzylamine (1.2 equivalents).
-
Add finely powdered potassium carbonate (K₂CO₃, 1.5 equivalents).
-
-
Reaction Initiation:
-
Stir the suspension at room temperature for 15-20 minutes to allow for partial deprotonation of the amine.
-
In a separate vial, dissolve this compound (1.0 equivalent) in a small amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirring amine suspension over 10 minutes.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 4-12 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl-N-propylacetamide derivative.
-
References
- Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction R
- Troubleshooting side reactions in the N-alkyl
- Solvent effects. (n.d.). Wikipedia.
- Johnstone, R., & Rose, M. (1979). A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids. Tetrahedron, 35, 2169-2173.
- Quantification of Thiols and Disulfides. (n.d.). PubMed Central.
- Kazemi, F., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
- Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.
- Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. (2021). PubMed.
- The pKa Table Is Your Friend. (2010). Master Organic Chemistry.
- Application Notes and Protocols for Selective N-Alkylation using Bromoacetyl Chloride. (n.d.). Benchchem.
- The pKa in Organic Chemistry. (n.d.). Chemistry Steps.
- Solvent Effects on the Rates of Homogeneous Chemical Reactions. (n.d.).
- How Does Solvent Affect Reaction Rate: The Surprising Truth. (2022). Echemi.
- Process for the alkylation of phenols. (1991).
- Unit 13. Alkylation. Exercises 1. (n.d.).
- Why are compounds with high pKa values better nucleophiles? (2020). Reddit.
- Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). YouTube.
- Process for the alkylation of phenolic compounds. (1984).
- Alkylation of phenols. (1949).
- Alkylation process. (1964).
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). NIH.
- Bordwell pKa Table. (n.d.).
- Improvement of selectivity/yield of Alkyl
- Help with N-Alkyl
- pKa Values of Common Bases. (n.d.). University of Rochester.
- Thiol Alkyl
- On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. (2025).
- This compound. (n.d.). PubChem.
- Oxyalkylation of alkenes with α-bromoacetamides. (n.d.).
- Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online.
- Preparation of N‐aryl‐2‐bromoacetamides. (n.d.).
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014).
- The hydrolysis of 2-bromo-2-methylpropane. (n.d.).
- Alkylation Reactions | Development, Technology. (n.d.). Mettler Toledo.
- This compound 5395-67-5. (n.d.). ECHEMI.
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- 5. youtube.com [youtube.com]
- 6. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
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Technical Support Center: Purification of 2-Bromo-N-propylacetamide
Welcome to the technical support guide for the purification of 2-Bromo-N-propylacetamide (CAS No. 5395-67-5). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we address common purification challenges and provide robust, field-tested protocols to ensure the high purity required for downstream applications. Our guidance is rooted in established chemical principles and analogous procedures for similar α-haloamides.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is expected to be a solid at room temperature, likely appearing as a white to off-white crystalline material. While an experimentally confirmed melting point is not widely published, analogous N-substituted 2-bromoacetamides are typically solids with melting points that are highly sensitive to impurities. For reference, the closely related compound N-bromoacetamide has a melting point of 102-105°C.[1] A sharp melting range is a primary indicator of high purity.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 5395-67-5 | [2][3] |
| Molecular Formula | C₅H₁₀BrNO | [2][3] |
| Molecular Weight | 180.04 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
Q2: What are the most common impurities I should expect from the synthesis of this compound?
The most common synthesis route involves the acylation of n-propylamine with bromoacetyl bromide or bromoacetyl chloride. Based on this, the primary impurities are predictable.
-
Unreacted Starting Materials: Residual n-propylamine and bromoacetyl halide. The latter can hydrolyze to form bromoacetic acid.
-
Amine Salts: n-Propylamine hydrobromide (or hydrochloride), formed as a byproduct of the reaction.
-
Hydrolysis Product: 2-Hydroxy-N-propylacetamide, formed if the product is exposed to moisture, particularly under basic or acidic conditions during workup. Amides can undergo hydrolysis when refluxed with aqueous acid or alkali.[4]
-
Residual Solvents: Solvents used in the reaction and purification, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
The presence of these impurities, especially amine salts or unreacted starting materials, can lead to a depressed and broad melting point range.[1]
Q3: How can I quickly assess the purity of my crude product?
Thin-Layer Chromatography (TLC) is the most effective initial assessment. A single, well-defined spot is indicative of high purity. The presence of multiple spots confirms the presence of impurities.
-
Recommended Starting TLC System: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.
-
Visualization: The product contains an amide group but lacks a strong chromophore, so visualization under a UV lamp (254 nm) may be weak. Staining with potassium permanganate (KMnO₄) is highly effective, as the bromo-group and amide can react.
Troubleshooting and Purification Guides
This section addresses specific issues encountered during the purification of this compound.
Problem 1: My TLC plate shows multiple spots. How do I remove the impurities?
The presence of multiple spots indicates a mixture of products and starting materials. The choice of purification technique depends on the nature of the impurities, which can be inferred from their position (Rƒ value) on the TLC plate.
Logical Flow for Purification Strategy
Caption: Decision workflow for purifying this compound.
Solution A: Aqueous Workup and Extraction
This is the first line of defense and is highly effective for removing water-soluble impurities like amine salts and bromoacetic acid. A procedure analogous to the purification of 2-bromo-N-isopropylacetamide is recommended.[5]
Expert Rationale: The causality behind this protocol is the differential solubility of the components. The desired product is organic-soluble, while the primary byproducts are ionic salts. A dilute acid wash protonates any residual basic n-propylamine, rendering it water-soluble as the ammonium salt. The brine wash removes bulk water from the organic layer before drying.
Step-by-Step Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a 1 M hydrochloric acid (HCl) solution. Use a volume of aqueous solution equal to about half the organic volume. Shake gently, vent, and allow the layers to separate. Drain the aqueous (bottom) layer if using DCM, or the organic (top) layer if using EtOAc.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water and some water-soluble impurities.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the partially purified product.
-
Re-assess Purity: Analyze the resulting material by TLC. If a single spot is observed, proceed to recrystallization for final polishing. If multiple spots persist, column chromatography is required.
Solution B: Recrystallization
Recrystallization is an excellent final purification step for solids that are already relatively pure (>90%). The key is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but insoluble at low temperatures.[6][7]
Expert Rationale: This technique relies on the principle that crystal lattice formation is a highly specific process. As the saturated solution cools, the molecules of the desired compound preferentially arrange themselves into a crystal lattice, excluding the differently shaped impurity molecules, which remain in the solvent (mother liquor).[6]
Step-by-Step Protocol: Recrystallization
-
Solvent Screening (Small Scale): In test tubes, test the solubility of a small amount of your product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, and mixtures like EtOAc/Hexanes). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery upon cooling.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Table 2: Suggested Solvent Systems for Recrystallization Screening
| Solvent / System | Boiling Point (°C) | Polarity | Rationale |
| Hexanes/Ethyl Acetate | Variable | Low to Medium | A very common and effective pair. Dissolve in minimal hot EtOAc, then add hot hexanes until cloudy. |
| Isopropanol/Water | Variable | High | Good for moderately polar compounds. Dissolve in hot isopropanol, add water dropwise until persistent cloudiness appears, then reheat to clarify and cool. |
| Toluene | 111 | Low | Can be effective for compounds that are sparingly soluble in alkanes. |
Solution C: Silica Gel Column Chromatography
When multiple impurities have similar polarity to the product (i.e., their Rƒ values are close), column chromatography is the most powerful purification method.
Expert Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[5] More polar compounds interact more strongly with the polar silica gel and elute more slowly, while less polar compounds travel down the column faster.
Step-by-Step Protocol: Flash Column Chromatography
-
Choose Eluent: Based on your initial TLC analysis, select a solvent system that gives your product an Rƒ value of approximately 0.3-0.4. A common starting point is a mixture of ethyl acetate and hexanes.
-
Pack the Column: Prepare a slurry of silica gel in your chosen eluent and carefully pack it into a column.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like DCM if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elute: Run the column by passing the eluent through the silica gel, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified this compound.
Final Purity Verification
After any purification procedure, it is imperative to confirm the purity and identity of the final product.
-
TLC: Run a final TLC against the starting material to confirm the absence of impurities.
-
Melting Point: Measure the melting point. A sharp, narrow range indicates high purity.
-
Spectroscopy: Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure and check for any residual solvent or organic impurities.
By following these structured troubleshooting guides and protocols, researchers can confidently and efficiently purify this compound to the high standard required for demanding scientific applications.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-N-isopropylacetamide. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. doi:10.15227/orgsyn.031.0017. Available at [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
PubChemLite. (n.d.). This compound (C5H10BrNO). Retrieved January 18, 2026, from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. [Link]
-
NIST. (n.d.). 2-Bromoacetamide. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
Save My Exams. (n.d.). Reactions of Amides. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 2-(4-bromo-3-methylphenoxy)-N-propylacetamide. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]
Sources
Technical Support Center: Troubleshooting Low Labeling Efficiency with 2-Bromo-N-propylacetamide
Welcome to the technical support center for 2-Bromo-N-propylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the use of this compound for protein labeling. As Senior Application Scientists, we have compiled this resource to ensure your experiments are successful by providing not just procedural steps, but also the underlying scientific principles.
Troubleshooting Guide: Low Labeling Efficiency
Low or no labeling of your target protein is a common issue that can often be resolved by systematically evaluating and optimizing several key experimental parameters. This section addresses the most frequent causes of poor labeling efficiency in a question-and-answer format.
Question 1: I am not seeing any labeling of my protein. What are the most critical initial parameters to check?
Answer:
When facing a complete lack of labeling, it's crucial to revisit the foundational aspects of your experimental setup. The primary suspects are often the reactivity of the target residue, the pH of the reaction buffer, and the integrity of the labeling reagent itself.
-
Cysteine Accessibility and Reactivity: this compound is an alkylating agent that primarily reacts with the thiol group of cysteine residues.[1][2] For the reaction to occur, the target cysteine(s) must be accessible on the protein surface and in a reactive, deprotonated (thiolate) state. Buried cysteine residues within the protein's three-dimensional structure will not be available for labeling.
-
Reaction Buffer pH: The pH of your reaction buffer is arguably the most critical factor influencing the labeling of cysteine residues. The thiol group of cysteine has a pKa of approximately 8.3-8.6. For efficient alkylation, the pH of the reaction buffer should be maintained between 7.0 and 8.5.[1][3] In this range, a sufficient concentration of the nucleophilic thiolate anion is present to react with the electrophilic carbon of the bromoacetyl group. At acidic pH, the thiol group is protonated and less nucleophilic, leading to a significant decrease in labeling efficiency.[4][5] Conversely, at pH values above 8.5, there is an increased risk of side reactions, such as the hydrolysis of the bromoacetamide reagent and reaction with other nucleophilic amino acid side chains like lysine.[1]
-
Reagent Integrity: Ensure that your this compound is fresh and has been stored correctly. It should be stored in a dry, cool, and well-ventilated place, protected from light and moisture to prevent degradation.[6][7] We recommend preparing a fresh stock solution in an appropriate solvent like DMF or DMSO immediately before use.
Question 2: My labeling efficiency is lower than expected. How can I optimize the reaction conditions to improve the yield?
Answer:
Achieving optimal labeling often requires empirical optimization of several reaction parameters. If you are observing some labeling but the efficiency is poor, consider the following adjustments:
-
Molar Ratio of Reagent to Protein: Increasing the molar excess of this compound can drive the reaction towards completion. A common starting point is a 10- to 20-fold molar excess of the labeling reagent over the protein.[1] However, the optimal ratio can vary depending on the protein and the number of accessible cysteines. It is advisable to perform a titration experiment with varying molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to determine the ideal concentration that maximizes labeling without causing protein aggregation or loss of function.[8]
-
Reaction Time and Temperature: The alkylation reaction is time-dependent. While a standard reaction time is 2 hours at room temperature, extending the incubation period (e.g., overnight at 4°C) can sometimes improve yields, especially if a lower molar excess of the reagent is used.[1][3] Performing the reaction at a slightly elevated temperature (e.g., 37°C) can also increase the reaction rate, but this should be done with caution to avoid protein denaturation.
-
Presence of Reducing Agents: Cysteine residues can form disulfide bonds, which are unreactive towards this compound. If your protein contains disulfide bonds that need to be labeled, you must first reduce them. A common reducing agent is Dithiothreitol (DTT). However, it is critical to remove the reducing agent before adding the bromoacetamide, as it will compete for the labeling reagent.[1][9] Size-exclusion chromatography or dialysis are effective methods for removing excess reducing agents.[10] Tris(2-carboxyethyl)phosphine (TCEP) is another reducing agent that does not need to be removed before labeling with haloacetyl reagents, but it can react with them, so removal is still recommended for optimal results.[1]
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.5 | Ensures sufficient deprotonation of cysteine thiols for nucleophilic attack. |
| Molar Ratio (Reagent:Protein) | 10:1 to 40:1 | Drives the reaction equilibrium towards the labeled product. |
| Temperature | 4°C to 25°C (Room Temp) | Balances reaction rate with protein stability. |
| Reaction Time | 2 hours to overnight | Allows sufficient time for the reaction to proceed to completion. |
Table 1: Recommended Reaction Conditions for Labeling with this compound.
Question 3: I am observing non-specific labeling or protein aggregation. What could be the cause and how can I prevent it?
Answer:
Non-specific labeling and protein aggregation are typically signs of overly harsh reaction conditions or the presence of highly reactive, unfolded proteins.
-
Non-specific Labeling: While this compound is selective for cysteines, at higher pH values and in high molar excess, it can also react with other nucleophilic residues such as histidine and lysine.[1] To minimize non-specific labeling, it is important to work within the recommended pH range (7.0-8.5) and to use the lowest effective molar ratio of the labeling reagent, as determined by your optimization experiments.
-
Protein Aggregation: Protein aggregation can occur if the labeling reaction denatures the protein, exposing hydrophobic regions. This can be caused by high concentrations of the organic solvent used to dissolve the this compound (e.g., DMF or DMSO), or by excessive labeling that alters the protein's surface charge and conformation. To mitigate this, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <5%). If aggregation persists, consider using a more water-soluble labeling reagent if available, or including stabilizing additives such as glycerol or non-ionic detergents in your reaction buffer.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties and use of this compound.
What is the mechanism of action of this compound in protein labeling?
This compound is an electrophilic reagent that reacts with nucleophiles via an SN2 (bimolecular nucleophilic substitution) reaction. The primary target for protein labeling is the deprotonated thiol group (thiolate anion) of a cysteine residue. The nucleophilic sulfur atom attacks the electrophilic carbon atom adjacent to the bromine, displacing the bromide ion and forming a stable thioether bond.[1][2]
How should I prepare and store this compound stock solutions?
It is recommended to prepare fresh stock solutions of this compound for each experiment to ensure maximum reactivity. The compound is typically dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 10-100 mM. Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
How can I remove unreacted this compound after the labeling reaction?
It is essential to remove any unreacted labeling reagent after the reaction is complete, as it can interfere with downstream applications. Several methods can be used for this purpose:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled protein from the smaller, unreacted bromoacetamide molecules.[10]
-
Dialysis: Dialyzing the reaction mixture against a large volume of buffer will effectively remove the small molecular weight reagent.[10]
-
Quenching: The reaction can be quenched by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to consume any excess this compound.[1] The quenched reagent and excess thiol can then be removed by SEC or dialysis.
How can I determine the efficiency of my labeling reaction?
The degree of labeling (DOL), which is the average number of label molecules per protein, can be determined using several analytical techniques:
-
Mass Spectrometry: Mass spectrometry is a precise method for determining the DOL.[11] By comparing the mass of the unlabeled protein to the mass of the labeled protein, the number of attached labels can be calculated.
-
Spectrophotometry: If the label has a chromophore, the DOL can be estimated using UV-Vis spectroscopy by measuring the absorbance of the label and the protein.[1][12]
-
Fluorescence Spectroscopy: If a fluorescent tag is used, its concentration can be determined from its fluorescence intensity, which can then be used to calculate the DOL.[12]
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate, HEPES, or Tris) at a pH between 7.0 and 7.5. The protein concentration should typically be in the range of 1-10 mg/mL.[1] If the protein contains disulfide bonds that need to be labeled, reduce them with a 10-fold molar excess of DTT for 1 hour at room temperature. Remove the DTT by size-exclusion chromatography or dialysis.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution while gently vortexing. Protect the reaction from light.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like DTT to a final concentration of 10-20 mM and incubate for 15-30 minutes.
-
Purification: Remove the unreacted reagent and byproducts by size-exclusion chromatography or dialysis.[10]
-
Characterization: Determine the degree of labeling using mass spectrometry or spectrophotometry.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
American Elements. (n.d.). 2-Bromo-N,N-dimethylacetamide. Retrieved from [Link]
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie (International ed. in English), 48(38), 6974–6998.
-
PubChem. (n.d.). 2-Bromoacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N-isopropylacetamide. Retrieved from [Link]
-
NIST. (n.d.). 2-Bromoacetamide. In NIST Chemistry WebBook. Retrieved from [Link]
- Simon, M., et al. (2012).
- Leichert, L. I., & Jakob, U. (2004). Protein thiol modifications visualized in vivo. PLoS biology, 2(11), e333.
-
ATA Scientific. (2019). Protein Analysis Techniques Explained. Retrieved from [Link]
- Lingeman, H., et al. (1985). N-(9-acridinyl)-bromoacetamide--a powerful reagent for phase-transfer-catalyzed fluorescence labeling of carboxylic acids for liquid chromatography.
-
Halo Labs. (2024). Complete Guide to Protein Identification and Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on labeling efficiency. Retrieved from [Link]
- Wang, J., & Wang, B. (2017). Boron-enabled bioconjugation chemistries. Chemical Society reviews, 46(21), 6493–6503.
- Bandyopadhyay, A., et al. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Chemical science, 7(7), 4589–4593.
- Chen, Y., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of proteome research, 14(1), 329–337.
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]
-
TopSCHOLAR. (2012). Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Retrieved from [Link]
- Simon, M., et al. (2012).
-
MDPI. (2022). Stress Granule-Driven Resistance in Cancer: Mechanisms and Emerging Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Site-Specific Protein Labeling Methods and Protocols. Retrieved from [Link]
-
JACS Au. (2022). Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. Retrieved from [Link]
-
ResearchGate. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Retrieved from [Link]
-
ResearchGate. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Retrieved from [Link]
-
PubMed. (2001). Effect of pH on activities of novel beta-lactamases and beta-lactamase inhibitors against these beta-lactamases. Retrieved from [Link]
-
ACS Measurement Science Au. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Retrieved from [Link]
-
National Institutes of Health. (2011). Efficient Site-Specific Labeling of Proteins via Cysteines. Retrieved from [Link]
-
National Institutes of Health. (2016). Site-specific protein labeling with PRIME and chelation-assisted Click chemistry. Retrieved from [Link]
-
National Institutes of Health. (1985). Alkylating agent resistance: in vitro studies with human cell lines. Retrieved from [Link]
- Methods in Molecular Biology. (2009). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. In Protein Structure and Function. Humana Press.
Sources
- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 3. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on activities of novel beta-lactamases and beta-lactamase inhibitors against these beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. combi-blocks.com [combi-blocks.com]
- 7. fishersci.com [fishersci.com]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 11. atascientific.com.au [atascientific.com.au]
- 12. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Aqueous Stability of 2-Bromo-N-propylacetamide: A Technical Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-N-propylacetamide. This guide is designed to provide in-depth, practical insights into the stability of this compound in aqueous solutions. As a Senior Application Scientist, my goal is to equip you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Introduction: Understanding the Core Challenge
This compound is a valuable reagent in various scientific applications, including as an alkylating agent in medicinal chemistry and proteomics. However, its utility in aqueous environments is governed by its susceptibility to hydrolysis. The electrophilic carbon atom adjacent to the bromine is a prime target for nucleophilic attack by water, leading to the degradation of the parent compound. This guide will walk you through the key considerations for working with this compound in aqueous media, from understanding its degradation pathways to designing robust stability studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and concerns regarding the stability of this compound in aqueous solutions.
Question 1: What is the expected primary degradation pathway of this compound in an aqueous solution?
Answer: The primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis. This reaction involves the nucleophilic substitution of the bromide ion (Br⁻) by a water molecule or a hydroxide ion (OH⁻). The reaction proceeds via a nucleophilic attack on the α-carbon (the carbon bonded to the bromine atom). This results in the formation of 2-hydroxy-N-propylacetamide and a bromide ion.
Below is a diagram illustrating the proposed hydrolysis pathway.
Caption: Proposed Hydrolysis Pathway of this compound in Aqueous Solution.
Question 2: My assay results are inconsistent when using aqueous solutions of this compound. Could this be a stability issue?
Answer: Absolutely. Inconsistent assay results are a classic indicator of compound instability. If this compound is degrading in your assay buffer, the effective concentration of the active compound is decreasing over time, leading to variability in your results. It is crucial to prepare fresh solutions of this compound immediately before use. If your experimental timeline is long, a stability study under your specific assay conditions is highly recommended to understand the degradation kinetics.
Question 3: How do pH and temperature affect the stability of this compound?
Answer: Both pH and temperature are critical factors that influence the rate of hydrolysis.
-
pH: The hydrolysis of haloacetamides is generally base-catalyzed.[1][2] Therefore, you can expect the degradation of this compound to be significantly faster at higher pH values (alkaline conditions) due to the increased concentration of the stronger nucleophile, the hydroxide ion (OH⁻), compared to neutral water. Conversely, in acidic to neutral pH, the compound will be more stable.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. It is advisable to store stock solutions and conduct experiments at controlled, and preferably lower, temperatures where feasible.
Question 4: Are there any buffer components I should avoid when working with this compound?
Answer: Yes. Avoid buffers containing primary or secondary amines (e.g., Tris, glycine) or other nucleophilic species. These can react with this compound, leading to the formation of adducts and a faster depletion of the parent compound. Phosphate or HEPES buffers are generally more suitable choices. Always verify the compatibility of your chosen buffer system.
Designing a Stability Study: A Step-by-Step Protocol
To quantitatively assess the stability of this compound in your specific aqueous solution, a well-designed stability study is essential.
Objective: To determine the rate of degradation of this compound in a given aqueous solution over time at various conditions.
Materials:
-
This compound
-
High-purity water (Milli-Q or equivalent)
-
Your aqueous buffer of interest
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
-
Temperature-controlled incubator or water bath
Experimental Workflow:
Sources
Technical Support Center: Synthesis of 2-Bromo-N-propylacetamide
Welcome to the technical support center for the synthesis of 2-Bromo-N-propylacetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.
I. Synthesis Overview: The Schotten-Baumann Approach
The most common and direct route to synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of a primary amine (n-propylamine) with an acyl halide (bromoacetyl bromide). A base is typically added to neutralize the hydrogen bromide (HBr) byproduct, which would otherwise react with the starting amine and halt the reaction.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, workup, and purification of this compound.
Synthesis & Reaction Monitoring
Question 1: My reaction is sluggish or appears to have stalled. What are the likely causes?
Several factors can lead to an incomplete or slow reaction. Let's break down the possibilities:
-
Cause A: Inactivation of the Nucleophile (n-Propylamine). The reaction of bromoacetyl bromide with n-propylamine generates HBr as a byproduct. If a base is not present or is insufficient, the HBr will protonate the starting n-propylamine, forming n-propylammonium bromide.[1][2] This salt is no longer nucleophilic and cannot react with the bromoacetyl bromide, thus stopping the desired reaction.
-
Troubleshooting:
-
Ensure at least one equivalent of a suitable base is used to neutralize the HBr as it forms.
-
For biphasic reactions (e.g., dichloromethane/water), vigorous stirring is crucial to ensure the base in the aqueous layer can effectively neutralize the HBr at the interface.[3]
-
-
-
Cause B: Poor Quality of Bromoacetyl Bromide. Bromoacetyl bromide is highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture. This hydrolysis produces bromoacetic acid and HBr, reducing the amount of active acylating agent available.
-
Troubleshooting:
-
Use a fresh bottle of bromoacetyl bromide or purify it by distillation before use.
-
Handle bromoacetyl bromide under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
-
-
-
Cause C: Low Reaction Temperature. While the reaction is exothermic, excessively low temperatures can slow the reaction rate, especially if you are using a less reactive amine or experiencing mixing issues.
-
Troubleshooting:
-
The reaction is typically initiated at a low temperature (e.g., 0-5 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure completion. If the reaction stalls at a low temperature, allowing it to gradually warm up with careful monitoring can be beneficial.
-
-
Question 2: I've noticed an oily or insoluble substance forming in my reaction mixture. What could this be?
The formation of an unexpected phase can be indicative of a few issues:
-
Possibility A: n-Propylammonium Bromide Precipitation. The salt formed from the reaction of n-propylamine and HBr may have limited solubility in your chosen organic solvent, leading to its precipitation.
-
Identification: This salt is typically a white or off-white solid. It is soluble in water.
-
Resolution: This is a normal part of the reaction if a biphasic system is not used initially. The salt will be removed during the aqueous workup.
-
-
Possibility B: "Oiling Out" of the Product or Impurities. If the concentration of a compound exceeds its solubility at the reaction temperature, it may separate as an oil.
-
Resolution: Ensure adequate solvent is used to maintain all components in solution. If this occurs during cooling, it may indicate that the chosen solvent is not ideal for crystallization.
-
Workup & Purification
Question 3: My final product has a low yield. Where could I have lost my product?
Low yield is a common issue and can often be traced back to the workup and purification steps.
-
Cause A: Hydrolysis of Bromoacetyl Bromide. As mentioned, bromoacetyl bromide readily reacts with water. If the workup is not performed promptly or if there is significant moisture in the reaction, a portion of your acylating agent will be consumed, leading to a lower yield of the desired amide.
-
Preventative Measures:
-
Conduct the reaction under anhydrous conditions.
-
Perform the aqueous workup efficiently.
-
-
-
Cause B: Inefficient Extraction. The product, this compound, needs to be efficiently extracted from the aqueous layer into the organic solvent during workup.
-
Troubleshooting:
-
Use a suitable extraction solvent in which your product is highly soluble. Dichloromethane or ethyl acetate are common choices.
-
Perform multiple extractions (e.g., 3x) with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery.
-
-
-
Cause C: Product Loss During Recrystallization. Recrystallization is a powerful purification technique, but it can also lead to significant product loss if not optimized.[4][5][6]
-
Troubleshooting:
-
Use of excess solvent: Dissolve the crude product in the minimum amount of hot solvent required. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[7]
-
Inappropriate solvent choice: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Washing with warm solvent: Wash the collected crystals with a small amount of cold recrystallization solvent to remove residual impurities without redissolving a significant amount of the product.
-
-
Question 4: My purified product is still impure. How can I improve the purification?
-
Issue: Co-crystallization of Impurities. If an impurity has similar solubility properties to your product, it may co-crystallize, leading to a persistently impure final product.
-
Troubleshooting:
-
Slow down crystallization: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[7]
-
Try a different solvent system: A different solvent or a mixture of solvents may provide better discrimination between the product and the impurity.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a more powerful technique for separating compounds with different polarities.[8]
-
-
Impurity Identification & Analysis
Question 5: What are the most common impurities in this compound synthesis, and how can I identify them?
The primary impurities are derived from the starting materials and potential side reactions. Below is a summary of the most common impurities and their expected characteristics.
| Impurity | Formation Mechanism | Analytical Identification (Expected ¹H NMR signals in CDCl₃) |
| Unreacted n-Propylamine | Incomplete reaction or use of excess amine. | Triplet ~0.9 ppm (CH₃), Sextet ~1.5 ppm (CH₂), Triplet ~2.6 ppm (CH₂N), Broad singlet ~1.1 ppm (NH₂)[8][9] |
| Bromoacetic Acid | Hydrolysis of bromoacetyl bromide by adventitious water. | Singlet ~3.9 ppm (BrCH₂), Broad singlet >10 ppm (COOH)[10][11] |
| n-Propylammonium Bromide | Reaction of n-propylamine with the HBr byproduct. | Triplet ~0.9 ppm (CH₃), Sextet ~1.8 ppm (CH₂), Triplet ~3.0 ppm (CH₂N), Broad singlet ~8.0 ppm (NH₃⁺)[12] |
| N,N-di(bromoacetyl)propylamine | Diacylation of n-propylamine. More likely with excess bromoacetyl bromide or elevated temperatures. | Signals for the propyl group will be shifted downfield compared to the mono-acylated product. Two singlets for the non-equivalent BrCH₂ groups. |
¹H NMR Analysis for Troubleshooting:
A ¹H NMR spectrum of your crude or purified product can be an invaluable diagnostic tool.
-
Presence of a broad singlet above 10 ppm: Suggests the presence of bromoacetic acid.
-
Signals corresponding to free n-propylamine: Indicates an incomplete reaction.
-
A broad signal around 8 ppm: Likely due to the presence of n-propylammonium bromide.
-
Complex multiplets in the region of the propyl group and multiple singlets around 4.0 ppm: May indicate the presence of the diacylated impurity.
III. Experimental Protocols
Synthesis of this compound (Adapted from a similar procedure)
Safety Note: Bromoacetyl bromide is highly corrosive and lachrymatory. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
To a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add n-propylamine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, add a base (e.g., triethylamine, 1.1 equivalents, or an aqueous solution of a mild inorganic base like sodium bicarbonate).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Proceed with an aqueous workup: wash the organic layer with dilute acid (e.g., 1M HCl) to remove any remaining amine and base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Select a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product. A mixture of a good solvent (e.g., ethyl acetate or chloroform) and a poor solvent (e.g., hexanes or petroleum ether) is often effective.[13]
-
Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add the hot "poor" solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
IV. Visual Diagrams
Synthesis and Impurity Formation Pathway
Caption: Reaction scheme for the synthesis of this compound and the formation of common impurities.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
V. References
-
PubChem. (n.d.). Bromoacetic Acid. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). Bromo-acetic acid, methyl ester - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. (n.d.). Bromoacetic acid - Optional[1H NMR] - Spectrum. [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]
-
University of Regensburg. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. [Link]
-
Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]
-
Scribd. (n.d.). Schotten–Baumann Reaction Guide. [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
University of Oxford. (n.d.). Chemical shifts. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PubChem. (n.d.). Propyl ammonium bromide. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. [Link]
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]
-
ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 12. [Link]
-
PubChem. (n.d.). N-Propylacetamide. National Center for Biotechnology Information. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | C5H10BrNO | CID 220796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Propylamine(107-10-8) 1H NMR [m.chemicalbook.com]
- 10. Bromoacetic acid(79-08-3) 1H NMR spectrum [chemicalbook.com]
- 11. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Propyl ammonium bromide | C3H10BrN | CID 21958098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Mass Spectrometry Artifacts from 2-Bromo-N-propylacetamide (2-BNPA) Labeling
Welcome to the technical support guide for 2-Bromo-N-propylacetamide (2-BNPA) labeling in mass spectrometry-based proteomics. As a haloacetamide-based alkylating agent, 2-BNPA is designed for the covalent modification of sulfhydryl groups on cysteine residues. This guide is structured to help you, the researcher, navigate common challenges and artifacts that can arise during your experiments. We will delve into the causality behind these issues and provide field-proven protocols to ensure the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of 2-BNPA in proteomics workflows.
Q1: What is the primary reaction mechanism of 2-BNPA and what is the expected mass shift?
A1: this compound is an electrophilic reagent that reacts with nucleophilic groups. Its primary target in proteins is the deprotonated thiol side chain (thiolate anion, -S⁻) of cysteine residues. The reaction is a nucleophilic substitution (SN2) where the thiolate attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a stable thioether bond.
The moiety added to the cysteine residue is N-propyl-acetamidyl (-CH₂-CO-NH-C₃H₇). This results in a monoisotopic mass increase of +99.0684 Da . This is the primary modification you should be searching for in your mass spectrometry data to confirm successful labeling of cysteine-containing peptides.
Q2: Why is reduction and denaturation of the protein sample critical before 2-BNPA labeling?
A2: These are crucial prerequisite steps for two main reasons:
-
Exposure of Cysteine Residues: In their native conformation, many proteins have cysteine residues buried within their three-dimensional structure or engaged in disulfide bonds (-S-S-). Denaturation (e.g., using urea or SDS) unfolds the protein, making these residues accessible to the solvent and the labeling reagent.[1]
-
Generation of Free Thiols: Cysteines involved in disulfide bonds are unreactive towards alkylating agents. A reduction step, typically using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is essential to break these bonds and generate the reactive free thiol (-SH) groups required for labeling.[2][3]
Q3: What are the optimal reaction conditions (pH, temperature, time) for 2-BNPA labeling?
A3: Like other haloacetamide reagents, the reaction conditions are a critical determinant of specificity.
-
pH: The reaction is highly pH-dependent. The pKa of a typical cysteine thiol group is ~8.3. To ensure the presence of the reactive thiolate anion, the reaction should be carried out at a pH between 7.0 and 8.5. Below pH 7.0, the reaction rate will be significantly slower. Above pH 8.5, the risk of off-target reactions with other nucleophilic amino acid side chains, such as lysine, increases dramatically.[4]
-
Temperature and Time: The reaction is typically performed at room temperature for 30-60 minutes in the dark. Haloacetamides are light-sensitive, and performing the reaction in the dark prevents the formation of unwanted radicals that can lead to non-specific modifications.[5] Optimization may be required depending on the protein and buffer composition.
Part 2: Troubleshooting Guide for Common Artifacts
This section uses a problem-and-solution format to address specific artifacts observed in mass spectrometry data following 2-BNPA labeling.
Q4: I'm observing the expected +99.0684 Da modification, but also on non-cysteine residues like Lysine, Histidine, Methionine, or the peptide N-terminus. What is happening?
A4: This phenomenon is known as over-alkylation or non-specific labeling. It is one of the most common artifacts when using alkylating agents.
Causality: Excessive concentration of the alkylating reagent or a pH that is too high (>8.5) are the primary causes.[6] At higher pH values, other amino acid side chains become deprotonated and thus more nucleophilic, enabling them to react with 2-BNPA.
-
Lysine (Lys): The ε-amino group becomes reactive.
-
Histidine (His): The imidazole ring can be modified.
-
Methionine (Met): The sulfur atom in the thioether side chain can be alkylated, although this is less common with haloacetamides compared to iodine-containing reagents.[5]
-
Peptide N-terminus: The α-amino group can also be a target.
Solutions:
-
Optimize Reagent Concentration: Reduce the molar excess of 2-BNPA relative to the reducing agent (e.g., DTT). A common starting point is a 1.5 to 2-fold molar excess of alkylating agent over the reducing agent.
-
Control pH: Ensure your reaction buffer is maintained between pH 7.0 and 8.5.
-
Quench the Reaction: After the intended incubation time, quench any excess 2-BNPA to prevent continued reaction during downstream sample processing (e.g., proteolytic digestion). This can be done by adding a thiol-containing reagent like DTT, β-mercaptoethanol, or cysteine.[2]
Q5: My labeling efficiency is very low. Mass spectra show a high abundance of unlabeled or under-labeled cysteine peptides.
A5: Low labeling efficiency can stem from several factors related to reagent integrity and reaction conditions.
Causality:
-
Incomplete Reduction: If disulfide bonds are not fully reduced, the cysteine residues will not be available for labeling.
-
Reagent Hydrolysis: 2-BNPA, like other haloacetamides, can hydrolyze in aqueous solutions, especially at high pH. The bromine atom is replaced by a hydroxyl group, rendering the reagent inactive.[7]
-
Oxidation of Cysteines: Free thiols are susceptible to oxidation back to disulfide bonds or other oxidized forms if the sample is exposed to air for extended periods after reduction.
-
Insufficient Reagent: The concentration of 2-BNPA may be too low, or it may have been consumed by reacting with components in the buffer (e.g., Tris buffer is a mild nucleophile).
Solutions:
-
Ensure Complete Reduction: Use a sufficient concentration of a fresh reducing agent (e.g., 5-10 mM DTT or TCEP). TCEP is often preferred as it is more stable and does not need to be removed before some downstream applications.
-
Use Fresh Reagent: Prepare 2-BNPA solutions fresh before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Minimize Oxidation: Proceed with the alkylation step immediately after reduction. Keep samples on ice when not actively being processed.
-
Buffer Choice: Use a non-nucleophilic buffer such as HEPES or ammonium bicarbonate.
Q6: I see multiple adducts on the same peptide, such as a +198.1368 Da shift. What does this indicate?
A6: A mass shift of +198.1368 Da corresponds to the addition of two 2-BNPA moieties. This is a double-alkylation event.
Causality: This can occur on peptides that contain two cysteine residues, both of which have been successfully labeled. However, it can also be an artifact where a single, highly reactive residue (like cysteine) is modified, and a second, off-target modification occurs on another residue (like lysine) within the same peptide due to the reasons described in Q4.
Solutions:
-
Sequence Analysis: Confirm if the identified peptide sequence contains two (or more) cysteine residues. If so, this is likely the expected result.
-
MS/MS Fragmentation Analysis: Carefully examine the MS/MS spectrum. The fragmentation pattern (b- and y-ions) can help pinpoint the exact locations of the modifications on the peptide backbone.
-
Implement Over-alkylation Controls: If the peptide has only one cysteine, this is an artifact. Apply the solutions outlined in Q4 to improve specificity.
Summary of Common Artifacts
| Observed Artifact | Monoisotopic Δ Mass (Da) | Likely Cause(s) | Affected Residue(s) |
| Expected Labeling | +99.0684 | Correct reaction | Cysteine (Cys) |
| Over-alkylation | +99.0684 | High pH, excess reagent | Lysine (Lys), Histidine (His), N-terminus |
| Double Labeling | +198.1368 | Peptide has two Cys residues OR over-alkylation | Cys + Cys, or Cys + off-target residue |
| Low/No Labeling | 0 | Incomplete reduction, reagent hydrolysis, oxidation | Cysteine (Cys) |
Part 3: Experimental Protocols & Workflows
To ensure robust and reproducible results, follow these detailed protocols.
Protocol 1: Standard 2-BNPA Labeling for Proteomics
This protocol is a starting point for the alkylation of complex protein mixtures prior to trypsin digestion.
-
Protein Solubilization & Denaturation:
-
Resuspend protein pellet in 8 M Urea, 50 mM Ammonium Bicarbonate, pH 8.0.
-
-
Reduction:
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh solution of 100 mM 2-BNPA in a suitable solvent (e.g., acetonitrile or buffer).
-
Add the 2-BNPA solution to the protein sample to a final concentration of 20 mM (a ~2-fold excess over DTT).
-
Incubate at room temperature for 45 minutes in the dark.
-
-
Quenching:
-
Add DTT to a final concentration of 10 mM (to quench the remaining 2-BNPA).
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to < 1.5 M.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Cleanup:
-
Acidify the sample with formic acid and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Workflow for 2-BNPA Labeling Experiment
Caption: Standard workflow for protein sample preparation using 2-BNPA.
Protocol 2: Validating Labeling Specificity
This protocol helps confirm that your labeling is specific to reduced cysteines.
-
Prepare Three Aliquots of your protein sample (e.g., 20 µg each).
-
Aliquot 1 (Negative Control):
-
Follow the standard protocol (Protocol 1) but omit the reduction step (step 2). Add buffer instead of DTT.
-
-
Aliquot 2 (Positive Control):
-
Follow the standard protocol (Protocol 1) exactly as written.
-
-
Aliquot 3 (Unlabeled Control):
-
Perform the reduction step, but instead of 2-BNPA, add a standard alkylating agent like iodoacetamide (IAA) for which artifacts are well-characterized. Or, simply omit the alkylation step entirely if you only want to see the mass of the reduced, unlabeled peptide.
-
-
Analysis:
-
Process all three samples for LC-MS/MS analysis.
-
Expected Outcome: You should see high labeling efficiency in Aliquot 2. Aliquot 1 should show very low to no labeling, confirming that the reaction targets reduced thiols. Aliquot 3 provides a baseline for the unmodified (or IAA-modified) peptide.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common 2-BNPA labeling issues.
References
-
Giles, K., & Tabb, D. L. (2018). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. In Encyclopedia of Biophysics. Springer. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Wang, H., et al. (2016). Evaluation and minimization of over-alkylation in proteomic sample preparation. Journal of Proteomics. [Link]
-
Li, Y., et al. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry. [Link]
-
Kellner, S., et al. (2021). Strategies to Avoid Artifacts in Mass Spectrometry-Based Epitranscriptome Analyses. Angewandte Chemie. [Link]
-
PubChem. (n.d.). This compound CID 220796. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
NIST. (n.d.). 2-Bromoacetamide. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
Paulsson, J. F., et al. (2013). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. [Link]
-
Sun, T., et al. (2020). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics. [Link]
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Education in Chemistry. Retrieved January 18, 2026, from [Link]
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Cysteine Alkylation: 2-Bromo-N-propylacetamide vs. Iodoacetamide
For researchers, scientists, and drug development professionals engaged in proteomics and biochemical analysis, the strategic modification of cysteine residues is a foundational step. Cysteine alkylation is a critical process that prevents the re-formation of disulfide bonds after reduction, thereby stabilizing the protein structure for downstream applications like mass spectrometry or enzymatic digestion.[1][2] While iodoacetamide (IAM) has long been the workhorse for this application, alternative reagents like 2-Bromo-N-propylacetamide present unique characteristics that may be advantageous for specific experimental goals.
This guide provides an in-depth, objective comparison of these two haloacetamide reagents. We will delve into the mechanistic nuances, kinetic differences, and practical considerations, supported by experimental data and established protocols, to empower you to make an informed decision for your research.
The Chemistry of Cysteine Alkylation: An S_N2 Mechanism
The alkylation of cysteine's thiol group by both this compound and iodoacetamide proceeds via a bimolecular nucleophilic substitution (S_N2) reaction.[3][4] The critical first step is the deprotonation of the cysteine's thiol group (-SH) to a more reactive thiolate anion (-S⁻). This is why the reaction is typically performed at a slightly alkaline pH of 8-9, which facilitates this deprotonation (the pKa of cysteine's thiol group is approximately 8.7).[1][5] The electron-rich thiolate anion then acts as a potent nucleophile, attacking the electrophilic carbon atom adjacent to the halogen (bromine or iodine), displacing the halide ion and forming a stable, irreversible thioether bond.[4]
While the core mechanism is identical, the two reagents differ in two key aspects that dictate their performance:
-
The Leaving Group: Iodine is a larger, more polarizable, and thus better leaving group than bromine. This intrinsically makes iodoacetamide a more reactive electrophile than its bromo-counterpart.[6]
-
The Amide Substituent: Iodoacetamide has two hydrogen atoms on the amide nitrogen, whereas this compound features a propyl group. This added bulk on the bromo-reagent can introduce steric hindrance, potentially slowing the reaction rate but also possibly influencing its specificity.
Head-to-Head Performance Comparison
The choice between these two reagents hinges on a trade-off between reaction speed, specificity, and the requirements of the downstream analytical method.
| Feature | Iodoacetamide (IAM) | This compound | Rationale & Expert Insights |
| Primary Target | Cysteine Residues[7] | Cysteine Residues | Both reagents are designed for the S-alkylation of cysteine's thiol group. |
| Reaction Product | S-Carbamidomethyl-cysteine | S-(N-propylcarbamidomethyl)-cysteine | The resulting modification is stable and prevents disulfide bond formation. |
| Mass Shift (Monoisotopic) | +57.021 Da | +99.068 Da | The unique, larger mass shift of this compound can be advantageous in complex mass spectra to avoid overlapping isotopic envelopes and distinguish from other common modifications. |
| Relative Reactivity | Very High | High | Iodoacetamide reacts substantially faster than other haloacetamides due to the excellent leaving group ability of iodide.[3][7] Bromo-derivatives are generally slightly less reactive but still highly effective. |
| Optimal pH | 8.0 - 9.0[1] | 8.0 - 9.0 (Predicted) | An alkaline pH is necessary to ensure the target cysteine thiol is deprotonated to the more nucleophilic thiolate anion. |
| Known Off-Target Residues | Methionine, Lysine, Histidine, Aspartate, Glutamate, N-terminus[8][9][10] | Methionine, Histidine, Lysine, N-terminus (Predicted) | Iodoacetamide is known for off-target alkylation, especially when used in excess.[8][10] The increased steric bulk of the N-propyl group may potentially reduce side reactions with sterically hindered sites, though this requires empirical validation. |
| Key Considerations | Extremely well-documented, but iodine can cause significant neutral loss in MS/MS for methionine-containing peptides.[8] Must be prepared fresh and protected from light.[11] | Offers a unique mass tag. Less documented in literature, requiring more optimization. May offer higher specificity due to steric hindrance. | The choice often depends on whether a standard, rapid workflow is preferred (Iodoacetamide) or if a unique mass signature and potentially fewer side-reactions are desired (this compound). |
Visualizing the Proteomics Workflow
A typical bottom-up proteomics experiment involves several key steps where alkylation plays a crucial role. The following workflow illustrates this process.
Caption: Standard workflow for protein sample preparation highlighting the critical reduction and alkylation steps.
Experimental Protocols
Trustworthy and reproducible results begin with a robust protocol. The following sections provide detailed, step-by-step methodologies.
Protocol 1: Standard Cysteine Alkylation with Iodoacetamide (IAM)
This protocol is a widely accepted standard for preparing protein samples for mass spectrometry.[9][11]
Rationale: This procedure uses a denaturant (urea) to expose all cysteine residues, a reducing agent (DTT) to break disulfide bonds, and a slight molar excess of IAM to ensure complete alkylation while minimizing side reactions. The reaction is performed in the dark because iodoacetamide is light-sensitive.[11]
Materials:
-
Protein sample
-
Denaturation/Reaction Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent Stock: 500 mM Dithiothreitol (DTT) in water
-
Alkylating Agent Stock: 500 mM Iodoacetamide (IAM) in water (prepare fresh immediately before use and protect from light)
-
Quenching Agent: 500 mM DTT stock
Procedure:
-
Solubilization & Reduction:
-
Dissolve the protein sample in the Denaturation/Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add the 500 mM DTT stock to a final concentration of 5 mM.
-
Incubate for 30-45 minutes at 56°C to ensure complete reduction of disulfide bonds.[11]
-
-
Alkylation:
-
Quenching:
-
Add the 500 mM DTT stock to an additional final concentration of 5-10 mM to quench any unreacted iodoacetamide.
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
-
Downstream Processing:
-
The protein sample is now reduced and alkylated. It can proceed to buffer exchange (to remove urea), enzymatic digestion, or protein precipitation. For digestion, the sample is typically diluted at least 4-fold to reduce the urea concentration to below 2 M, which is compatible with trypsin activity.[11]
-
Protocol 2: Conceptual Protocol for Cysteine Alkylation with this compound
Rationale: The core principles remain the same as with IAM. However, because bromoacetamides can be slightly less reactive, extending the incubation time or slightly increasing the molar excess may be necessary to achieve complete alkylation. Initial experiments should include a no-alkylation control and an IAM-alkylated control to benchmark the efficiency of the new reagent.
Materials:
-
Same as Protocol 1, but replace Iodoacetamide with this compound.
-
Alkylating Agent Stock: 500 mM this compound in an appropriate solvent (e.g., water or a water-miscible organic solvent like DMSO if solubility is an issue). Prepare fresh.
Procedure:
-
Solubilization & Reduction:
-
Follow Step 1 from Protocol 1 exactly.
-
-
Alkylation (Optimization Recommended):
-
Cool the sample to room temperature.
-
Add the freshly prepared 500 mM this compound stock to a final concentration of 15-25 mM . (Starting with a slightly higher molar excess relative to the reducing agent is a prudent optimization strategy).
-
Incubate for 30-60 minutes at room temperature, protected from light. (A longer incubation time may compensate for the potentially lower reactivity).
-
-
Quenching:
-
Follow Step 3 from Protocol 1 to quench the reaction.
-
-
Validation and Downstream Processing:
-
Before proceeding with a large-scale experiment, it is crucial to validate the alkylation efficiency. This can be done by analyzing a small aliquot via LC-MS to check for any remaining unmodified cysteine-containing peptides.
-
Once validated, proceed to downstream processing as described in Protocol 1.
-
Making the Right Choice: A Decision Guide
Selecting the optimal reagent is dictated by your experimental priorities. This decision tree can guide your choice.
Caption: Decision tree for selecting between iodoacetamide and this compound based on experimental needs.
References
-
Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. Available from: [Link]
-
Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]
-
Karelin, A. A., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(1), 18-32. Available from: [Link]
-
Paulech, J., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187. Available from: [Link]
-
Liu, T., & Fitzgerald, M. C. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 620, 114137. Available from: [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical Chemistry, 70(24), 5150-5158. Available from: [Link]
-
Karelin, A. A., et al. (2020). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. Biomeditsinskaia Khimiia, 66(1), 18-32. Available from: [Link]
-
Wang, M., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. International Journal of Mass Spectrometry, 427, 43-50. Available from: [Link]
-
University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
-
Mason, D. E., et al. (2014). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Rapid Communications in Mass Spectrometry, 28(14), 1621-1628. Available from: [Link]
-
Houthaeve, T., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 17(7), 680-688. Available from: [Link]
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Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(15), 3576-3582. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Precision of Iodoacetamide: Essential for Cysteine Alkylation and Protein Stability. Retrieved from [Link]
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G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. Retrieved from [Link]
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Boja, E. S., & Fales, H. M. (2001). Overalkylation of a Protein Digest with Iodoacetamide. Request PDF. Available from: [Link]
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Helbig, A. O., et al. (2010). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 9(10), 5468–5471. Available from: [Link]
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Hage, D. S., et al. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical Biochemistry, 333(1), 133-143. Available from: [Link]
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Chakravarty, H., & Jeffery, E. (2009). Recent advances in chemical proteomics: exploring the post-translational proteome. Current Opinion in Chemical Biology, 13(1), 33-41. Available from: [Link]
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Helbig, A. O., et al. (2010). The impact of commonly used alkylating agents on artifactual peptide modification. Journal of Proteome Research, 9(10), 5468-5471. Available from: [Link]
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Liu, Y., et al. (2024). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. International Journal of Molecular Sciences, 25(11), 5898. Available from: [Link]
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Al-Dhaheri, M., et al. (2023). Proteomics and Its Current Application in Biomedical Area: Concise Review. BioTech, 12(3), 51. Available from: [Link]
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A Senior Application Scientist's Guide to Alkylating Agents: A Comparative Analysis of 2-Bromo-N-propylacetamide
Introduction: The Critical Role of Alkylation in Modern Research
In the intricate landscape of proteomics, drug discovery, and molecular biology, the precise chemical modification of proteins is a cornerstone of experimental success.[1][2] Alkylating agents are indispensable tools in this domain, primarily employed to covalently modify nucleophilic functional groups on amino acid residues.[1][3][4] The most frequent target is the highly reactive thiol (-SH) group of cysteine, a crucial player in protein structure, enzyme catalysis, and redox signaling.[1][5] By "capping" these thiol groups, alkylation prevents the formation or reformation of disulfide bonds, a critical step in sample preparation for mass spectrometry and electrophoretic techniques to ensure accurate protein identification and characterization.[6][7]
This guide provides an in-depth comparison of 2-Bromo-N-propylacetamide with other commonly used alkylating agents. Moving beyond a simple catalog of reagents, we will explore the causal chemistry behind their reactivity, specificity, and optimal use cases. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed, evidence-based decisions when selecting an alkylating agent for their specific experimental needs.
Understanding the Contestants: A Profile of Key Alkylating Agents
The efficacy of an alkylating agent is determined by its chemical structure, which dictates its reaction mechanism, speed, and specificity. Here, we profile our subject, this compound, and its main competitors.
The Haloacetamides: A Family of SN2 Reagents
Haloacetamides, including iodoacetamide (IAM), chloroacetamide (CAM), and our focus, this compound, are a class of alkylating agents that react with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[8] In this reaction, the nucleophilic thiolate anion (S⁻) of a deprotonated cysteine residue attacks the carbon atom bearing a halogen, displacing the halide ion (I⁻, Br⁻, or Cl⁻) as a leaving group.
-
N-Ethylmaleimide (NEM)
-
Chemical Structure:
Structure of N-Ethylmaleimide (NEM). -
Profile: NEM's key advantage is its high specificity for sulfhydryl groups within a pH range of 6.5-7.5. [9]Within this window, reactions with other nucleophiles like amines are minimized. [9]It is known for its rapid reaction kinetics and the formation of a highly stable thioether bond. [9][10]This makes NEM an excellent choice for applications requiring fast, specific, and irreversible blocking of cysteine residues. [8]
-
Head-to-Head Comparison: Performance and Experimental Data
The choice of an alkylating agent is a critical experimental parameter that should be guided by data. The following table summarizes the key performance characteristics of these reagents.
| Feature | This compound | Iodoacetamide (IAM) | Chloroacetamide (CAM) | N-Ethylmaleimide (NEM) |
| Class | Haloacetamide | Haloacetamide | Haloacetamide | Maleimide |
| Molecular Weight | 180.04 g/mol [11] | 185.0 g/mol | 93.5 g/mol | 125.13 g/mol |
| Mass Addition (Cys) | +113.06 Da | +57.02 Da | +57.02 Da | +125.05 Da |
| Reaction Mechanism | SN2 | SN2 | SN2 | Michael Addition [8] |
| Relative Reactivity | Moderate-High | High [12] | Low | High (pH dependent) [10] |
| Optimal pH | ~8.0 - 8.5 | ~8.0 - 8.5 [9] | ~8.0 - 8.5 | 6.5 - 7.5 [9] |
| Specificity | Good | Moderate | High | Very High (at optimal pH) |
| Potential Side Reactions | Lys, His, Met (at pH > 8.5) | Lys, His, Met, Tyr (at pH > 8.5) [9][13] | Minimal | Lys, His (at pH > 7.5) [8] |
Causality Behind Experimental Choices:
-
For Maximum Reactivity: Iodoacetamide is the traditional choice when speed and complete alkylation are desired, but one must be prepared for potential off-target modifications. [1]* For Maximum Specificity: N-Ethylmaleimide, used within its optimal pH range (6.5-7.5), offers superior specificity for cysteine thiols, minimizing the risk of side reactions. [9]* For a Balanced Approach: this compound and Chloroacetamide represent a trade-off. They are less reactive than IAM, thereby reducing the propensity for side reactions, but may require longer incubation times to achieve complete alkylation. [12][13]A study by Rogers et al. demonstrated that NEM was more effective than IAM, requiring less reagent and a shorter reaction time at a lower pH. [10]* For Complex Mixtures: Some protocols advocate for a "cocktail" of haloacetamides (chloro-, bromo-, and iodoacetamide). [12]The rationale is that different reagents may have better access to various cysteine residues depending on the local steric and electronic environment, and using a cocktail at lower individual concentrations can achieve comprehensive alkylation while minimizing over-alkylation by any single highly reactive agent. [12][13]
Field-Proven Protocol: In-Solution Protein Alkylation for Proteomics
This protocol provides a self-validating system for the reduction and alkylation of protein samples prior to enzymatic digestion and mass spectrometry analysis. The steps are designed to ensure complete denaturation, reduction, and alkylation, which are critical for reproducible and comprehensive protein identification.
Step-by-Step Methodology:
-
Protein Solubilization and Denaturation:
-
Action: Resuspend protein pellet in a denaturing buffer (e.g., 8 M urea or 6 M guanidine HCl in 50 mM TEAB, pH 8.5).
-
Causality: Strong chaotropes like urea are essential to unfold the protein completely. This exposes all cysteine residues, including those buried within the protein's hydrophobic core, making them accessible for subsequent reduction and alkylation.
-
-
Reduction of Disulfide Bonds:
-
Action: Add dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate at 56-60°C for 1 hour. [14] * Causality: DTT is a strong reducing agent that cleaves the covalent disulfide bonds (-S-S-) between cysteine residues, converting them to free thiols (-SH). The elevated temperature assists in denaturation and accelerates the reduction reaction.
-
-
Alkylation of Free Thiols:
-
Action: Cool the sample to room temperature. Add the chosen alkylating agent (e.g., 15-20 mM this compound or iodoacetamide) to the solution. Incubate for 30-45 minutes at room temperature in the dark. [14] * Causality: This is the critical alkylation step. Adding a molar excess of the alkylating agent ensures the reaction goes to completion. The reaction is performed in the dark because many alkylating reagents, particularly iodoacetamide, are light-sensitive. [6]Cooling the sample before adding the agent prevents potential heat-induced side reactions.
-
-
Quenching the Reaction:
-
Action: Add a small amount of DTT (to match the initial alkylating agent concentration) to quench any excess alkylating agent.
-
Causality: This step is crucial to prevent the alkylation of the proteolytic enzyme (e.g., trypsin) that will be added next. Unreacted alkylating agent could modify the enzyme, reducing its activity and leading to incomplete protein digestion.
-
-
Preparation for Digestion:
-
Action: Dilute the sample with an appropriate buffer (e.g., 50 mM TEAB) to reduce the urea concentration to below 1 M.
-
Causality: High concentrations of urea will denature and inactivate trypsin. Dilution is necessary to restore conditions under which the enzyme is active.
-
-
Enzymatic Digestion:
-
Action: Add trypsin (typically at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Causality: Trypsin cleaves the protein into smaller peptides, which are amenable to analysis by mass spectrometry.
-
-
Downstream Processing:
-
Action: Stop the digestion by acidification (e.g., with formic acid). The resulting peptides are desalted using a C18 column or StageTip prior to LC-MS/MS analysis.
-
Causality: Acidification protonates the peptides and stops enzymatic activity. Desalting removes salts and detergents from the sample that would interfere with ionization in the mass spectrometer.
-
Conclusion
The selection of an alkylating agent is not a trivial choice; it is a decision that directly impacts the quality and interpretability of experimental data. While iodoacetamide remains a workhorse in many labs due to its high reactivity, its potential for off-target modifications warrants careful consideration. N-Ethylmaleimide provides a highly specific alternative, particularly when working at near-neutral pH.
This compound emerges as a compelling and rational choice for researchers seeking a balance between reactivity and specificity. Its performance, intermediate between iodo- and chloroacetamide, allows for efficient alkylation while mitigating the risk of the widespread side reactions associated with more aggressive reagents. The presence of the N-propyl group may also confer unique properties of solubility and steric interaction, making it a valuable tool in the ever-expanding chemical proteomics toolbox. Ultimately, the optimal agent depends on the specific protein, the complexity of the sample, and the ultimate goals of the experiment.
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A Comparative Kinetic Analysis of 2-Bromo-N-propylacetamide Reactivity for Covalent Drug Design
In the landscape of targeted covalent inhibitors, the reactivity of the electrophilic warhead is a critical parameter that dictates both potency and selectivity. Alpha-haloacetamides, a prominent class of cysteine-reactive electrophiles, offer a tunable platform for modulating this reactivity. This guide provides an in-depth kinetic analysis of 2-Bromo-N-propylacetamide, a representative bromoacetamide, and compares its reactivity with other haloacetamide analogues. We will delve into the mechanistic underpinnings of its reaction with a model nucleophile, N-acetylcysteine, and provide a detailed, field-proven experimental protocol for determining second-order rate constants. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and characterize covalent inhibitors.
The Significance of Tunable Reactivity in Covalent Inhibition
The therapeutic success of covalent drugs hinges on a finely tuned reactivity. An overly reactive electrophile can lead to off-target modifications and potential toxicity, while insufficient reactivity may result in a failure to achieve the desired therapeutic effect. The choice of the halogen in an α-haloacetamide warhead—chloro, bromo, or iodo—provides a straightforward strategy for modulating this reactivity. This is primarily due to the differing abilities of the halide ions to act as leaving groups, with the general trend in reactivity being Iodo > Bromo > Chloro.[1] Understanding the quantitative differences in these reaction rates is paramount for informed lead optimization in any covalent drug discovery program.
Mechanistic Insights: The SN2 Reaction with Thiols
The covalent modification of cysteine residues by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The key nucleophile in this context is the thiolate anion (RS⁻) of the cysteine residue, which is significantly more nucleophilic than its protonated thiol (RSH) form.[2][3] The reaction rate is therefore highly dependent on the pH of the medium, as this governs the equilibrium between the thiol and the more reactive thiolate.
Caption: SN2 reaction of this compound with a thiolate.
Comparative Reactivity of Haloacetamides
The reactivity of α-haloacetamides is directly influenced by the nature of the halogen leaving group. Iodide is the best leaving group among the common halogens, followed by bromide and then chloride. This is due to its larger size and greater polarizability, which allows it to stabilize the developing negative charge in the transition state of the SN2 reaction. Consequently, iodoacetamides are generally the most reactive, while chloroacetamides are the least reactive.[1]
| Electrophile | Relative Reactivity | Second-Order Rate Constant (k₂) with Thiolates |
| 2-Iodo-N-propylacetamide | High | ~1-10 M⁻¹s⁻¹ |
| This compound | Moderate | ~0.1-1 M⁻¹s⁻¹ |
| 2-Chloro-N-propylacetamide | Low | ~0.01-0.1 M⁻¹s⁻¹ |
| Table 1: Comparative reactivity of α-haloacetamides with thiolates. The second-order rate constants are approximate values based on typical reactions with thiolates at physiological pH and are provided for comparative purposes. Actual rates will vary depending on the specific reactants and conditions. |
Experimental Protocol: Determination of Second-Order Rate Constants
To quantitatively assess the reactivity of this compound, we employ a pseudo-first-order kinetic analysis. This experimental design simplifies the determination of the second-order rate constant by having one reactant (the nucleophile, N-acetylcysteine) in significant excess over the electrophile (this compound).[4][5] The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of the reactants and the product over time.[6][7]
Materials and Reagents
-
This compound
-
N-acetylcysteine (NAC)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Deionized water
Instrumentation
-
Analytical HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatted autosampler and column compartment
Experimental Workflow
Caption: Workflow for the kinetic analysis of this compound.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Prepare a 1 M stock solution of N-acetylcysteine in the phosphate buffer (pH 7.4).
-
-
Reaction Setup (Pseudo-First-Order Conditions):
-
In a series of vials, prepare different concentrations of N-acetylcysteine (e.g., 10, 20, 40, 60, 80, 100 mM) by diluting the stock solution with the phosphate buffer.
-
Equilibrate these solutions to a constant temperature (e.g., 25 °C).
-
To initiate the reaction, add a small volume of the this compound stock solution to each NAC solution to achieve a final concentration of 0.1 mM. The final concentration of acetonitrile should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
-
Time-Course Sampling and Quenching:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a solution containing an excess of a quenching agent (e.g., a high concentration of a thiol like glutathione or by acidification with a strong acid like TFA).
-
-
HPLC Analysis:
-
Analyze the quenched samples by reversed-phase HPLC.
-
A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the disappearance of the this compound peak and the appearance of the product peak at a suitable wavelength (e.g., 214 nm).
-
Data Analysis
-
Determine the Observed Rate Constant (kobs):
-
For each concentration of N-acetylcysteine, plot the natural logarithm of the peak area of this compound (ln[A]) against time.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-kobs).[8]
-
-
Determine the Second-Order Rate Constant (k₂):
-
Plot the calculated kobs values against the corresponding concentrations of N-acetylcysteine.
-
The slope of this second plot will be the second-order rate constant (k₂) for the reaction.[4]
-
Conclusion
The kinetic analysis of this compound and its comparison with other haloacetamides provide a rational framework for the design of covalent inhibitors. By understanding the relationship between the electrophile's structure and its reactivity, medicinal chemists can fine-tune the potency and selectivity of their drug candidates. The detailed experimental protocol provided herein offers a robust and reproducible method for obtaining the critical kinetic data necessary to guide these design efforts.
References
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University of Washington. Lecture 2 & 3-Reaction Order, Rate Constants and the Experimental Determination of Velocity. Available from: [Link]
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AWS. Pseudo-first Order Kinetics – Determination of a rate law. Available from: [Link]
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National Institutes of Health. Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. Available from: [Link]
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ChemRxiv. A Pseudo‐catalytic Network Motif for Thiol‐based Chemical Reaction Networks. Available from: [Link]
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National Institutes of Health. Naked-Eye Thiol Analyte Detection via Self-Propagating, Amplified Reaction Cycle. Available from: [Link]
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ResearchGate. List of Selected Second Order Rate Constants for Thiol-Disulfide Interchange Reactions in Small Molecules As Well As Proteins. Available from: [Link]
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SciSpace. A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Available from: [Link]
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Stack Exchange. Calculate rate constant of second order reaction and pseudo first order reaction. Available from: [Link]
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National Institutes of Health. Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. Available from: [Link]
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A Senior Application Scientist's Guide to Protein Labeling: Evaluating Alternatives to 2-Bromo-N-propylacetamide
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone technique. Whether the goal is to visualize a protein's localization, quantify its expression, or elucidate its interaction partners, the ability to attach a stable, detectable tag is paramount. For decades, haloacetamide reagents like 2-Bromo-N-propylacetamide have been workhorses for alkylating cysteine residues. However, the landscape of bioconjugation chemistry is vast and evolving. The demand for greater specificity, efficiency, and biocompatibility has driven the development and refinement of numerous alternative labeling strategies.
This guide provides an in-depth comparison of the principal alternatives to this compound. We will move beyond simple protocols to explore the underlying chemical principles, discuss the rationale behind experimental design, and provide the data-driven insights necessary to select the optimal reagent for your specific research needs.
Thiol-Reactive Chemistries: A Direct Comparison
The most direct alternatives to bromoacetamides are other reagents that target the nucleophilic thiol group of cysteine residues. Cysteine is a relatively rare amino acid, making it an attractive target for site-specific modification.
Iodoacetamides: The Closely Related Sibling
Iodoacetamide and its derivatives function via the same S₂ nucleophilic substitution mechanism as bromoacetamides. The thiol group of a cysteine attacks the electrophilic carbon adjacent to the halogen, displacing it and forming a stable thioether bond.
The primary distinction lies in their reactivity. The carbon-iodine bond is weaker and longer than the carbon-bromine bond, making iodide a better leaving group. Consequently, iodoacetamides are generally more reactive than their bromo- counterparts. This can lead to faster reaction times but also increases the risk of off-target modifications.[1] At non-optimal pH or with excessive reagent, iodoacetamide can alkylate other residues such as lysine, histidine, and methionine.[2][3]
Caption: SN2 reaction mechanism for cysteine alkylation by an iodoacetamide reagent.
Maleimides: The Thiol-Specific Standard
Maleimide chemistry has become a gold standard for thiol-specific labeling. The reaction proceeds via a Michael addition, where the cysteine thiol attacks one ofthe double-bonded carbons of the maleimide ring. This reaction is highly specific for thiols, especially within a pH range of 6.5-7.5, minimizing off-target reactions with other nucleophilic residues like amines.[4][5][6]
While highly specific, a key consideration is the potential for reversibility of the initial thioether bond, particularly at higher pH. This can be mitigated by a subsequent hydrolysis of the maleimide ring to a more stable derivative, a reaction that is favored above pH 8.5.
Caption: Michael addition mechanism for the reaction of a cysteine thiol with a maleimide.
Performance Comparison: Thiol-Reactive Reagents
| Feature | Iodoacetamide | Maleimide |
| Target Residue | Cysteine | Cysteine |
| Mechanism | SN2 Alkylation | Michael Addition |
| Optimal pH | 7.5 - 8.5[2] | 6.5 - 7.5[7] |
| Selectivity | Moderate (Risk of off-target at high pH/concentration)[2] | High (Very specific for thiols at neutral pH)[4][7] |
| Bond Stability | Very Stable Thioether | Stable Thioether (Can undergo elimination at high pH) |
| Key Advantage | High reactivity, rapid labeling | High specificity, minimal off-target labeling |
| Key Limitation | Potential for non-specific labeling[3] | Slower reaction rate than iodoacetamide |
Expanding the Toolkit: Beyond Cysteine Targeting
While thiol-reactive chemistry is powerful, it relies on the presence of accessible cysteine residues. Alternative strategies broaden the scope of labeling to other amino acids or employ bioorthogonal handles for ultimate precision.
N-Hydroxysuccinimide (NHS) Esters: Targeting Primary Amines
NHS esters are widely used reagents that react with primary amines to form stable amide bonds.[8][9] In proteins, the most common targets are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[9] Since lysines are typically abundant and surface-exposed, NHS esters are effective for achieving a high degree of labeling.
The primary drawback is the potential for a lack of specificity, as multiple lysines can be modified, leading to a heterogeneous population of labeled proteins. The reaction is also highly pH-dependent, requiring alkaline conditions (pH 8.0-9.0) to ensure the primary amine is deprotonated and thus nucleophilic.[10][11] At this pH, hydrolysis of the NHS ester is a competing reaction that can reduce labeling efficiency.[10][11]
Caption: Reaction of an NHS ester with a primary amine on a protein.
Click Chemistry: The Bioorthogonal Approach
Click chemistry refers to a class of reactions that are highly specific, efficient, and biocompatible.[12] The most common example in protein labeling is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[12][13] This reaction joins a molecule containing an azide with one containing an alkyne to form a stable triazole linkage.
The power of this method lies in its bioorthogonality; azide and alkyne groups are absent in naturally occurring biological systems, so the reaction is exquisitely specific.[12][14] This eliminates off-target labeling. The main prerequisite is the introduction of either an azide or an alkyne into the target protein. This can be achieved through several methods, including:
-
Metabolic Labeling: Incorporating unnatural amino acids with azide or alkyne side chains (e.g., azidohomoalanine) during protein synthesis.[15]
-
Enzymatic Labeling: Using enzymes like ligases to attach azide/alkyne tags to specific protein sequences.[16][17]
-
Chemical Modification: Using reagents like NHS esters or maleimides that carry an azide or alkyne payload to first modify a lysine or cysteine.
Copper-free variants, such as strain-promoted azide-alkyne cycloaddition (SPAAC), have also been developed, which are particularly useful for labeling in living cells where copper toxicity is a concern.[18]
Photoaffinity Labeling: Trapping Transient Interactions
Photoaffinity labeling (PAL) uses reagents with a photo-activatable group, such as an aryl azide or a diazirine.[19][20] These reagents are chemically inert until irradiated with UV light. Upon activation, they form highly reactive, short-lived intermediates (nitrenes or carbenes) that can insert into a wide range of chemical bonds, including C-H bonds, in their immediate vicinity.[19][21][22]
This non-specific reactivity is a key advantage. PAL is not limited to nucleophilic residues and is therefore an exceptional tool for mapping protein-protein or protein-ligand interaction interfaces, effectively "trapping" binding partners that are in close proximity at the moment of UV activation.[23] The main challenge lies in the analysis, as the non-specific nature of the crosslinking can generate complex mixtures of products.[22]
Experimental Protocols: A Practical Guide
Scientific integrity demands reproducible, self-validating protocols. The following sections provide detailed, step-by-step methodologies for key labeling chemistries.
Protocol 1: Maleimide Labeling of Protein Thiols
This protocol is designed for the specific labeling of cysteine residues on a purified protein.
A. Materials
-
Protein of interest (1-10 mg/mL)
-
Reaction Buffer: Degassed 100 mM sodium phosphate, 150 mM NaCl, pH 7.2. (Avoid buffers containing thiols).
-
Reducing Agent (Optional): 100 mM TCEP (tris(2-carboxyethyl)phosphine) stock solution.
-
Maleimide-derivatized label (e.g., fluorescent dye): 10 mM stock solution in anhydrous DMSO.
-
Desalting column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS, pH 7.4).
B. Workflow Diagram
Caption: Step-by-step workflow for protein labeling using a maleimide reagent.
C. Step-by-Step Procedure
-
Protein Preparation: Dissolve the protein in degassed Reaction Buffer to a concentration of 1-10 mg/mL.[7] Ensure the buffer is free of any thiol-containing reagents (e.g., DTT, 2-mercaptoethanol).
-
Reduction (Optional): If the target cysteines are involved in disulfide bonds, they must be reduced. Add TCEP to a final concentration of 10-fold molar excess over the protein and incubate for 30 minutes at room temperature.[24] TCEP is recommended as it does not contain a free thiol that would compete with the protein for the maleimide.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the 10 mM maleimide-dye stock solution to the stirring protein solution.[6][24] Protect the reaction from light if using a fluorescent label. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[7][24]
-
Purification: To remove unreacted maleimide label, apply the reaction mixture to a desalting column equilibrated with your desired storage buffer. Collect the fractions containing the protein, which will elute first.
-
Characterization: Determine the Degree of Labeling (DOL), i.e., the average number of dye molecules per protein. This is typically done by measuring the absorbance of the protein (at 280 nm) and the label (at its λmax) and applying the Beer-Lambert law.
Protocol 2: NHS Ester Labeling of Protein Amines
This protocol is for labeling accessible lysine residues and the N-terminus of a purified protein.
A. Materials
-
Protein of interest (1-10 mg/mL)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.3. (Crucially, must be amine-free; do not use Tris or glycine).
-
NHS ester-derivatized label: 10 mM stock solution in anhydrous DMSO or DMF.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Desalting column or dialysis cassette.
B. Step-by-Step Procedure
-
Protein Preparation: Dissolve or exchange the protein into the amine-free Reaction Buffer at a concentration of 2-10 mg/mL.[10][11] The reaction efficiency is higher at greater protein concentrations.[9]
-
Labeling Reaction: Calculate the volume of the 10 mM NHS ester stock solution needed to achieve a 5- to 20-fold molar excess over the protein. Add this volume to the stirring protein solution.[10] Incubate for 1 hour at room temperature, protected from light.[9]
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. The primary amines in Tris will react with and consume any remaining NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove unreacted label and quenching agent by passing the mixture over a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the Degree of Labeling (DOL) via spectrophotometry as described in the maleimide protocol.
Summary and Reagent Selection Guide
Choosing the correct labeling reagent is critical and depends entirely on the protein's characteristics and the experimental goal. A protein with no accessible cysteines cannot be labeled with a maleimide, while an experiment requiring a single, specific label may be poorly served by an NHS ester.
Comparative Summary of Labeling Chemistries
| Reagent Class | Target(s) | Selectivity | Optimal pH | Key Advantage | Best For... |
| Haloacetamides | Cysteine | Moderate | 7.5 - 8.5 | Fast reaction kinetics | General cysteine alkylation, peptide mapping. |
| Maleimides | Cysteine | High | 6.5 - 7.5 | High specificity for thiols | Site-specific labeling of cysteine residues.[6] |
| NHS Esters | Lysine, N-terminus | Low | 8.0 - 9.0 | Targets abundant surface residues | General, high-density protein labeling (e.g., antibodies).[8][9] |
| Click Chemistry | Pre-introduced Azide/Alkyne | Extremely High | 4 - 11[12][14] | Bioorthogonal, highly specific | Precise, site-specific labeling in complex mixtures or live cells.[25] |
| Photoaffinity | Any nearby residue | None (Proximity-based) | N/A | Captures non-covalent interactions | Mapping interaction interfaces, identifying binding partners.[19][23] |
Decision-Making Workflow
To assist in this critical choice, the following flowchart outlines a logical path for selecting an appropriate labeling strategy.
Caption: A decision flowchart to guide the selection of a protein labeling reagent.
References
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NHS ester protocol for labeling proteins. Abberior. [Link]
-
Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Springer Nature. [Link]
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Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
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Maleimide labeling of thiolated biomolecules. Bio-Synthesis. [Link]
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Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]
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Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
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Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. PMC. [Link]
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Protocol: Maleimide labeling of proteins and other thiolated biomolecules. Click Chemistry Tools. [Link]
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Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Ting Laboratory. [Link]
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Labeling Protein with Thiol-reactive Probes. Bio-protocol. [Link]
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Click Chemistry. SiChem GmbH. [Link]
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Protein Labeling Kit RED-MALEIMIDE 2nd Generation. NanoTemper Technologies. [Link]
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The 3 Types of Crosslinking Reagents and When to Use Them. G-Biosciences. [Link]
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A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. National Institutes of Health. [Link]
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Recent progress in enzymatic protein labelling techniques and their applications. PMC. [Link]
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oxLink™ and sxLink™ Photocrosslinking Technologies. CellMosaic. [Link]
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Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research. Metware. [Link]
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A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
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Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. National Institutes of Health. [Link]
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Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PMC. [Link]
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Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Wiley Online Library. [Link]
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LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate. [Link]
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Step away from the iodoacetamide. Matrix Science. [Link]
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A Senior Application Scientist's Guide to Validating Protein Modification by 2-Bromo-N-propylacetamide: A Biophysical Method Comparison
For researchers, scientists, and drug development professionals, the precise validation of protein modification is a critical step in understanding biological function and developing novel therapeutics. When a protein is modified by a covalent agent such as 2-Bromo-N-propylacetamide, a suite of biophysical methods is required to confirm the modification, identify the site of attachment, and understand the structural and functional consequences. This guide provides an in-depth comparison of key biophysical techniques, offering insights into their underlying principles, experimental considerations, and relative strengths and weaknesses in the context of validating protein alkylation.
This compound belongs to the class of haloacetamide reagents, which are known to alkylate nucleophilic residues on proteins, primarily the thiol group of cysteine.[1][2] The formation of a stable, covalent thioether bond can profoundly alter a protein's structure and function, making rigorous validation essential. This guide will navigate you through the experimental journey of confirming this covalent modification, from initial detection to high-resolution structural characterization.
The Validation Workflow: A Multi-faceted Approach
A robust validation strategy for protein modification by this compound does not rely on a single technique. Instead, it employs a combination of methods to build a comprehensive and self-validating body of evidence. The typical workflow progresses from methods that confirm mass changes to those that provide high-resolution structural information.
Caption: A typical experimental workflow for the comprehensive validation of protein modification by this compound.
I. Mass Spectrometry: The First Line of Evidence
Mass spectrometry (MS) is the cornerstone for identifying covalent protein modifications, offering unparalleled accuracy, sensitivity, and the ability to pinpoint the exact location of the modification.[3][4]
A. Intact Mass Analysis: Confirming the Covalent Adduct
The initial and most straightforward experiment is to determine the mass of the intact protein before and after reaction with this compound. A successful covalent modification will result in a predictable mass increase.
Causality Behind Experimental Choice: Intact mass analysis provides a rapid and direct confirmation of covalent bond formation.[5] The expected mass shift for the addition of a propylacetamide group (from this compound with the loss of HBr) is +99.13 Da. This method can also reveal the stoichiometry of the modification, i.e., how many molecules of the reagent have attached to a single protein molecule.
Experimental Protocol: Intact Protein Mass Analysis by LC-MS
-
Sample Preparation:
-
Prepare a solution of the target protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
Incubate the protein with a molar excess (e.g., 10-fold) of this compound for a defined period (e.g., 1-2 hours) at room temperature. A control sample of the protein with DMSO alone should be prepared in parallel.
-
-
Desalting:
-
Prior to MS analysis, it is crucial to remove non-volatile salts. This can be achieved using a C4 ZipTip or a desalting column.
-
-
LC-MS Analysis:
-
Inject the desalted samples onto a reverse-phase liquid chromatography (LC) system coupled to an electrospray ionization (ESI) mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
The LC method should be designed to separate the protein from any remaining reagent and other small molecules.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectra to determine the average mass of the unmodified and modified protein.[6]
-
Compare the masses to confirm the expected mass shift.
-
B. Peptide Mapping: Pinpointing the Site of Modification
While intact mass analysis confirms if a modification occurred, peptide mapping reveals where it happened.[4] This "bottom-up" proteomics approach involves digesting the modified protein into smaller peptides and analyzing them by LC-MS/MS.
Causality Behind Experimental Choice: By fragmenting the modified peptides, the precise amino acid residue that has been alkylated can be identified.[7] This is crucial for understanding the functional consequences of the modification and for guiding further structural studies.
Experimental Protocol: Peptide Mapping by LC-MS/MS
-
Protein Modification and Digestion:
-
Following the incubation of the protein with this compound, the reaction mixture is subjected to denaturation, reduction of disulfide bonds (if any), and alkylation of free cysteines with a different alkylating agent (e.g., iodoacetamide) to prevent disulfide scrambling.
-
The protein is then digested with a protease of known specificity, most commonly trypsin.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by reverse-phase LC and analyzed by a high-resolution mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein sequence database using software such as Mascot, Sequest, or MaxQuant.[3]
-
The search parameters must include the mass of the propylacetamide modification (+99.13 Da) as a variable modification on potentially reactive residues (e.g., Cys, Lys, His).
-
The identification of a peptide with this mass shift, supported by a high-quality MS/MS spectrum showing fragment ions consistent with the modification on a specific residue, confirms the site of alkylation.
-
II. X-ray Crystallography: A High-Resolution Snapshot
X-ray crystallography provides an atomic-level three-dimensional structure of the modified protein, offering unequivocal proof of the covalent bond and revealing any conformational changes that may have occurred upon modification.[8][9]
Causality Behind Experimental Choice: A high-resolution crystal structure can visualize the electron density corresponding to the covalently attached propylacetamide group and its connection to a specific amino acid residue. This provides the ultimate validation of the modification and its structural impact.[10] However, obtaining suitable crystals of the modified protein can be a significant bottleneck.[11]
Experimental Protocol: X-ray Crystallography of the Modified Protein
-
Preparation and Crystallization of the Modified Protein:
-
The protein is reacted with this compound to achieve a high degree of modification, which should be confirmed by mass spectrometry.
-
The modified protein is then purified to homogeneity.
-
Crystallization screening is performed using various commercially available or in-house screens to identify conditions that yield diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and diffraction data are collected at a synchrotron source.
-
The structure is solved using molecular replacement, using the structure of the unmodified protein as a search model.
-
-
Structure Refinement and Analysis:
-
The model is refined against the diffraction data.
-
Difference electron density maps (Fo-Fc) are calculated to visualize the covalently attached ligand. The propylacetamide moiety should be clearly visible in the electron density, covalently linked to the target residue.
-
The final refined structure will reveal the precise orientation of the modification and any local or global conformational changes in the protein.
-
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Environment
NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution.[12] It can be used to confirm covalent modification and to characterize the non-covalent interactions between the modifying group and the protein.[13]
Causality Behind Experimental Choice: NMR can detect changes in the chemical environment of specific atoms upon modification.[14] By comparing the NMR spectra of the unmodified and modified protein, it is possible to identify the residues affected by the modification and to gain insights into the conformational changes in solution. This is particularly useful for proteins that are difficult to crystallize.
Experimental Protocol: 2D ¹H-¹⁵N HSQC NMR
-
Sample Preparation:
-
This technique typically requires isotopic labeling of the protein (¹⁵N and/or ¹³C), which is usually achieved by expressing the protein in minimal media containing ¹⁵N-ammonium chloride and/or ¹³C-glucose.[14]
-
The ¹⁵N-labeled protein is then reacted with this compound.
-
-
NMR Data Acquisition:
-
A 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum is acquired for both the unmodified and modified protein. This spectrum displays a peak for each non-proline backbone amide proton.
-
-
Data Analysis:
-
The spectra are overlaid. Residues at or near the modification site will experience a change in their chemical environment, resulting in a shift of their corresponding peaks in the HSQC spectrum (chemical shift perturbation).
-
By assigning the resonances in the spectrum of the unmodified protein, the perturbed residues can be identified, mapping the location of the modification and any allosteric conformational changes.
-
IV. Fluorescence Spectroscopy: A Sensitive Reporter of Conformational Change
Fluorescence spectroscopy is a highly sensitive technique that can be used to monitor changes in the local environment of a protein's fluorescent amino acids (tryptophan and tyrosine) or an extrinsically attached fluorescent probe upon modification.[15][16]
Causality Behind Experimental Choice: If the modification by this compound occurs near a tryptophan or tyrosine residue, or if it induces a conformational change that alters the environment of these residues, a change in the protein's intrinsic fluorescence can be observed.[17][18] This provides an indirect but sensitive method to confirm the modification and study its effect on protein conformation.
Experimental Protocol: Intrinsic Tryptophan Fluorescence
-
Sample Preparation:
-
Prepare solutions of the unmodified and modified protein at the same concentration in a suitable buffer.
-
-
Fluorescence Measurement:
-
Using a fluorometer, excite the samples at 295 nm (to selectively excite tryptophan) and record the emission spectrum from 310 to 400 nm.
-
-
Data Analysis:
-
Compare the emission spectra of the unmodified and modified protein. A change in the fluorescence intensity and/or a shift in the wavelength of maximum emission (λmax) indicates a change in the local environment of the tryptophan residues, which can be a consequence of the covalent modification.
-
Comparison of Biophysical Methods
| Method | Information Provided | Throughput | Sample Requirement | Key Strengths | Key Limitations |
| Mass Spectrometry (Intact) | Confirmation of covalent adduct, stoichiometry | High | Low (µg) | Rapid, direct, and unambiguous confirmation of mass change.[5] | Does not provide the site of modification. |
| Mass Spectrometry (Peptide Mapping) | Precise site of modification | Medium | Low (µg) | Unambiguous identification of the modified residue.[3][7] | Can be complex for proteins with many potential modification sites. |
| X-ray Crystallography | Atomic-resolution 3D structure, covalent bond visualization, conformational changes | Low | High (mg), requires crystals | Provides the most detailed structural information.[8][9] | Crystallization can be a major bottleneck; the crystal structure may not fully represent the solution state.[19] |
| NMR Spectroscopy | Site of modification, conformational changes in solution, dynamics | Low | High (mg), requires isotopic labeling | Provides information on structure and dynamics in solution.[12][14] | Limited to smaller proteins; requires expensive isotopic labeling.[19] |
| Fluorescence Spectroscopy | Conformational changes, binding | High | Low (µg) | Highly sensitive to changes in the local environment; can be used for kinetic studies.[15][20] | Provides indirect evidence of modification; requires a suitable fluorophore near the modification site. |
Conclusion: A Weight of Evidence Approach
Validating the covalent modification of a protein by this compound requires a multi-pronged biophysical approach. Mass spectrometry serves as the initial and essential tool to confirm the modification and pinpoint its location. For a deeper understanding of the structural consequences, X-ray crystallography and NMR spectroscopy provide invaluable atomic-level insights. Fluorescence spectroscopy offers a sensitive and high-throughput method to assess conformational changes. By integrating the data from these complementary techniques, researchers can build a comprehensive and irrefutable body of evidence to fully characterize the modified protein, paving the way for a clearer understanding of its biological role and potential for therapeutic intervention.
References
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- Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins.
- Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (2023). Emery Pharma.
- Covalent Protein Modification by Reactive Drug Metabolites Using Online Electrochemistry/Liquid Chromatography/Mass Spectrometry. (2010).
- Validation of a covalent binding mode by direct detection of the covalent protein–drug adduct. (2018).
- Salvage of Failed Protein Targets by Reductive Alkylation. (2014).
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- Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2020).
- NMR Solution Structures of Stereoisomeric Covalent Polycyclic Aromatic Carcinogen−DNA Adducts: Principles, Patterns, and Diversity. (2001).
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- Nuclear Magnetic Resonance Spectroscopy (NMR). Covalent Metrology.
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- Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts. (2020).
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- FOCUS™ Protein Reduction-Alkyl
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A Comparative Guide to the Stability of Thioether Bonds from Different Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable covalent bond between a biomolecule and a payload is fundamental to the design of effective therapeutics, diagnostics, and research tools. Thiol-reactive alkylating agents are a cornerstone of bioconjugation, targeting the sulfhydryl group of cysteine residues to form a thioether bond. However, not all thioether linkages are created equal. The choice of alkylating agent has profound implications for the stability of the resulting conjugate, directly impacting its performance, efficacy, and safety profile.
This guide provides an in-depth, objective comparison of the stability of thioether bonds derived from two of the most prevalent classes of alkylating agents: haloacetamides (e.g., iodoacetamide) and maleimides . We will explore the underlying chemical mechanisms, present comparative stability data, and offer field-proven insights to guide your selection of the optimal reagent for your application.
The Chemistry of Thioether Bond Formation
Understanding the reaction mechanism is crucial to appreciating the resulting bond's stability. Both haloacetamides and maleimides react with the nucleophilic thiolate anion (R-S⁻) of a cysteine residue, but through distinct chemical pathways.
Haloacetamides: The SN2 Reaction
Haloacetamides, such as iodoacetamide and bromoacetamide, react with thiols via a bimolecular nucleophilic substitution (Sₙ2) reaction.[1][2] The thiolate anion directly attacks the carbon atom bearing the halide (iodine or bromine), displacing it and forming a highly stable thioether bond.[2][3] This reaction is generally considered irreversible under physiological conditions.[4][5]
}
Haloacetamide Reaction Mechanism.
The reaction rate is dependent on pH, as a slightly alkaline environment (pH > 7.5) is needed to deprotonate the thiol group to the more nucleophilic thiolate.[2]
Maleimides: The Michael Addition and its Reversibility
Maleimides react with thiols via a Michael-type addition.[2] The thiolate adds across the double bond of the maleimide ring to form a thiosuccinimide adduct.[6][7] This reaction is highly efficient and chemoselective for thiols at physiological pH (6.5-7.5).[7]
However, this reaction is reversible.[7] The resulting thioether linkage is susceptible to a retro-Michael reaction , particularly in the presence of other thiols like glutathione, which is abundant in the cellular cytoplasm and blood plasma.[8][9] This can lead to deconjugation of the payload, which can then be transferred to other molecules, causing reduced efficacy and potential off-target toxicity.[7][10]
}
Maleimide Reaction and Reversibility.
Head-to-Head Stability Comparison
The primary difference in stability lies in the susceptibility of the maleimide-thiol adduct to the retro-Michael reaction. The thioether bond formed from a haloacetamide is considered permanent and highly stable.[4][11]
| Feature | Haloacetamide (e.g., Iodoacetamide) | Maleimide (Conventional) |
| Reaction Type | Sₙ2 Nucleophilic Substitution | Michael Addition |
| Resulting Bond | Thioether | Thiosuccinimide |
| Bond Stability | Very High: Irreversible under physiological conditions.[4][5] | Moderate to Low: Reversible via retro-Michael reaction.[6][9] |
| Primary Instability Pathway | None under normal physiological conditions. | Retro-Michael reaction leading to thiol exchange.[8][10] |
| Optimal Reaction pH | > 7.5 (to deprotonate thiol)[2] | 6.5 - 7.5 (balances thiol reactivity and amine cross-reactivity)[7] |
| In Vivo Considerations | Forms a stable, permanent linkage. | Can lead to payload migration to other thiols (e.g., albumin), causing off-target effects.[7][10] |
The Achilles' Heel of Maleimides: Retro-Michael Reaction
The instability of the thiosuccinimide linkage has been a significant challenge, especially in the development of antibody-drug conjugates (ADCs).[6][9] In vivo, the reversible nature of the bond can lead to the premature release of the cytotoxic payload from the antibody.[9] This deconjugated payload can then bind to other abundant thiols in the plasma, such as human serum albumin, leading to off-target toxicity and a reduction in the therapeutic window.[10]
Stabilizing the Maleimide Linkage: Hydrolysis
The stability of a maleimide conjugate can be significantly enhanced if the succinimide ring undergoes hydrolysis.[7][12] This ring-opening event forms a succinamic acid thioether that is resistant to the retro-Michael reaction, effectively "locking" the conjugate in a stable form.[6][7]
However, for conventional N-alkyl maleimides, this hydrolysis process is often very slow, leaving a large window of opportunity for deconjugation to occur.[6] This has led to the development of next-generation maleimides (NGMs) or "self-hydrolyzing" maleimides.[6][10] These reagents are engineered with features that accelerate the post-conjugation hydrolysis of the succinimide ring.[9]
Strategies to accelerate hydrolysis include:
-
N-aryl substitutions: Electron-withdrawing groups on the nitrogen atom can speed up hydrolysis.[9][10]
-
Intramolecular Catalysis: Placing basic amino groups near the maleimide can act as an intramolecular catalyst, promoting rapid hydrolysis at neutral pH.[6][9]
For example, conjugates made with N-aryl maleimides have shown substantially better stability in mouse serum compared to those made with N-alkyl maleimides, with 90-100% of the conjugate remaining intact over 200 hours, versus 60-70% deconjugation for the N-alkyl version.[10]
}
Pathways for a Maleimide-Thiol Adduct.
Experimental Protocol: Comparative Stability Assay in Plasma
To empirically determine and compare the stability of different thioether conjugates, an in vitro plasma stability assay is essential. This protocol provides a self-validating system to monitor conjugate integrity over time.
Objective: To quantify the percentage of intact conjugate over time when incubated in plasma at 37°C.
Materials and Reagents
-
Test Conjugates (e.g., Protein-Alkylator A, Protein-Alkylator B)
-
Control Conjugate (known stable linkage, e.g., from iodoacetamide)
-
Mouse or Human Plasma
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution (e.g., 2% formic acid in acetonitrile)
-
Analytical Column (e.g., Reverse-Phase HPLC, Size-Exclusion Chromatography)
-
LC-MS or HPLC-UV system
Step-by-Step Methodology
-
Preparation:
-
Thaw frozen plasma at 37°C.[13]
-
Prepare stock solutions of your test and control conjugates in PBS.
-
-
Incubation:
-
In microcentrifuge tubes, add the conjugate stock solution to the plasma to a final concentration of ~100 µg/mL.[13]
-
Prepare a parallel control by incubating the same concentration of conjugate in PBS instead of plasma.
-
Immediately take a "time zero" (T=0) aliquot from each tube and quench the reaction by adding it to the quenching solution. Freeze immediately at -80°C.[13] This is your baseline.
-
Incubate all tubes at 37°C.[13]
-
-
Time-Course Sampling:
-
Sample Analysis:
-
Thaw all samples (including T=0).
-
Centrifuge the samples to pellet precipitated plasma proteins.
-
Analyze the supernatant by LC-MS or HPLC to quantify the amount of intact conjugate remaining. Size-exclusion chromatography (SEC) can be used to detect aggregation, while reverse-phase can separate the conjugate from free payload.[13]
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact conjugate versus time for each sample.
-
Calculate the half-life (t₁/₂) for each conjugate in plasma.
-
Experimental Workflow Diagram
}
Workflow for Plasma Stability Assay.
Choosing the Right Alkylating Agent for Your Application
The choice between a haloacetamide and a maleimide is not merely academic; it is a critical design choice based on the intended application and environment of the final conjugate.
-
Choose Haloacetamides for Maximum Stability: For applications requiring a permanent, highly stable linkage where reversibility is detrimental, haloacetamides are the superior choice. This includes creating stable antibody-drug conjugates for systemic delivery, immobilizing proteins on surfaces for long-term assays, or when blocking cysteine residues to prevent disulfide bond formation during protein analysis.[3][4]
-
Choose Conventional Maleimides for Rapid and Specific Labeling (with caution): When reaction speed and specificity at neutral pH are the highest priorities and long-term in vivo stability is less critical, maleimides are effective. This may include in vitro diagnostic reagents or short-term cellular imaging applications. However, the potential for thiol exchange must always be considered.
-
Choose Next-Generation Maleimides for In Vivo Applications: For developing therapeutics like ADCs, where both efficient conjugation and high in vivo stability are required, next-generation, self-hydrolyzing maleimides offer a compelling solution.[6][10] They combine the rapid, specific reactivity of the maleimide moiety with a mechanism to achieve the long-term stability characteristic of a locked, ring-opened structure.[9]
Conclusion
The stability of a thioether bond is dictated by the chemistry used to create it. While both haloacetamides and maleimides effectively alkylate cysteine residues, the resulting linkages have fundamentally different stability profiles. The Sₙ2 reaction of haloacetamides yields an exceptionally stable and irreversible thioether bond, making it the gold standard for applications demanding long-term integrity. In contrast, the Michael addition product of conventional maleimides is susceptible to a stability-compromising retro-Michael reaction, a significant liability for in vivo applications. This weakness has been addressed by the rational design of next-generation maleimides that promote rapid post-conjugation hydrolysis to form a stabilized structure. A thorough understanding of these differences, validated by empirical stability data, is essential for the successful design and development of robust and effective bioconjugates.
References
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Szijj, P. A., Bahou, C., & Chudasama, V. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies, 30, 27-34. [Link]
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Badescu, G., et al. (2014). Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. Methods in Molecular Biology, 1149, 275-290. [Link]
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Jones, M. W., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry, 29(3), 854-865. [Link]
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UCL Discovery. (2020). Expanding the scope of Next Generation Maleimides for Antibody Conjugation. University College London. [Link]
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Hagen, J. A., & Raines, R. T. (2014). Catalysis of imido-group hydrolysis in a maleimide conjugate. FEBS Letters, 588(2), 241-244. [Link]
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Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145-152. [Link]
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Jones, M. W., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry. [Link]
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Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(68), 15867-15870. [Link]
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Szijj, P. A., Bahou, C., & Chudasama, V. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies. [Link]
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SigutLabs. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs. [Link]
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Ang, J., et al. (2021). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 143(2), 978-986. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Precision of Iodoacetamide: Essential for Cysteine Alkylation and Protein Stability. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Kalia, J. (2007). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. University of Wisconsin-Madison. [Link]
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Carroll, K. S., et al. (2012). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Methods in Enzymology, 500, 25-50. [Link]
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Bernardes, G. J. L., et al. (2013). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Journal of the American Chemical Society, 135(42), 15833-15840. [Link]
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Marvin, M. A., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(9), 1633-1642. [Link]
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Lahnsteiner, M., et al. (2020). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. RSC Chemical Biology, 1(2), 114-119. [Link]
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A Senior Application Scientist's Guide: Benchmarking 2-Bromo-N-propylacetamide Against N-ethylmaleimide for Cysteine Alkylation
Abstract
In the landscape of chemical proteomics and drug development, the precise and stable modification of sulfhydryl groups on cysteine residues is a foundational technique.[1][2] N-ethylmaleimide (NEM) is a widely recognized reagent for this purpose, valued for its rapid kinetics and high specificity under controlled conditions.[3][4] However, haloacetamide-based reagents, such as 2-Bromo-N-propylacetamide, offer a distinct chemical approach that presents unique advantages in specific experimental contexts. This guide provides an in-depth, objective comparison of these two alkylating agents. We will dissect their reaction mechanisms, benchmark their performance characteristics, and provide validated experimental protocols to empower researchers, scientists, and drug development professionals to make an informed selection for their specific application.
Foundational Chemistry: Two Distinct Mechanisms for Cysteine Alkylation
The choice between this compound and N-ethylmaleimide begins with understanding their fundamentally different reaction mechanisms with the cysteine thiol group. The reactivity of cysteine is primarily driven by its thiol (-SH) group, which is highly nucleophilic, especially in its deprotonated thiolate anion (S⁻) form.[1][2]
N-ethylmaleimide (NEM): Michael Addition
NEM reacts with sulfhydryl groups via a Michael-type addition.[4][5] In this reaction, the thiolate anion acts as a nucleophile, attacking one of the electrophilic carbons of the maleimide's carbon-carbon double bond. This process forms a stable, irreversible thioether bond.[5][6][7] This reaction is most specific for sulfhydryls within a pH range of 6.5-7.5.[4][7][8]
This compound: SN2 Nucleophilic Substitution
This compound, as a haloacetamide, reacts with cysteine via a bimolecular nucleophilic substitution (SN2) reaction.[5][9] The nucleophilic thiolate anion attacks the carbon atom bonded to the bromine, displacing the bromide ion as the leaving group.[5] This forms a stable thioether bond, resulting in a carboxyamidomethylated cysteine. This reaction's efficiency increases at a slightly alkaline pH (7.5-8.5), which favors the deprotonation of the thiol group to the more reactive thiolate anion.[9]
Head-to-Head Performance Comparison
The choice of alkylating agent has significant practical implications for experimental design and outcomes. The following table summarizes the key performance differences based on established chemical principles and experimental data.
| Parameter | N-ethylmaleimide (NEM) | This compound | Rationale & Causality |
| Reaction Mechanism | Michael Addition[4][5] | SN2 Nucleophilic Substitution[5][9] | Different electrophilic centers are targeted, influencing pH dependence and side-reaction profiles. |
| Relative Reaction Rate | Very Fast[5][10] | Moderate to Fast | NEM's strained ring and conjugated system lead to rapid reaction kinetics with thiols. Bromoacetamide reactivity is generally comparable to the more common iodoacetamide.[11] |
| Optimal pH Range | 6.5 - 7.5 [4][8] | 7.5 - 8.5 [9] | NEM's specificity is highest in the neutral range. Haloacetamides require the more nucleophilic thiolate anion, which is favored as the pH increases above the pKa of the cysteine thiol. |
| Primary Off-Target Reactions | Reacts with primary amines (e.g., Lysine) and Histidine at pH > 7.5.[4][6][8] | Can alkylate other nucleophilic residues like Lysine, Histidine, and Methionine at high concentrations or pH.[9][11] | At higher pH, other amino acid side chains become deprotonated and more nucleophilic, increasing the likelihood of non-specific modification by both reagents. |
| Reagent Stability in Solution | Susceptible to hydrolysis; fresh solutions are critical.[8] | Generally more stable in aqueous solution. | The maleimide ring of NEM can undergo hydrolysis, opening the ring and rendering it inactive. This necessitates preparing solutions immediately before use.[8] |
| Resulting Bond Stability | Forms a stable thioether bond, but the succinimide ring can be prone to hydrolysis under harsh conditions.[9] | Forms a highly stable and irreversible thioether bond.[1][12] | The SN2 reaction product of the bromoacetamide is exceptionally stable. While the NEM adduct is also robust, the ring structure introduces a potential, albeit minor, point of instability. |
| Common Applications | Probing functional thiols, inhibiting cysteine peptidases, deubiquitinases (DUBs), and de-SUMOylating enzymes.[3][7][13] | Standard alkylation in proteomics to prevent disulfide bond formation, often used as an alternative to iodoacetamide.[1] | NEM's high reactivity makes it an excellent inhibitor for enzymes with catalytic cysteines. Bromoacetamides are workhorse reagents for sample preparation in mass spectrometry. |
Experimental Design: Protocols and Workflow
A self-validating protocol is crucial for trustworthy and reproducible results. The following section provides detailed methodologies for in-solution protein alkylation, explaining the rationale behind each step.
Core Experimental Workflow
The overall process for alkylating cysteine residues in a protein sample is conserved, involving reduction of existing disulfide bonds followed by the alkylation step to cap the now-free thiols.
Protocol 1: Alkylation with N-ethylmaleimide (NEM)
This protocol is optimized for the rapid and specific labeling of cysteines at near-neutral pH.
-
Materials:
-
Protein sample (1-10 mg/mL)
-
Reaction Buffer: 100 mM Phosphate buffer or Tris, pH 7.2, containing 6-8 M Urea.
-
Reducing Agent: 0.5 M Dithiothreitol (DTT) stock in water.
-
NEM (FW: 125.13 g/mol ): Prepare a 100-200 mM stock solution in ultrapure water or ethanol immediately before use.[8][14]
-
Quenching Solution: 0.5 M DTT stock in water.
-
-
Procedure:
-
Denaturation & Reduction: To your protein solution in Reaction Buffer, add 0.5 M DTT to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C to reduce all disulfide bonds.[15]
-
Rationale: Denaturation with urea unfolds the protein, ensuring all cysteine residues, including those buried within the native structure, are accessible. DTT reduces disulfide bridges (Cys-S-S-Cys) to free thiols (Cys-SH).
-
-
Cooling: Allow the sample to cool to room temperature. This is critical to prevent heat-induced carbamylation from the urea and to ensure optimal reaction temperature for alkylation.[15]
-
Alkylation: Add the freshly prepared NEM stock solution to a final concentration of 10-20 mM (a ~10-fold molar excess over total cysteine concentration is a good starting point).[8][14] Incubate for 1 hour at room temperature in the dark.
-
Rationale: A molar excess of the alkylating agent drives the reaction to completion. The reaction is performed in the dark to minimize potential light-induced side reactions, a general best practice for alkylating agents.
-
-
Quenching: Add 0.5 M DTT to a final concentration of ~20 mM (in excess of the NEM used) to quench any unreacted NEM. Incubate for 15 minutes.[15]
-
Rationale: Quenching with a thiol-containing reagent like DTT consumes any remaining active NEM, preventing non-specific modification of reagents used in downstream steps (e.g., trypsin).
-
-
Cleanup: Remove excess reagents by dialysis, spin desalting columns, or acetone precipitation.[8] The protein is now ready for analysis.
-
Protocol 2: Alkylation with this compound
This protocol is adjusted for the optimal pH range of haloacetamides.
-
Materials:
-
Protein sample (1-10 mg/mL)
-
Reaction Buffer: 100 mM Ammonium Bicarbonate or Tris, pH 8.3, containing 6-8 M Urea.
-
Reducing Agent: 0.5 M Dithiothreitol (DTT) stock in water.
-
This compound (FW: 180.04 g/mol ): Prepare a 500 mM stock solution in a suitable organic solvent (e.g., Acetonitrile) or directly in the reaction buffer.
-
Quenching Solution: 0.5 M DTT stock in water.
-
-
Procedure:
-
Denaturation & Reduction: To your protein solution in Reaction Buffer (pH 8.3), add 0.5 M DTT to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C.
-
Rationale: The slightly higher pH of this buffer is suboptimal for DTT stability over long periods but is necessary for the subsequent alkylation step. The incubation time is kept moderate to balance reduction efficiency with DTT integrity.
-
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the this compound stock solution to a final concentration of 15-20 mM. Incubate for 45 minutes at room temperature, strictly in the dark.
-
Rationale: Haloacetamides are light-sensitive. The pH of 8.3 promotes the formation of the highly reactive thiolate anion, increasing the rate and efficiency of the SN2 reaction.
-
-
Quenching: Add 0.5 M DTT to quench the reaction as described in the NEM protocol.
-
Cleanup: Proceed with sample cleanup for downstream applications.
-
Conclusion and Recommendations
Both this compound and N-ethylmaleimide are highly effective reagents for the alkylation of cysteine residues, but their distinct chemical properties make them suitable for different experimental priorities.
-
Choose N-ethylmaleimide (NEM) when:
-
Speed is critical: Its reaction kinetics are extremely rapid.[10]
-
Working at neutral pH (6.5-7.5) is required: NEM maintains high specificity for thiols in this range, minimizing off-target reactions with amines.[4][8]
-
Inhibiting enzymatic activity is the goal: It is a potent and irreversible inhibitor of many cysteine proteases, DUBs, and de-SUMOylating enzymes.[7][13]
-
-
Choose this compound when:
-
Maximum bond stability is paramount: The resulting thioether bond is exceptionally stable.[1][12]
-
A higher pH (7.5-8.5) is advantageous or required for other experimental steps.
-
Working with a more hydrolytically stable reagent is preferred, reducing the need for immediate use after preparation.
-
An alternative to iodo-compounds is needed to avoid potential side reactions with specific amino acids (e.g., oxidation of methionine) that can be more pronounced with iodine-containing reagents.[11]
-
By understanding the causality behind the reactivity and specificity of these reagents, researchers can strategically design their experiments, ensuring the generation of high-quality, reliable, and reproducible data.
References
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Georganics. N-Ethylmaleimide – description and application. [Link]
-
ResearchGate. Reaction of NEM with cysteine. [Link]
-
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-
National Institutes of Health. Methods for the determination and quantification of the reactive thiol proteome. [Link]
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Protocol Online. N-ethylmaleimide handling. [Link]
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National Institutes of Health. Effect of N-Ethylmaleimide as a Blocker of Disulfide Crosslinks Formation on the Alkali-Cold Gelation of Whey Proteins. [Link]
-
National Institutes of Health. Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins. [Link]
-
National Institutes of Health. Reactions of N-ethylmaleimide with peptides and amino acids. [Link]
-
University of Iowa. Procedure for Reduction and Alkylation | Proteomics Facility. [Link]
-
PubMed. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. [Link]
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PubMed. N-ethylmaleimide inhibits platelet aggregation and potentiates hydrogen peroxide formation induced by thrombin. [Link]
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University of Washington. Protein Reduction, Alkylation, Digestion. [Link]
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protocols.io. Protein extraction, alkylation, and digestion for LC/MS of HEK-293. [Link]
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PubChem. 2-(4-bromo-3-methylphenoxy)-N-propylacetamide. [Link]
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National Institutes of Health. Quantitative reactivity profiling predicts functional cysteines in proteomes. [Link]
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National Institutes of Health. Recent advances in chemical proteomics: exploring the post-translational proteome. [Link]
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PubMed. Selectivity of labeled bromoethylamine for protein alkylation. [Link]
-
ScienceDirect. Emerging opportunities for intact and native protein analysis using chemical proteomics. [Link]
-
National Institutes of Health. Reactive-cysteine profiling for drug discovery. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Bromo-N-propylacetamide: Essential Safety and Operational Protocols
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with reactive compounds like 2-Bromo-N-propylacetamide. This guide provides a detailed, experience-driven framework for its safe handling, grounded in established safety protocols and a deep understanding of its chemical nature.
Understanding the Inherent Risks of this compound
This compound is a halogenated amide. The presence of a bromine atom alpha to a carbonyl group makes it a potent alkylating agent. This reactivity is the very reason it might be a valuable intermediate in your research, but it's also the source of its primary hazards. Alkylating agents can react with nucleophilic sites on biological molecules, including DNA, which is the underlying mechanism for many of its toxic effects.
A thorough understanding of its hazard profile is non-negotiable before the first gram is weighed.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Danger |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[1][2] | Warning |
| Serious Eye Damage (Category 1) | Causes serious, potentially irreversible, eye damage.[1] | Danger |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2] | Warning |
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is not a matter of simple box-checking; it is a critical risk mitigation strategy. The following PPE is mandatory when handling this compound in any form (solid or in solution).
Eye and Face Protection: Shielding Against Irreversible Damage
Given its classification as causing serious eye damage, standard safety glasses are insufficient.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Recommended for High-Risk Operations: A full-face shield worn over safety goggles, especially when handling larger quantities or during procedures with a high splash potential (e.g., transfers, quenching reactions).
Causality: The cornea and other tissues of the eye are rich in proteins and other biomolecules that are susceptible to alkylation. Direct contact can lead to rapid, severe, and potentially permanent damage.
Skin Protection: A Barrier Against Irritation and Absorption
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for tears or pinholes before use.[4]
-
Lab Coat/Clothing: A flame-retardant lab coat is recommended. For operations with a significant risk of splashing, impervious clothing or a chemical-resistant apron over the lab coat is necessary.[3]
Causality: As a skin irritant, this compound can cause localized inflammation. More significantly, dermal absorption is a potential route of systemic exposure.
Respiratory Protection: Preventing Irritation of the Respiratory Tract
-
Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All handling of this compound powder should be conducted in a certified chemical fume hood.
-
Respirators: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations (e.g., a large spill), a full-face respirator with appropriate cartridges should be used.[3] All personnel requiring respirator use must be properly fit-tested and trained.
Causality: Fine powders of this compound can be easily aerosolized. Inhalation can lead to irritation of the nose, throat, and lungs.
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined plan for handling and disposal is crucial for minimizing risk to both personnel and the environment.
Safe Handling Workflow
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment: For solid spills, carefully sweep up the material to avoid raising dust and place it in a labeled hazardous waste container.[4] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Disposal: All contaminated materials, including absorbent, cleaning materials, and contaminated PPE, must be disposed of as hazardous waste.
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste.
-
Solid Waste: Place in a clearly labeled, sealed container for hazardous solid waste. This includes contaminated gloves, weigh boats, and absorbent materials.
-
Liquid Waste: Unused solutions and reaction mixtures should be placed in a labeled container for halogenated organic waste.
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service, often via chemical incineration.[4] Do not dispose of this material down the drain.
First Aid: Immediate Actions
In case of exposure, the following first aid measures should be taken immediately while seeking professional medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][4] |
By adhering to these stringent protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Capot Chemical. MSDS of 2-Bromo-N-isopropyl-acetamide. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
